4-Bromo-3-methylanisole
Description
The exact mass of the compound 1-Bromo-4-methoxy-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZNSXFQRKVFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029338 | |
| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27060-75-9 | |
| Record name | 4-Bromo-3-methylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-4-METHOXY-2-METHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR329132J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Bromo-3-methylanisole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-3-methylanisole
Abstract
This compound (CAS No. 27060-75-9) is a halogenated aromatic ether that serves as a pivotal building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom ortho to a methyl group and para to a methoxy group, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis methodologies, and key reactivity patterns. It is intended for researchers, chemists, and drug development professionals who leverage advanced chemical intermediates for novel applications.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-Bromo-5-methoxytoluene, is a substituted anisole with significant utility in synthetic chemistry.[1] Its structural attributes and physical state are fundamental to its handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 27060-75-9 | [1][2] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1] |
| IUPAC Name | 1-bromo-4-methoxy-2-methylbenzene | [2][3] |
| Synonyms | 2-Bromo-5-methoxytoluene, 4-Bromo-3-methylphenyl methyl ether | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Boiling Point | 111-112 °C / 15 mmHg; 235.3 °C / 760 mmHg | [4] |
| Density | 1.424 g/mL at 25 °C | |
| Refractive Index | n20/D 1.561 | |
| Solubility | Partially miscible in water | |
| InChI Key | BLZNSXFQRKVFRP-UHFFFAOYSA-N | [2] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of this compound is critical for quality control and reaction monitoring. While specific spectra are lot-dependent, the following describes the expected spectroscopic signature based on its molecular structure.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic region should display three signals corresponding to the protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the bromo, methyl, and methoxy substituents. The methoxy group (-OCH₃) will appear as a singlet around 3.8 ppm, while the aromatic methyl group (-CH₃) will be a singlet at approximately 2.3 ppm.
-
¹³C NMR (Carbon NMR): The carbon NMR will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted, and the methoxy and methyl carbons will appear in the aliphatic region (around 55-60 ppm and 15-20 ppm, respectively). The remaining six signals will correspond to the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. Strong C-O stretching for the ether linkage is expected around 1250 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 600 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The exact mass is 199.983673 Da.[4]
Synthesis Methodologies: From Classic to Modern
The preparation of this compound is typically achieved through the electrophilic bromination of m-methylanisole. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity, favoring bromination at the C4 position, which is activated by the para-methoxy group.
Traditional Bromination
A conventional method involves the direct bromination of m-methylanisole using liquid bromine, often in the presence of hydrobromic acid.[5] This reaction is typically performed at low temperatures (below 10 °C) to control the reaction rate and minimize the formation of undesired isomers or polybrominated byproducts.[5] The strong electrophilic nature of bromine, however, can sometimes lead to selectivity challenges.
Mild and Regioselective Bromination with NBS
A superior and milder approach utilizes N-Bromosuccinimide (NBS) as the bromine source. Using acetonitrile (CH₃CN) as the solvent has been shown to significantly increase reactivity and promote exclusive aromatic ring bromination over benzylic bromination, which can be a competing pathway in less polar solvents like CCl₄.[6] This method offers high regioselectivity for activated aromatic ethers and is a preferred laboratory-scale procedure for its operational simplicity and improved safety profile.[6]
Experimental Protocol: Synthesis via NBS Bromination [6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-methylanisole (1.0 eq.) in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq.) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a water and brine wash. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its aryl bromide functional group, making it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful cross-coupling cycles.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) provides a robust method for creating biaryl structures or styrenyl derivatives. This reaction is a cornerstone of modern medicinal chemistry for assembling complex scaffolds.[4]
-
Heck Coupling: Coupling with alkenes allows for the formation of substituted stilbenes or cinnamates, extending the carbon framework.[4]
-
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl alkynes, which are versatile intermediates for further transformations.
Grignard Reagent Formation
Treatment with magnesium metal facilitates the formation of the corresponding Grignard reagent, 4-methoxy-2-methylphenylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to install the substituted anisole moiety into new molecular frameworks.
Applications in Drug Discovery and Materials Science
This compound is a documented precursor in the synthesis of biologically active molecules. It has been employed in the development of nonpeptide vitronectin receptor antagonists and antibacterial agents.[7] Its role as a versatile building block allows for the systematic modification of lead compounds in drug discovery programs, enabling the exploration of structure-activity relationships (SAR).[8]
Caption: Key reactions of this compound.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Users must consult the Safety Data Sheet (SDS) before use.
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P264, P270, P301 + P312, P501 | |
| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, lab coat | [4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | |
| WGK (Water Hazard Class) | WGK 3: Severely hazardous to water | [4] |
Conclusion
This compound is a high-value chemical intermediate with a well-defined property profile. Its strategic importance lies in its capacity to undergo a range of reliable and high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions. This makes it an indispensable tool for synthetic chemists in academia and industry, enabling the efficient construction of novel compounds for pharmaceutical, agrochemical, and materials science research. A thorough understanding of its synthesis, reactivity, and handling ensures its safe and effective application in advancing chemical innovation.
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- PubChem. 4-bromoanisole | C7H7BrO | CID 7730. PubChem.
- Patsnap. Synthesis method of 4-bromo-3-methyl anisole. Eureka | Patsnap.
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Google Patents. Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 B1. Google Patents.
- Carreno, M. C., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.
- Organic Syntheses. 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
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An In-depth Technical Guide to 4-Bromo-3-methylanisole: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
4-Bromo-3-methylanisole, also known by its IUPAC name 1-bromo-4-methoxy-2-methylbenzene, is a halogenated aromatic ether that serves as a versatile and highly valuable intermediate in the field of organic synthesis.[1] Its unique trifunctionalized structure, featuring a reactive bromine atom, an electron-donating methoxy group, and a methyl group on a benzene ring, makes it a strategic building block for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, characteristic spectroscopic signature, and its pivotal role as a precursor in the development of pharmaceuticals and other fine chemicals.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. These characteristics dictate handling procedures, purification strategies, and methods for structural verification.
Core Properties and Identifiers
The fundamental identifiers and properties of this compound are summarized below, providing a quick reference for laboratory use.[1][2][3]
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol [1][2] |
| CAS Number | 27060-75-9[1][2] |
| IUPAC Name | 1-bromo-4-methoxy-2-methylbenzene[1] |
| Synonyms | 2-Bromo-5-methoxytoluene, 4-Bromo-3-methylphenyl methyl ether[4] |
| InChI Key | BLZNSXFQRKVFRP-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)Br[1] |
Physical Characteristics
This compound is typically supplied as a liquid, whose physical properties are critical for reaction setup and purification.[2]
| Property | Value |
| Appearance | Clear, colorless to pale yellow liquid[2] |
| Density | ~1.424 g/mL at 25 °C |
| Boiling Point | 111-112 °C at 15 mmHg |
| Refractive Index (n20/D) | ~1.561 |
| Solubility | Partially miscible with water |
Spectroscopic Signature
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for confirming the substitution pattern of the aromatic ring. The signals for the methyl and methoxy groups will appear as sharp singlets in the upfield region, while the aromatic protons will exhibit a characteristic splitting pattern in the downfield region.
| Expected Proton Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (Aromatic) | ~2.3 - 2.4 | Singlet (s) | 3H | Standard shift for a methyl group on an aromatic ring. |
| -OCH₃ (Methoxy) | ~3.7 - 3.8 | Singlet (s) | 3H | Typical shift for a methoxy group attached to an aromatic ring. |
| Ar-H (ortho to -OCH₃) | ~6.7 - 6.8 | Doublet (d) | 1H | Shielded by the strong electron-donating methoxy group. |
| Ar-H (ortho to -CH₃) | ~6.9 - 7.0 | Doublet of doublets (dd) | 1H | Influenced by both adjacent protons. |
| Ar-H (ortho to -Br) | ~7.3 - 7.4 | Doublet (d) | 1H | Deshielded due to proximity to the electronegative bromine atom. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the presence of all eight unique carbon atoms in the molecule.
| Expected Carbon Signal | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₃ (Aromatic) | ~16 - 20 | Aliphatic carbon signal. |
| -OC H₃ (Methoxy) | ~55 - 56 | Aliphatic carbon of the methoxy group. |
| C -Br | ~112 - 115 | Aromatic carbon directly bonded to bromine, shielded by ortho/para methoxy group. |
| Aromatic CH | ~115 - 135 | Multiple signals for the protonated aromatic carbons. |
| C -CH₃ | ~138 - 140 | Quaternary aromatic carbon attached to the methyl group. |
| C -OCH₃ | ~157 - 159 | Quaternary aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |
IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Aliphatic, -CH₃) | 2850 - 3000 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
| C-O (Aryl Ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Stretch |
| C-Br | 500 - 600 | Stretch |
Section 2: Synthesis Methodologies
The primary route to this compound is the electrophilic aromatic substitution of 3-methylanisole. The methoxy group is a strongly activating, ortho, para-directing group, while the methyl group is a weakly activating, ortho, para-director. Their combined influence strongly favors substitution at the C4 position, para to the powerful methoxy director.
Caption: Synthesis of this compound via electrophilic bromination.
Protocol 1: Traditional Liquid-Phase Bromination
This method is a standard laboratory procedure that involves the direct bromination of the substrate in a solvent at controlled temperatures.
Methodology:
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 3-methylanisole and a suitable solvent (e.g., acetic acid or a chlorinated solvent). The flask is cooled in an ice-water bath to 0-5 °C.
-
Causality (Temperature Control): Lowering the temperature is crucial to control the reaction rate and minimize the formation of undesired side products, such as dibrominated species. Electrophilic bromination is highly exothermic.
-
Reagent Addition: A solution of elemental bromine (Br₂) in the same solvent is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis until the starting material is consumed.
-
Workup & Quenching: The reaction mixture is slowly poured into a beaker containing an aqueous solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Causality (Quenching): This step is essential to neutralize and decolorize any unreacted bromine, making the subsequent extraction safer and cleaner.
-
Extraction: The product is extracted from the aqueous layer into an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed sequentially with a saturated sodium bicarbonate solution (to remove acidic residues like HBr) and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure this compound.[1]
Protocol 2: Advanced Vapor-Phase Bromination
An improved, solvent-free method described in patent literature aims to increase yield and purity by conducting the reaction in the vapor phase. This approach minimizes the formation of dibrominated impurities.[5]
Methodology:
-
Reactor Setup: A specialized reactor is used where 3-methylanisole is heated under vacuum (e.g., 50 mmHg) to a temperature between 90-150 °C to establish a vapor phase.[5]
-
Reagent Introduction: Bromine vapor, generated by heating liquid bromine, is introduced into the reaction zone to commingle with the 3-methylanisole vapor.[5]
-
Causality (Vapor Phase): Maintaining both reactants in a gaseous state at a controlled temperature (desirably under 100 °C) and pressure ensures efficient mixing and a highly selective reaction, significantly reducing the production of impurities compared to liquid-phase methods.[5]
-
Product Collection: The product vapor, this compound, is condensed and collected. The final assayed yield from this method can be as high as 96.6%.[5]
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the reactivity of its aryl bromide functional group, which is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[1] These reactions allow for the precise and efficient assembly of complex molecular scaffolds.
-
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C(sp²)-C(sp²) bond, creating biaryl or styrenyl structures.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene, enabling vinylation of the aromatic ring.[1]
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety, leading to the formation of aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, providing access to substituted anilines.
Caption: Cross-coupling utility of this compound.
Application as a Precursor in Drug Discovery
The ability to functionalize this compound makes it a key intermediate in the synthesis of biologically active compounds.[1] Its structure is embedded within molecules investigated for a range of therapeutic applications.
-
Anticonvulsant and Anti-inflammatory Agents: Research has explored its use as a starting material for novel compounds with potential anticonvulsant and anti-inflammatory properties.[1]
-
Antibacterial Agents: In a recent study, 4-bromo-3-methylaniline (derived from a related precursor) was used to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. This initial scaffold was then further elaborated using Suzuki cross-coupling at the bromine position to generate a library of derivatives that were tested for antibacterial activity against extensively drug-resistant (XDR) S. Typhi.
Section 4: Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral), Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
Recommended PPE:
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: Laboratory coat.
Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a synthetically versatile building block with significant utility in organic chemistry, particularly for the construction of novel compounds in pharmaceutical and materials science research. Its well-defined physicochemical properties, predictable reactivity in cross-coupling reactions, and established synthesis protocols make it a reliable and valuable intermediate. This guide has provided a comprehensive overview of its core characteristics and applications, offering a foundation for its effective use in the laboratory.
References
- Smolecule. (n.d.). Buy this compound | 27060-75-9.
- CymitQuimica. (n.d.). This compound.
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- Echemi. (n.d.). This compound.
- ChemSrc. (2023, August 25). 4-Bromo-3-methyl-anisole | CAS#:27060-75-9.
- Santa Cruz Biotechnology. (n.d.). This compound.
- European Patent Office. (n.d.). Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 A2.
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A Comprehensive Technical Guide to 4-Bromo-3-methylanisole: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-methylanisole, also known as 2-Bromo-5-methoxytoluene, is a halogenated aromatic ether that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern, featuring methoxy, methyl, and bromo groups, provides multiple reactive sites for constructing complex molecular architectures. This guide offers an in-depth examination of the physicochemical properties of this compound, with a primary focus on its boiling point and density. Furthermore, it details established synthetic protocols, purification techniques, key applications in medicinal chemistry and materials science, and essential safety and handling procedures. This document is intended to be a vital resource for scientists leveraging this versatile building block in their research and development endeavors.
Physicochemical Properties
This compound is a liquid at room temperature, appearing clear and colorless to slightly yellow.[1] A comprehensive summary of its key physical and chemical properties is presented below, providing essential data for experimental design and process scale-up.
| Property | Value | Source(s) |
| Boiling Point | 111-112 °C at 15 mmHg | [2] |
| 108.5 °C at 12 Torr | [1] | |
| Density | 1.424 g/mL at 25 °C | [2] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| CAS Number | 27060-75-9 | [2][3] |
| Refractive Index (n20/D) | 1.561 | [2] |
| Melting Point | 16.5 °C | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Water Solubility | Partially miscible | [1][2] |
Synthesis and Purification
The regioselective bromination of m-methylanisole is the primary route for synthesizing this compound. The methoxy group is a strong ortho-, para-director, and its directing effect typically overrides that of the methyl group, leading to bromination at the C4 position. Several methods have been developed to optimize yield and minimize the formation of dibrominated byproducts.
Vapor-Phase Bromination: A High-Yield Method
A patented method highlights an improved process involving vapor-phase bromination, which significantly reduces the formation of dibrominated impurities.[4][5] This approach offers high reaction yields, often exceeding 96%.[5]
Experimental Protocol:
-
Setup: A reactor equipped for heating and vacuum application is assembled. The 3-methylanisole reactant is placed in a flask connected to the reaction zone, and a bromine source is connected separately.[4]
-
Vaporization: A vacuum (e.g., ~50 mmHg) is applied to the system. The flask containing 3-methylanisole is heated to approximately 90-150 °C to establish it as a vapor within the reaction zone.[4][5] The reaction column is maintained at around 90-100 °C.[4]
-
Reaction: Bromine is heated and introduced as a vapor into the reaction zone, where it commingles with the 3-methylanisole vapor.[4] The reaction proceeds in the vapor phase.
-
Workup and Purification: The crude product is collected. Any residual 3-methylanisole is removed via distillation under high reflux and can be recycled for subsequent reactions.[5] The final product, this compound, is then purified by vacuum distillation.
Caption: Vapor-Phase Synthesis Workflow.
Liquid-Phase Bromination with Ionic Liquids
An alternative approach utilizes ionic liquids as a medium for the bromination of m-methylanisole.[6] This method allows for controlled reaction conditions at low temperatures.
Experimental Protocol:
-
Preparation: An ionic liquid (e.g., 1-dodecyl-3-methylimidazolium bromide) is mixed with water.[6] Bromine is added dropwise to this solution and stirred to create a homogeneous mixture.[6]
-
Reaction: m-Methylanisole is cooled to a temperature between -5 to 10 °C.[6] The ionic liquid-bromine mixture is then added dropwise over 30 to 60 minutes.[6]
-
Quenching and Workup: After the addition is complete, the reaction is stirred for approximately one hour. A decolorizing agent (e.g., sodium sulfite solution) is added, followed by deionized water for washing.[6]
-
Purification: The mixture is allowed to separate, and the lower organic layer containing the product is collected and purified by rectification.[6]
Molecular Structure and Characterization
The structure of this compound is foundational to its reactivity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy are used to confirm its identity and purity.
Caption: Structure of this compound.
Reactivity and Applications in Drug Development
This compound is a valuable building block due to its dual reactivity. The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
Its utility is demonstrated in the synthesis of precursors for various target molecules:
-
Medicinal Chemistry: It serves as a key intermediate in the synthesis of novel pharmaceutical compounds. For example, it has been used in the development of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have been investigated for their antibacterial activities.[8]
-
Organic Synthesis: The compound is used to synthesize other substituted phenols and anisoles, which are precursors for dyes, agrochemicals, and specialty polymers.[4][5]
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting.
-
Hazard Classification: It is classified as an irritant. GHS hazard statements indicate that it causes skin and serious eye irritation and may cause respiratory irritation.[1][9]
-
GHS Pictogram: GHS07 (Exclamation Mark).[2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under Storage Class 10 for combustible liquids.[2]
References
- National Center for Biotechnology Information. (n.d.). 4-Bromo-3-nitroanisole. PubChem.
- Chemsrc. (n.d.). 4-Bromo-3-methyl-anisole.
- Ungnade, H. E., & Orwoll, E. F. (1944). 3-BROMO-4-HYDROXYTOLUENE. Organic Syntheses, 24, 11.
- Fisher Scientific. (n.d.). This compound, 97%.
- Dooley, J. E. (1991). Process for the preparation of 4-bromo-3-alkylphenyl ethers. (EP0420556A2). Google Patents.
- CN106279328A. (2017). Synthesis method of 4-bromo-3-methyl anisole. Patsnap.
- Khan, K. M., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6035.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
- Dooley, J. E. (1994). Process for the preparation of 4-bromo-3-alkylphenyl ethers. (EP0420556B1). Google Patents.
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4-Bromo-3-methylanisole solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-3-methylanisole in Organic Solvents
Executive Summary
This compound is a substituted aromatic compound increasingly utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its successful application in these fields is fundamentally dependent on a thorough understanding of its physical properties, paramount among which is its solubility in various organic solvents. This guide, prepared for researchers, chemists, and drug development professionals, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the physicochemical principles governing its solubility, presents a detailed protocol for empirical determination, and discusses the practical implications for laboratory and process chemistry.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structure. This compound (C₈H₉BrO) possesses a unique combination of functional groups that dictate its interactions with solvent molecules.
-
Molecular Structure: The molecule is built on an anisole (methoxybenzene) core. The benzene ring provides a nonpolar, hydrophobic character, while the ether linkage (-O-CH₃) introduces a slight polar moment and a hydrogen bond acceptor site.[2] The presence of a bromine atom significantly increases the molecular weight and introduces a polarizable halogen group. The methyl group (-CH₃) appended to the ring adds to the nonpolar character.
-
Physical Properties: It is typically a clear, colorless to pale yellow liquid at room temperature.[3] Key physical constants are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrO | [3][4] |
| Molecular Weight | 201.06 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Density | ~1.424 g/mL at 25 °C | |
| Boiling Point | 111-112 °C at 15 mmHg | |
| Refractive Index | n20/D 1.561 (lit.) |
The parent compound, anisole, is soluble in common organic solvents like ether, acetone, and chloroform but is poorly soluble in water.[5][6] This provides a foundational reference point for predicting the behavior of this compound. The addition of the bromo and methyl groups increases the molecule's size and van der Waals forces, while slightly altering its overall polarity.
Guiding Principles: Predicting Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that shares similar intermolecular forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. While the ether oxygen in this compound can act as a weak hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. Therefore, high solubility is not guaranteed, but partial miscibility is expected due to dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess significant dipole moments but do not donate hydrogen bonds. Given the polar nature of the C-Br and C-O bonds in this compound, strong dipole-dipole interactions are anticipated, leading to good solubility in this class of solvents. Anisole itself is known to be soluble in acetone.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weaker van der Waals interactions. The aromatic ring and methyl group of this compound suggest it will have considerable affinity for nonpolar solvents. Toluene, being aromatic, is expected to be an excellent solvent due to potential π-π stacking interactions. Hexane, a pure alkane, may be a slightly poorer solvent but should still exhibit significant solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds. Good solubility is predicted for this compound.
Based on these principles, the following solubility profile can be predicted:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | High | Strong van der Waals forces and favorable π-π interactions between aromatic rings. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate, Dichloromethane | High | Strong dipole-dipole interactions between the solvent and the polar C-O and C-Br bonds. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Medium to High | Dominated by van der Waals forces; the molecule has significant nonpolar character. |
| Polar Protic | Ethanol, Methanol | Medium | Dipole-dipole interactions and weak hydrogen bonding (acceptor only). |
| Aqueous | Water | Low / Partially Miscible | The molecule is predominantly hydrophobic. Limited solubility is expected, consistent with literature data.[7] |
A Validated Protocol for Experimental Solubility Determination
While theoretical predictions are valuable, empirical determination is essential for precise applications. The following protocol provides a robust method for both qualitative and quantitative solubility assessment. This workflow is designed to be self-validating by systematically progressing from rough estimation to precise measurement.
Diagram: Experimental Workflow for Solubility Determination
Caption: A systematic workflow for solubility assessment.
Step-by-Step Methodology
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
Selected organic solvents (analytical grade)
-
Small vials or test tubes with caps
-
Volumetric flasks and pipettes
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature bath or shaker
-
Rotary evaporator or vacuum oven
Part A: Qualitative Screening [8][9]
-
Rationale: This initial rapid test categorizes solvents and prevents wasted effort on unsuitable candidates.
-
Procedure:
-
To a small test tube, add 1.0 mL of the chosen solvent.
-
Add 0.1 mL (~142 mg, based on density) of this compound.
-
Cap the tube and vortex or shake vigorously for 1 minute.
-
Allow the mixture to stand for 5 minutes and observe.
-
Record:
-
Miscible: A single, clear liquid phase forms.
-
Partially Miscible: The solution becomes cloudy, or two distinct liquid layers are visible.
-
Immiscible: The solute remains as a separate, undissolved layer.
-
-
Part B: Quantitative Determination (Gravimetric Method) [10]
-
Rationale: This method provides precise, quantitative data by measuring the mass of solute dissolved in a known volume of a saturated solution.
-
Procedure:
-
Add approximately 2-3 mL of the chosen solvent to a 5 mL vial containing a small stir bar.
-
Place the vial in a constant temperature bath set to 25.0 °C. Allow the solvent to thermally equilibrate for 15 minutes.
-
Add this compound dropwise while stirring until a persistent second phase (excess undissolved liquid) is observed. This ensures the solution is saturated.
-
Cap the vial tightly and allow the mixture to stir in the temperature bath for at least 12-24 hours. Causality: This extended period is critical to ensure the system reaches true thermodynamic equilibrium.
-
After equilibration, turn off the stirring and allow the excess solute to settle for at least 2 hours, maintaining the constant temperature.
-
Carefully weigh a clean, dry 10 mL vial on an analytical balance (record as W₁).
-
Using a calibrated pipette, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear, supernatant liquid, taking care not to disturb the settled layer. Transfer it to the pre-weighed vial.
-
Weigh the vial with the solution (record as W₂).
-
Remove the solvent completely using a rotary evaporator or a vacuum oven at a moderate temperature until a constant weight is achieved. Self-Validation: Constant weight is confirmed by re-weighing the vial after an additional hour of drying until two consecutive measurements are within ±0.0002 g.
-
Record the final weight of the vial containing the dry solute residue (record as W₃).
-
-
Calculation:
-
Mass of dissolved solute = W₃ - W₁
-
Solubility (g / 100 mL) = (Mass of dissolved solute / 1.00 mL) * 100
-
Applications in Research and Development
Accurate solubility data is not an academic exercise; it is a critical parameter that dictates success in synthesis and purification.
-
Reaction Solvent Selection: For homogeneous reactions, the reagents must be fully dissolved. Solubility data allows a chemist to select the minimum amount of an appropriate solvent, maximizing reaction concentration and efficiency. For example, in palladium-catalyzed cross-coupling reactions where similar bromo-aromatics are used, solvents like toluene or THF are common choices, aligning with our predicted high solubility.[11]
-
Purification by Recrystallization: Recrystallization is a powerful purification technique that relies on a compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[12][13] By determining the solubility of this compound at different temperatures (e.g., 25 °C and 70 °C), an ideal recrystallization solvent can be identified. A good solvent will show a steep solubility curve with respect to temperature.
-
Work-up and Extraction: In post-reaction work-ups, solubility data guides the choice of an extraction solvent that will selectively dissolve the desired product while leaving impurities behind in an immiscible phase (typically aqueous). The low solubility in water and high solubility in solvents like ethyl acetate make it an ideal candidate for standard extractive procedures.
Safety and Handling
This compound is an irritant. Standard laboratory safety protocols must be strictly followed.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place.
References
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- PubChem. 4-Bromoanisole. [Link]
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- University of Karbala. Determining Solubility of Organic Compounds. [Link]
- Sciencemadness Wiki. Anisole. [Link]
- ACS Publications.
- PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- YouTube.
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- Wikipedia. Anisole. [Link]
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- Taylor & Francis Online.
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- YouTube.
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A Comprehensive Safety and Handling Guide for 4-Bromo-3-methylanisole
An In-depth Technical Guide for Researchers
This guide serves as a critical resource for researchers, scientists, and drug development professionals, offering an in-depth examination of the safety protocols and handling procedures for 4-Bromo-3-methylanisole (CAS No: 27060-75-9). As a key building block in organic synthesis, a thorough understanding of its properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety measures, self-validating protocols, and authoritative references, empowering scientists to work with this compound confidently and safely.
Section 1: Chemical and Physical Identity
A foundational aspect of safe handling is a complete understanding of the substance's physical and chemical properties. This compound is a substituted aromatic ether, and its characteristics dictate the necessary storage, handling, and emergency response procedures.[1] For instance, its status as a liquid at room temperature and its partial miscibility with water are critical factors for spill control and cleanup.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27060-75-9 | [2] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1] |
| Synonyms | 2-Bromo-5-methoxytoluene, 1-Bromo-4-methoxy-2-methylbenzene | [1][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Boiling Point | 111-112 °C @ 15 mmHg | |
| Density | 1.424 g/mL at 25 °C | |
| Refractive Index | n20/D 1.561 | |
| Water Solubility | Partially miscible |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. Analysis of available Safety Data Sheets reveals some discrepancies in the classification of this compound. While some suppliers classify it as non-hazardous[4][5], others assign a specific hazard classification.[6] In research and development, where compound investigation is often novel, the most prudent approach is to adopt the more conservative classification. This ensures the highest level of safety is maintained.
Therefore, this guide operates under the classification provided by Sigma-Aldrich, which identifies the compound as Acute Toxicity 4 (Oral) .[6]
Table 2: GHS Classification for this compound
| Element | Description | Source |
| Pictogram | [6] | |
| Signal Word | Warning | [6] |
| Hazard Statement | H302: Harmful if swallowed | [6] |
| Precautionary Statements | P264, P270, P301 + P312, P501 | [6] |
The H302 classification is critical; it signifies that accidental ingestion of a relatively small quantity of this substance can cause significant toxic effects. This directly informs the stringent personal hygiene practices and PPE requirements outlined in the following sections.
Caption: A logical workflow for selecting controls and PPE.
Safe Handling Workflow: A Step-by-Step Protocol
This protocol for weighing and transferring the liquid reagent is a self-validating system, integrating safety checks at each stage.
-
Preparation: Before starting, confirm the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Staging: Place a spill tray lined with absorbent material inside the fume hood. Assemble all necessary equipment (beaker, spatula, graduated cylinder) within the tray.
-
Transfer: Uncap the this compound container inside the fume hood. Carefully pour the required amount into a graduated cylinder or tared beaker. Perform this action slowly to prevent splashing.
-
Cleanup: Securely recap the stock bottle immediately after use. Use a disposable pipette to transfer any drips on the container's lip back into the container. Wipe the exterior of the stock bottle with a damp cloth before returning it to storage.
-
Waste Disposal: Dispose of any contaminated materials (e.g., absorbent pads, gloves) in a properly labeled hazardous waste container.
-
Final Decontamination: After the procedure, remove gloves and wash hands thoroughly with soap and water.
Section 4: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and correct response is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Table 3: First-Aid Measures
| Exposure Route | Action | Source |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention and provide the SDS to the responding physician. | [4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. | [4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [5]* Special Hazards: Thermal decomposition can release hazardous and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen halides/bromide gas. [4][5]* Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes. [5]
Accidental Release Measures
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Absorb the spill using an inert absorbent material such as sand, silica gel, or universal binder. [4]Do not allow the chemical to enter drains. [5]4. Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal. [5]5. Decontaminate: Clean the spill area thoroughly.
Section 5: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. [4]Keep the container tightly closed to prevent leakage and contamination. [4][5]The designated storage class for this combustible liquid is Class 10 in Germany. * Disposal: Dispose of unused product and contaminated materials as hazardous waste. [5]All waste must be handled in accordance with federal, state, and local environmental regulations. Do not dispose of it down the drain.
References
- PubChem. (n.d.). 4-Bromo-3-nitroanisole. [Link]
- ChemSrc. (2023). 4-Bromo-3-methyl-anisole | CAS#:27060-75-9. [Link]
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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A Comprehensive Spectroscopic Guide to 4-Bromo-3-methylanisole
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-3-methylanisole (CAS No: 27060-75-9), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core spectroscopic principles with practical, field-proven insights for the unambiguous characterization of this compound. The guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a validated framework for structural elucidation and purity assessment.
Compound Identity and Physicochemical Properties
This compound, also known as 2-Bromo-5-methoxytoluene, is a substituted aromatic ether.[1] Its structural integrity is paramount in multi-step syntheses, making robust analytical characterization essential. The following table summarizes its key identifiers and properties.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-Bromo-4-methoxy-2-methylbenzene | [2] |
| CAS Number | 27060-75-9 | [2][3] |
| Molecular Formula | C₈H₉BrO | [1][2][3] |
| Molecular Weight | 201.06 g/mol | [3][4] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Boiling Point | 111-112 °C at 15 mmHg | |
| Density | 1.424 g/mL at 25 °C | |
| Refractive Index | n20/D 1.561 |
graph "4_Bromo_3_methylanisole_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O"]; C8 [label="CH₃"]; // Methoxy methyl C9 [label="CH₃"]; // Ring methyl Br10 [label="Br"];
// Positioning nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; O7 [pos="0,2.4!"]; C8 [pos="1.04,3.0!"]; C9 [pos="-2.08,1.2!"]; Br10 [pos="2.08,-1.2!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- O7; O7 -- C8; C2 -- C9; C5 -- Br10;
// Add hydrogens for clarity (optional, can clutter) H_C3 [label="H", pos="-1.8,-1.0!"]; H_C4 [label="H", pos="0,-2.0!"]; H_C6 [label="H", pos="1.8,1.0!"]; C3 -- H_C3 [style=invis]; // use invis edges for positioning C4 -- H_C4 [style=invis]; C6 -- H_C6 [style=invis]; }
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) provide a detailed molecular fingerprint.
Experimental Protocol: ¹H NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5][6][7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[8]
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans, averaged to improve signal-to-noise.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.
Data Interpretation and Discussion
The 1,2,4-trisubstituted pattern of this compound results in a distinct and predictable ¹H NMR spectrum.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~7.35 | d (doublet) | 1H |
| H-6 | ~6.75 | d (doublet) | 1H |
| H-2 | ~6.65 | dd (doublet of doublets) | 1H |
| OCH₃ | ~3.80 | s (singlet) | 3H |
| Ar-CH₃ | ~2.35 | s (singlet) | 3H |
Causality Behind Assignments:
-
Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons form a coupled spin system.
-
H-5: This proton is adjacent to the electron-withdrawing bromine atom, causing it to be the most deshielded (downfield) of the aromatic protons. It is split into a doublet by its only neighbor, H-6, with a typical ortho coupling constant (³J) of ~8-9 Hz.
-
H-6: This proton is ortho to the strongly electron-donating methoxy group, which shields it and shifts it significantly upfield. It appears as a doublet due to coupling with H-5.
-
H-2: This proton is also ortho to the methoxy group, resulting in an upfield shift. It is split by both H-6 (meta-coupling, ⁴J ≈ 2-3 Hz) and H-5 (para-coupling, ⁵J < 1 Hz, often not resolved), resulting in a doublet of doublets or a broadened singlet.
-
-
Aliphatic Region (δ 2.0-4.0 ppm):
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are deshielded by the adjacent oxygen atom and appear as a sharp singlet around 3.80 ppm.
-
Methyl Protons (Ar-CH₃): The protons of the methyl group attached to the aromatic ring appear as a singlet around 2.35 ppm.
-
Caption: Key proton environments and coupling relationships.
¹³C NMR Spectroscopy: Carbon Backbone Analysis
Carbon-13 NMR spectroscopy provides information on the number of chemically non-equivalent carbon atoms and their electronic environments.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.
-
Instrumentation: Acquire on a 75 MHz or higher spectrometer.
-
Acquisition Mode: Typically run in a proton-decoupled mode, where all ¹³C signals appear as singlets.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: Requires a significantly higher number of scans (e.g., 256 to 1024) compared to ¹H NMR.
-
-
Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.
Data Interpretation and Discussion
The molecule contains eight unique carbon environments, all of which are resolved in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-4 (C-O) | ~158 | Aromatic carbon attached to oxygen; strongly deshielded. | | C-3 (C-CH₃) | ~138 | Quaternary carbon attached to methyl. | | C-1 (C-Br) | ~115 | Ipso-carbon attached to bromine; shielding effect of Br. | | C-5 | ~132 | Deshielded by adjacent bromine atom. | | C-6 | ~112 | Shielded by ortho-methoxy group. | | C-2 | ~110 | Shielded by ortho-methoxy group. | | OCH₃ | ~55 | Standard chemical shift for a methoxy carbon. | | Ar-CH₃ | ~22 | Standard chemical shift for an aromatic methyl carbon. |
Causality Behind Assignments:
-
Substituent Effects: The chemical shifts of the aromatic carbons are governed by the electronic effects of the substituents. The oxygen of the methoxy group is strongly deshielding for the carbon it's attached to (C-4) but shielding for the ortho (C-2, C-6) carbons. The bromine atom has a more complex effect but typically shields the ipso-carbon (C-1).
-
Quaternary Carbons: The three carbons bearing substituents (C-1, C-3, C-4) are quaternary and will typically show lower intensity peaks compared to the protonated carbons due to longer relaxation times.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
Caption: Standard workflow for acquiring an IR spectrum of a liquid sample.
Data Interpretation and Discussion
The IR spectrum of this compound will display characteristic absorptions corresponding to its aromatic, ether, and alkyl functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3100-3000 | C-H Stretch | Medium-Weak | Aromatic C-H |
| 2980-2850 | C-H Stretch | Medium | Aliphatic (CH₃) |
| 1600-1450 | C=C Stretch | Strong-Medium | Aromatic Ring |
| ~1250 | C-O-C Stretch | Strong | Aryl-Alkyl Ether (asymmetric) |
| ~1040 | C-O-C Stretch | Strong | Aryl-Alkyl Ether (symmetric) |
| 880-800 | C-H Bend | Strong | Aromatic (out-of-plane) |
| < 700 | C-Br Stretch | Medium | Aryl Halide |
Expert Insights:
-
Diagnostic Peaks: The most informative peaks are the strong C-O ether stretches around 1250 cm⁻¹ and 1040 cm⁻¹.[9][10] These, combined with the aromatic C=C stretches and the C-H stretches just above and below 3000 cm⁻¹, confirm the presence of a substituted anisole structure.[11][12]
-
Fingerprint Region (< 1400 cm⁻¹): This region contains complex vibrations, including the C-Br stretch and the out-of-plane C-H bending vibrations characteristic of the 1,2,4-trisubstitution pattern. While individual peak assignment is difficult, the overall pattern is unique to the molecule and serves as a valuable "fingerprint" for comparison against a reference spectrum.[13]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, Electron Ionization (EI) is a standard technique.
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or direct infusion inlet.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.
-
Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation and Discussion
The presence of a bromine atom is the most defining feature of the mass spectrum.
Key Observations:
-
Molecular Ion (M⁺•): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[14] This results in a characteristic pair of molecular ion peaks of nearly equal intensity at m/z 200 (for C₈H₉⁷⁹BrO) and m/z 202 (for C₈H₉⁸¹BrO). This "M/M+2" pattern is definitive proof of the presence of one bromine atom.[15]
-
Major Fragmentation Pathways: Energetically unstable molecular ions fragment in predictable ways.[16] Any fragment retaining the bromine atom will also exhibit the M/M+2 isotopic pattern.
| m/z (⁷⁹Br / ⁸¹Br) | Loss | Fragment Ion |
| 185 / 187 | -CH₃ (15 Da) | [M - CH₃]⁺ |
| 172 / 174 | -CO (28 Da) from [M-H]⁺ | [C₇H₈Br]⁺ |
| 121 | -Br (79 Da) | [M - Br]⁺ |
| 91 | -Br, -CH₂O | [C₇H₇]⁺ (Tropylium ion) |
digraph "Fragmentation_Pathway" { bgcolor="transparent"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺•\nm/z 200/202"]; M_minus_CH3 [label="[M-CH₃]⁺\nm/z 185/187"]; M_minus_Br [label="[M-Br]⁺\nm/z 121"]; Tropylium [label="[C₇H₇]⁺\nm/z 91"];
M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_Br [label="- •Br"]; M_minus_Br -> Tropylium [label="- CH₂O"]; }
Caption: Primary EI fragmentation pathways for this compound.
Expert Insights:
-
The loss of a methyl radical (•CH₃) from the methoxy or methyl group to form the ion at m/z 185/187 is a common initial fragmentation.
-
The most significant fragmentation is often the cleavage of the C-Br bond, the weakest bond in the molecule, resulting in a prominent peak at m/z 121 .[14] This corresponds to the methoxymethylbenzene cation. Subsequent rearrangement and loss of formaldehyde (CH₂O, 30 Da) can lead to the highly stable tropylium ion at m/z 91 .
Conclusion
The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of protons and carbons in the substituted aromatic system. IR spectroscopy provides rapid verification of the key ether and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic isotopic patterns and fragmentation pathways that unequivocally prove the presence and connectivity of the bromine substituent. This comprehensive spectroscopic profile serves as a reliable and robust reference for quality control, reaction monitoring, and structural validation in any research or development setting.
References
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- This compound, 97% - Fisher Scientific.
- Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1833.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC.
- mass spectrum & fragmentation of 1-bromobutane - YouTube.
- Balasubramanian, V., & Jeyanthy, J. J. D. (1988). Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 287-292.
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed.
- 4-Bromo-3-methyl-anisole | CAS#:27060-75-9 | Chemsrc.
- Anisole - NIST WebBook.
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- 4-Fluoro-3-methylanisole - NIST WebBook.
- N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies - Der Pharma Chemica.
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage.
- AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES - DTIC.
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- Synthesis and characterization of azopyrazole and azoisoxazole derivatives from substituted aniline - ResearchGate.
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A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-methylanisole from m-Cresol
Abstract: This guide provides a detailed, two-step synthetic pathway for the preparation of 4-Bromo-3-methylanisole, a valuable building block in the pharmaceutical and agrochemical industries. Commencing with the readily available starting material, m-cresol, the synthesis involves an initial O-methylation via the Williamson ether synthesis to yield the intermediate, 3-methylanisole. This is followed by a highly regioselective electrophilic bromination to afford the final product. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, addresses critical safety considerations for the hazardous reagents involved, and offers insights into the causality behind experimental choices, targeting an audience of researchers, chemists, and drug development professionals.
Strategic Overview: A Two-Stage Pathway
The conversion of m-cresol to this compound is efficiently achieved through a strategic two-step process. This approach is designed to first protect the reactive phenolic hydroxyl group and then to control the regioselectivity of the subsequent bromination.
-
Step 1: O-Methylation of m-Cresol. The phenolic -OH group of m-cresol is first converted to a methoxy ether (-OCH₃). This is a crucial step as it deactivates the oxygen's nucleophilicity and prevents it from reacting during the bromination stage. This transformation is most effectively carried out using the Williamson ether synthesis.[1][2][3][4][5]
-
Step 2: Regioselective Bromination of 3-Methylanisole. The resulting intermediate, 3-methylanisole, undergoes electrophilic aromatic substitution with bromine. The directing effects of the existing methoxy and methyl groups guide the incoming bromine atom preferentially to the C4 position, yielding the desired this compound.[6][7]
Caption: Overall synthetic scheme from m-cresol to this compound.
Part I: Synthesis of 3-Methylanisole via Williamson Ether Synthesis
Mechanistic Rationale and Experimental Causality
The Williamson ether synthesis is a robust and classical method for preparing ethers.[3][4] The reaction proceeds via an SN2 mechanism, which involves two key stages:[8]
-
Deprotonation: The phenolic proton of m-cresol is weakly acidic. A strong base, such as sodium hydroxide (NaOH), is used to deprotonate the hydroxyl group, forming the sodium m-cresolate salt. This step is critical because the resulting phenoxide anion is a significantly more potent nucleophile than the neutral phenol.[8]
-
Nucleophilic Attack: The m-cresolate anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. For this synthesis, dimethyl sulfate ((CH₃)₂SO₄) is selected as the methylating agent due to its high reactivity and cost-effectiveness.[8] The phenoxide attacks one of the methyl carbons, displacing the sulfate as an excellent leaving group and forming the desired ether linkage.[5]
Detailed Experimental Protocol: Methylation
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| m-Cresol | 108.14 | 54.1 g (50.0 mL) | 0.50 | Starting material |
| Sodium Hydroxide | 40.00 | 22.0 g | 0.55 | Base (1.1 eq) |
| Dimethyl Sulfate (DMS) | 126.13 | 66.2 g (50.0 mL) | 0.525 | Methylating agent (1.05 eq) |
| Diethyl Ether | - | ~300 mL | - | Extraction solvent |
| 10% NaOH solution | - | ~100 mL | - | Wash solution |
| Saturated NaCl (Brine) | - | ~100 mL | - | Wash solution |
| Anhydrous MgSO₄ | - | As needed | - | Drying agent |
| Deionized Water | - | As needed | - |
Procedure
-
Deprotonation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 22.0 g (0.55 mol) of sodium hydroxide in 150 mL of deionized water.
-
Cool the NaOH solution to room temperature using an ice bath. To the stirred solution, add 54.1 g (0.50 mol) of m-cresol dropwise over 15 minutes. Stir the resulting solution for an additional 30 minutes to ensure complete formation of the sodium m-cresolate salt.
-
Methylation: While maintaining the temperature below 30°C with an ice bath, add 66.2 g (0.525 mol) of dimethyl sulfate dropwise from the addition funnel over approximately 1 hour. An exothermic reaction will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Reaction Completion & Quenching: Gently heat the reaction mixture to reflux (approx. 100°C) for 1 hour to ensure the reaction goes to completion. Cool the mixture to room temperature. Crucially, any unreacted dimethyl sulfate must be destroyed. Cautiously add 50 mL of a concentrated ammonia solution or 10% NaOH solution and stir for 30 minutes to hydrolyze any remaining DMS.
-
Work-up: Transfer the reaction mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with 10% aqueous NaOH (2 x 50 mL) to remove any unreacted cresol, followed by deionized water (1 x 100 mL), and finally with saturated NaCl solution (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The crude 3-methylanisole can be purified by fractional distillation under atmospheric pressure (b.p. 175-177 °C) to yield a colorless liquid.
Critical Safety Advisory: Handling Dimethyl Sulfate (DMS)
Dimethyl sulfate is an extremely hazardous substance that demands rigorous safety protocols.
-
Toxicity: DMS is a potent alkylating agent and is classified as a probable human carcinogen.[9][10][11] It is highly toxic, corrosive, and readily absorbed through the skin, mucous membranes, and respiratory tract.[12][13]
-
Delayed Effects: A particularly insidious danger is that symptoms of exposure may be delayed for 6-24 hours, potentially allowing for a fatal exposure to occur before any warning signs appear.[11][13] Acute exposure can lead to severe burns, inflammation of the respiratory tract, and potentially fatal pulmonary edema.[9][10][12]
-
Handling: All manipulations involving DMS must be conducted in a certified chemical fume hood. Full personal protective equipment (PPE) is mandatory, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile).[14] An emergency spill kit containing a quenching agent (e.g., concentrated ammonia or sodium carbonate solution) must be immediately accessible.[13]
Part II: Synthesis of this compound
Mechanistic Rationale: Directing Group Effects in Electrophilic Substitution
The bromination of 3-methylanisole is a classic example of an electrophilic aromatic substitution reaction.[15][16] The regiochemical outcome—the specific placement of the bromine atom—is dictated by the directing effects of the substituents already present on the aromatic ring.
-
Methoxy Group (-OCH₃): This is a powerful activating group due to the ability of the oxygen's lone pairs to donate electron density into the ring via resonance. It is a strong ortho, para-director.[16]
-
Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect. It is also an ortho, para-director.
In 3-methylanisole, the methoxy group is at C1 and the methyl group is at C3.
-
The methoxy group directs incoming electrophiles to positions C2, C4, and C6.
-
The methyl group directs to positions C2, C4, and C5.
Both groups "agree" on positions C2 and C4. The C4 position (para to the strongly directing methoxy group) is the most favored site for substitution. Attack at C2 is sterically hindered by the adjacent methyl group at C3. Attack at C6 is electronically less favored than C4 and also subject to some steric hindrance from the methoxy group. Therefore, the reaction proceeds with high regioselectivity to yield this compound as the major product.[7]
Caption: Mechanism of electrophilic bromination of 3-methylanisole.
Detailed Experimental Protocol: Bromination
This procedure is adapted from established methods for the bromination of activated aromatic ethers.[17][18]
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Methylanisole | 122.17 | 48.9 g (50.0 mL) | 0.40 | Starting material |
| Bromine (Br₂) | 159.81 | 63.9 g (20.5 mL) | 0.40 | Brominating agent (1.0 eq) |
| Glacial Acetic Acid | - | 200 mL | - | Solvent |
| Sodium Sulfite (Na₂SO₃) | - | As needed | - | For quenching excess Br₂ |
| Diethyl Ether | - | ~300 mL | - | Extraction solvent |
| Saturated NaHCO₃ | - | ~150 mL | - | Wash solution |
| Saturated NaCl (Brine) | - | ~100 mL | - | Wash solution |
| Anhydrous MgSO₄ | - | As needed | - | Drying agent |
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap (containing NaOH solution to neutralize HBr gas), dissolve 48.9 g (0.40 mol) of 3-methylanisole in 200 mL of glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Bromine Addition: In the dropping funnel, place 63.9 g (0.40 mol) of liquid bromine. Add the bromine dropwise to the stirred anisole solution over a period of 1.5-2 hours. Maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2 hours. The reaction progress can be monitored by TLC or GC.
-
Quenching: Once the reaction is complete, pour the reddish-brown mixture slowly into 500 mL of cold water containing ice. Stir vigorously and decolorize the solution by adding a saturated aqueous solution of sodium sulfite (or sodium thiosulfate) dropwise until the bromine color disappears.
-
Work-up: Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash carefully with saturated sodium bicarbonate (NaHCO₃) solution (3 x 50 mL) to neutralize the acetic acid (caution: CO₂ evolution). Then, wash with water (1 x 100 mL) and saturated NaCl solution (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation (b.p. 111-112 °C at 15 mmHg) to afford a colorless to pale yellow liquid.[19]
Critical Safety Advisory: Handling Liquid Bromine
Liquid bromine is a highly dangerous and corrosive chemical that requires extreme caution.
-
Hazards: Bromine is very toxic, especially via inhalation, and can cause severe, painful chemical burns on contact with skin, eyes, and the respiratory tract.[20][21][22][23]
-
Handling: All operations involving liquid bromine must be performed in a certified chemical fume hood.[14] Mandatory PPE includes a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[14][20][23] Do not use disposable latex gloves.
-
Spills: A neutralizing agent, such as a 1 M solution of sodium thiosulfate, must be kept within arm's reach to treat any spills immediately.[14][23] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[21]
Product Data and Characterization
Summary of Physical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| m-Cresol | C₇H₈O | 108.14 | 202 | 1.034 |
| 3-Methylanisole | C₈H₁₀O | 122.17 | 176 | 0.975 |
| This compound | C₈H₉BrO | 201.06 | 111-112 @ 15 mmHg | 1.424 @ 25°C |
Data sourced from[19]
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy to verify the correct molecular weight and substitution pattern.
Conclusion
The synthesis of this compound from m-cresol is a reliable and high-yielding process when executed with precision and care. The two-step approach, beginning with a Williamson ether synthesis to form 3-methylanisole followed by a regioselective electrophilic bromination, provides excellent control over the final product structure. The success of this synthesis is contingent upon a thorough understanding of the reaction mechanisms and, most critically, an unwavering commitment to the stringent safety protocols required for handling the hazardous reagents, dimethyl sulfate and liquid bromine.
References
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- U.S. Environmental Protection Agency. (n.d.). Dimethyl Sulfate. EPA.
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- Wikipedia. (n.d.). Dimethyl sulfate.
- University of California, Davis. (n.d.). The Williamson Ether Synthesis.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education.
- Blog. (2025). What is the mechanism of the reaction between anisole and bromine?
- Centers for Disease Control and Prevention. (2024). Bromine. Chemical Emergencies.
- Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- GACL. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
- Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Eureka.
- PubMed. (2020). Improving 3-methylphenol (m-cresol) production in yeast via in vivo glycosylation or methylation.
- MiraCosta College. (2012). Chemistry 211 Experiment 4.
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- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Journal of the American Chemical Society. (n.d.). Rates of Bromination of Anisole and Certain Derivatives.
- Journal of Organic Chemistry. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
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- Google Patents. (n.d.). US4022843A - Liquid phase methylation of ortho cresol.
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- European Patent Office. (n.d.). Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 A2.
- Chegg.com. (2016). Solved 1. Reaction of 3-methyl anisole with bromine.
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- Rhodium.ws. (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH.
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- European Patent Office. (n.d.). Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 B1.
- CONICET. (n.d.). Selective synthesis of p-cresol by methylation of phenol.
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- PubChem. (n.d.). 4-Bromoanisole.
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An In-depth Technical Guide to the Electrophilic Bromination of 3-Methylanisole
Abstract: This technical guide provides a comprehensive examination of the electrophilic bromination of 3-methylanisole, a classic example of electrophilic aromatic substitution (EAS) on a disubstituted benzene ring. The document delves into the underlying mechanistic principles, analyzes the competitive directing effects of the methoxy and methyl substituents, and presents a detailed, field-proven experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the factors governing regioselectivity in aromatic systems and a practical methodology for the synthesis of bromo-3-methylanisole derivatives.
The Foundation: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone reaction in organic chemistry, enabling the direct functionalization of aromatic rings. The mechanism proceeds through a two-step pathway:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step.[1]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.[1]
For benzene itself, the reaction is relatively slow. However, the presence of substituents on the ring can dramatically alter both the reaction rate and the position of substitution (regioselectivity).[2]
Decoding Regioselectivity: The Directing Effects in 3-Methylanisole
The outcome of the bromination of 3-methylanisole is dictated by the electronic properties of its two substituents: the methoxy group (-OCH₃) and the methyl group (-CH₃). Both are classified as activating, ortho-, para-directing groups, but they exert their influence through different mechanisms and with different strengths.[3][4]
The Methoxy Group: A Potent Activator and Director
The methoxy group is a powerful activating group. Its influence is a balance of two opposing electronic effects:
-
Resonance Donation (+M Effect): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly nucleophilic and stabilizing the arenium ion intermediate.[5][6]
-
Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, the methoxy group inductively withdraws electron density from the ring through the sigma bond.
For the methoxy group, the resonance effect is far more dominant than the inductive effect, leading to strong activation of the ring and directing incoming electrophiles to the ortho and para positions.[5]
The Methyl Group: A Modest Activator
The methyl group is a weakly activating, ortho-, para-director. It donates electron density primarily through an inductive effect (+I) and hyperconjugation, which involves the delocalization of electrons from C-H sigma bonds into the ring.
Synergistic and Competitive Effects
In 3-methylanisole, the two groups are positioned meta to each other. The methoxy group is the superior activating group and therefore the dominant director. The positions for electrophilic attack are evaluated based on their relationship to this primary director.
-
Position C4: This position is para to the powerful methoxy director and ortho to the methyl group. It is strongly activated by both substituents, making it the most electronically favorable site for attack.
-
Position C6: This position is ortho to the methoxy group and ortho to the methyl group. While electronically activated, it is flanked by two substituents, leading to significant steric hindrance which disfavors attack.
-
Position C2: This position is ortho to the methoxy group but meta to the methyl group. It is strongly activated by the methoxy group and is a potential site for substitution.
-
Position C5: This position is meta to the methoxy group and ortho to the methyl group. Since substitution meta to a strong activating group is highly unfavorable, this position is effectively deactivated.
Logical Flow of Regioselective Bromination
Caption: Predicted pathways for the electrophilic bromination of 3-methylanisole.
Experimental Protocol: Liquid-Phase Bromination
The high activation of the anisole ring means that this bromination can often be performed without a Lewis acid catalyst, which is typically required for less reactive rings like benzene.[10][11] Glacial acetic acid is a common solvent as its polarity helps to stabilize the charged arenium ion intermediate.[12]
Reagents and Materials
| Reagent/Material | Quantity (Example Scale) | Molar Mass ( g/mol ) | Moles (mol) | Notes |
| 3-Methylanisole | 12.2 g (12.5 mL) | 122.17 | 0.10 | Starting material |
| Bromine (Br₂) | 15.2 g (4.9 mL) | 159.81 | 0.095 | Limiting reagent to minimize dibromination |
| Glacial Acetic Acid | 50 mL | - | - | Solvent |
| 5% Sodium Bisulfite Solution | ~100 mL | - | - | For quenching excess bromine |
| Diethyl Ether | ~150 mL | - | - | Extraction solvent |
| Saturated Sodium Bicarbonate | ~100 mL | - | - | For neutralizing acetic acid |
| Brine | ~50 mL | - | - | For washing organic layer |
| Anhydrous Magnesium Sulfate | ~5 g | - | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 12.2 g (0.10 mol) of 3-methylanisole in 50 mL of glacial acetic acid. Protect the setup from light by wrapping it in aluminum foil, as light can promote radical side reactions.
-
Reagent Addition: In the dropping funnel, prepare a solution of 15.2 g (0.095 mol) of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred 3-methylanisole solution over a period of 30-45 minutes. Maintain the reaction temperature at or near room temperature using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing 150 mL of cold water and ice. A reddish-brown color from excess bromine may be present. Add 5% aqueous sodium bisulfite solution dropwise with stirring until the color disappears.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) to remove acetic acid, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the major 4-bromo-3-methylanisole product.[8][9]
Alternative Methodologies and Considerations
-
Vapor-Phase Bromination: To achieve high purity and minimize dibrominated impurities, patented methods describe a vapor-phase reaction where 3-methylanisole and bromine vapors are commingled in a reactor.[8][9] This technique offers excellent control over the reaction.
-
N-Bromosuccinimide (NBS): For milder reaction conditions, NBS can be used as a brominating agent. Using acetonitrile as a solvent with NBS has been shown to favor nuclear bromination over benzylic bromination for methylanisoles and can provide high regioselectivity.[13]
Conclusion
The electrophilic bromination of 3-methylanisole is a well-defined process governed by the powerful ortho-, para-directing influence of the methoxy group, which overrides the effect of the methyl substituent. This strong directing effect, coupled with potential steric hindrance at the C6 position, leads to the preferential formation of this compound. By carefully controlling reaction parameters such as stoichiometry and temperature, and by selecting appropriate reagents and purification methods, high yields of the desired product can be achieved for application in further organic synthesis.
References
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A Guide to the Regioselective Synthesis of 4-Bromo-3-methylanisole: Principles and Practices
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Importance of 4-Bromo-3-methylanisole
This compound is a valuable substituted aromatic compound that serves as a key building block in the synthesis of a wide range of more complex molecules.[1][2] Its utility is particularly notable in the development of dyes, such as black fluorane dyes used in thermal and pressure-sensitive papers, and in the synthesis of specialty chemicals and advanced materials.[3] The strategic placement of the bromo, methyl, and methoxy groups on the aromatic ring provides multiple reactive sites for further functionalization, making it an attractive starting material for custom organic synthesis projects.[1] The dual reactivity of the nucleophilic amino group and the electrophilic carbon-bromine bond in related structures highlights the synthetic versatility that halogenated anisoles offer.[1]
This guide provides an in-depth exploration of the regioselective synthesis of this compound, focusing on the underlying principles of electrophilic aromatic substitution and detailing practical, field-proven experimental protocols.
The Challenge of Regioselectivity: Directing Effects in Electrophilic Aromatic Substitution
The synthesis of this compound from 3-methylanisole via electrophilic aromatic substitution presents a classic regioselectivity challenge. The outcome of the bromination is dictated by the directing effects of the two substituents already present on the benzene ring: the methoxy group (-OCH₃) and the methyl group (-CH₃).
Both the methoxy and methyl groups are classified as ortho, para-directing and activating groups.[4][5][6][7] This means they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.[4][5][6][8] This directive influence stems from their ability to donate electron density to the aromatic ring, which stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[9][10]
The methoxy group is a particularly strong activating group due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the π-system of the ring.[9][11] This significantly increases the electron density at the ortho and para positions. The methyl group, while also activating and ortho, para-directing, exerts its influence primarily through a weaker inductive effect and hyperconjugation.[4][10]
In 3-methylanisole, the positions open for substitution are C2, C4, C5, and C6. The directing effects of the methoxy and methyl groups are as follows:
-
Methoxy group (at C1): Directs to C2, C4, and C6.
-
Methyl group (at C3): Directs to C2, C4, and C6.
Both groups direct the incoming electrophile to the same positions. However, the methoxy group is a more powerful activating group than the methyl group.[12] Consequently, the position para to the strongly activating methoxy group (C4) is the most favored site for electrophilic attack. Substitution at the C2 and C6 positions is also possible, but often less favored due to steric hindrance from the adjacent substituents.[6]
The following diagram illustrates the directing effects of the methoxy and methyl groups on the bromination of 3-methylanisole.
Caption: The directing effects of the methoxy and methyl groups on 3-methylanisole favor the formation of this compound.
Synthetic Strategies and Experimental Protocols
Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages regarding yield, regioselectivity, and environmental impact.
Direct Bromination with Elemental Bromine
Traditional methods for the synthesis of this compound often involve the direct reaction of 3-methylanisole with elemental bromine in a suitable solvent.[13]
A common laboratory-scale procedure involves the use of bromine in an aqueous hydrobromic acid solution.[14]
Step-by-Step Methodology:
-
Preparation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool 3-methylanisole to below 5°C.[14]
-
Reagent Addition: Prepare a mixture of bromine and hydrobromic acid. Add this mixture dropwise to the cooled 3-methylanisole, ensuring the reaction temperature does not exceed 10°C.[14]
-
Reaction: Continue stirring at this temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC or TLC).
-
Workup: Upon completion, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine, followed by washing with water and a base (e.g., sodium bicarbonate) to neutralize any remaining acid.
-
Purification: The crude product is then purified, usually by distillation under reduced pressure, to yield this compound.[13]
Causality Behind Experimental Choices:
-
Low Temperature: The low reaction temperature helps to control the exothermicity of the reaction and minimize the formation of over-brominated byproducts.[14]
-
Hydrobromic Acid: The use of hydrobromic acid as a solvent can help to polarize the bromine molecule, increasing its electrophilicity, and can also aid in product separation.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine, often leading to higher regioselectivity and cleaner reactions.[15]
The use of acetonitrile as a solvent for NBS bromination has been shown to be particularly effective for the regioselective bromination of activated aromatic rings like methylanisoles.[15]
Step-by-Step Methodology:
-
Preparation: Dissolve 3-methylanisole in acetonitrile in a suitable reaction flask.
-
Reagent Addition: Add N-bromosuccinimide to the solution at room temperature.[15]
-
Reaction: Stir the mixture at room temperature. The reaction is typically much faster in acetonitrile compared to other solvents like carbon tetrachloride.[15]
-
Workup: After the reaction is complete, the succinimide byproduct can be removed by filtration. The filtrate is then typically washed with water and brine, and the organic layer is dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography to afford pure this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS provides a low, steady concentration of bromine in the reaction mixture, which helps to avoid over-bromination and improves regioselectivity.
-
Acetonitrile (CH₃CN): Acetonitrile is a polar aprotic solvent that can enhance the reactivity of NBS and promote the desired aromatic ring bromination over other potential side reactions, such as benzylic bromination.[15]
Greener Synthesis Approaches
Recent efforts have focused on developing more environmentally friendly methods for the synthesis of this compound.
The use of ionic liquids as a reaction medium offers a greener alternative to traditional volatile organic solvents.[14]
Step-by-Step Methodology:
-
Preparation of Brominating Agent: Prepare a solution of bromine in an ionic liquid (e.g., 1-dodecyl-3-methylimidazolium bromide) and water.[14]
-
Reaction: Cool m-methylanisole to a temperature between -5 to 10°C. Add the ionic liquid-bromine mixture dropwise over 30 to 60 minutes.[14]
-
Stirring: Continue stirring for 50-80 minutes after the addition is complete.[14]
-
Workup and Purification: Decolorize the mixture with a suitable agent, wash with deionized water, and separate the layers. The product is then purified by rectification.[14]
Causality Behind Experimental Choices:
-
Ionic Liquid: Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact of the synthesis. They can also enhance the rate and selectivity of certain reactions.
Vapor-Phase Bromination
A patented industrial process describes a continuous, vapor-phase bromination of 3-methylanisole that yields high regioselectivity for the 4-bromo isomer with minimal dibrominated impurities.[13]
Process Overview:
-
Vaporization: 3-methylanisole is vaporized and introduced into a reaction zone.[13]
-
Reaction: Bromine vapor is also introduced into the reaction zone, where it commingles with the 3-methylanisole vapor. The reaction is maintained in the vapor phase at a temperature sufficient to ensure complete vaporization but typically less than 100°C.[13]
-
Product Collection: The product stream is then condensed and collected.
-
Purification: The crude product is purified by vacuum distillation, with unreacted 3-methylanisole being recycled.[13]
Causality Behind Experimental Choices:
-
Vapor Phase: Conducting the reaction in the vapor phase can improve mixing and heat transfer, leading to better control over the reaction and higher selectivity.
-
Continuous Process: A continuous process is often more efficient for large-scale industrial production.
Data Summary and Comparison of Methods
| Method | Brominating Agent | Solvent | Temperature | Key Advantages | Potential Disadvantages |
| Direct Bromination | Br₂ | Hydrobromic Acid | < 10°C | Cost-effective, well-established | Use of corrosive and toxic bromine, potential for over-bromination |
| NBS Bromination | N-Bromosuccinimide | Acetonitrile | Room Temperature | High regioselectivity, milder conditions, cleaner reaction | Higher cost of NBS compared to Br₂ |
| Ionic Liquid Method | Br₂ | Ionic Liquid/Water | -5 to 10°C | Greener alternative, potential for solvent recycling | Higher cost and potential viscosity of ionic liquids |
| Vapor-Phase Bromination | Br₂ | None (vapor phase) | < 100°C | High selectivity, continuous process suitable for industry | Requires specialized equipment |
Conclusion
The synthesis of this compound is a prime example of how the principles of electrophilic aromatic substitution can be applied to achieve a high degree of regioselectivity. The dominant directing effect of the methoxy group over the methyl group reliably guides the bromination to the C4 position. While traditional methods using elemental bromine are effective, modern approaches utilizing milder reagents like N-bromosuccinimide or greener solvent systems like ionic liquids offer improved selectivity and reduced environmental impact. For industrial-scale production, continuous vapor-phase processes represent a highly efficient and selective manufacturing route. The choice of synthetic method will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, desired purity, and environmental considerations.
References
- European Patent Office. (n.d.). Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 B1. Googleapis.com.
- Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
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- ResearchGate. (2025, August 7). Continuous, Homogeneous and Rapid Synthesis of this compound in a Modular Microreaction System | Request PDF.
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- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene.
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- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
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commercial suppliers of 4-Bromo-3-methylanisole
An In-depth Technical Guide to the Commercial Landscape and Synthetic Utility of 4-Bromo-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
As a foundational building block in modern organic synthesis, this compound (CAS No. 27060-75-9) offers a unique combination of functional handles that are pivotal for constructing complex molecular architectures. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of this reagent. We will navigate the commercial supplier landscape, delve into its critical chemical properties, and provide a detailed, field-proven protocol for its application in one of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling. The objective is to equip researchers and drug development professionals with the technical knowledge to procure and effectively utilize this versatile intermediate.
Core Chemical Profile of this compound
Understanding the intrinsic properties of a starting material is the bedrock of successful and reproducible synthesis. This compound, also known as 1-bromo-4-methoxy-2-methylbenzene, is a substituted aromatic ether.[1][2] Its molecular structure features a bromine atom, which serves as a highly effective leaving group and reactive site for metal-catalyzed cross-coupling reactions. The methoxy and methyl groups are not merely spectators; they influence the electronic properties of the aromatic ring and can direct subsequent electrophilic substitution reactions, adding another layer of synthetic versatility.[3]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 27060-75-9 | [1][4][5] |
| Molecular Formula | C₈H₉BrO | [1][4][5] |
| Molecular Weight | 201.06 g/mol | [2][4][5] |
| Form | Clear, colorless to pale yellow liquid | [1][2][4] |
| Boiling Point | 111-112 °C / 15 mmHg | [4] |
| Density | ~1.424 g/mL at 25 °C | [4] |
| Refractive Index | ~1.561 at 20 °C |[1][4] |
Navigating the Commercial Supplier Landscape
The integrity of any synthesis begins with the quality of its starting materials. Sourcing high-purity this compound is a critical first step. When evaluating suppliers, key considerations must include documented purity (typically via GC), availability of lot-specific Certificates of Analysis (CoA), and consistency of supply for long-term projects. Below is a comparative overview of established commercial sources.
| Supplier | Purity Specification | Typical Offerings | Key Differentiator |
| Sigma-Aldrich (Merck) | 97-98% | Gram to multi-gram scale | Extensive documentation and global logistical network.[4] |
| Thermo Fisher Scientific | ≥96.0% (GC) | Gram to bulk quantities | Strong portfolio under the Alfa Aesar and Thermo Scientific Chemicals brands.[1][6] |
| Santa Cruz Biotechnology | ≥97% | Research quantities (1g, 5g) | Broad supplier of reagents for life science and proteomics research.[5] |
| Chemsavers | 97% | Small-scale laboratory quantities | Focus on providing chemicals in accessible quantities for research labs.[7] |
Core Application: The Suzuki-Miyaura Cross-Coupling
The true value of this compound is realized in its application. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[3] The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions and the commercial availability of a vast library of boronic acid coupling partners.[8]
Causality Behind the Method: The reaction proceeds through a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This is the activation step, forming a Pd(II) complex. The C-Br bond is sufficiently reactive for this step to occur under relatively mild conditions.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₃PO₄, K₂CO₃) to activate the boronic acid and facilitate the transfer.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.
This process enables the precise and efficient formation of biaryl structures, a common motif in pharmacologically active molecules.[8]
Field-Proven Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize a 4-aryl-3-methylanisole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane and Water (10:1 solvent mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask)
Experimental Workflow:
Caption: Suzuki-Miyaura cross-coupling experimental workflow.
Step-by-Step Methodology:
-
Preparation: Add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Inerting: Seal the tube, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv.). Then, add the degassed 1,4-dioxane/water solvent mixture via syringe.[10]
-
Heating: Place the sealed reaction vessel in a preheated oil bath at 90 °C.
-
Monitoring: Allow the reaction to stir vigorously overnight (12-24 hours). The reaction's progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel to yield the pure 4-aryl-3-methylanisole product.
Quality Control and Characterization
Post-synthesis, verifying the structure and purity of the final compound is non-negotiable. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety and Handling
Professional laboratory practice dictates that all chemicals be handled with care. According to safety data sheets, this compound may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
References
- Title: this compound, 97% 10g Source: Chemsavers, Inc. URL:[Link]
- Title: The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (Niko G) URL:[Link]
- Title: Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole...
- Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)
Sources
- 1. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 27060-75-9 [smolecule.com]
- 4. 4-溴-3-甲基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemsavers.com [chemsavers.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
purity and assay of commercially available 4-Bromo-3-methylanisole
An In-Depth Technical Guide to the Purity and Assay of Commercially Available 4-Bromo-3-methylanisole
Introduction
This compound (CAS No. 27060-75-9), also known as 2-Bromo-5-methoxytoluene, is a vital building block in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its utility as a precursor demands a thorough understanding of its purity profile, as even minor impurities can have significant downstream consequences on reaction yields, product quality, and safety. Commercial grades of this compound are typically available at purities of 97-98%.[1] This guide provides a comprehensive overview of the common impurities associated with this compound, detailed methodologies for its purity assessment and assay, and strategies for its purification.
Understanding the Impurity Profile: A Synthesis-Based Approach
The most common industrial synthesis of this compound involves the electrophilic bromination of 3-methylanisole. The regioselectivity of this reaction is directed by the activating methoxy group and the weakly activating methyl group. This synthetic route is the primary origin of the common impurities found in commercial batches.
Key Potential Impurities:
-
Isomeric Impurities: The electrophilic aromatic substitution can also occur at other positions on the aromatic ring, leading to the formation of positional isomers. The most common of these are 2-bromo-3-methylanisole and 2-bromo-5-methylanisole. The relative abundance of these isomers is influenced by the reaction conditions, including the brominating agent and solvent system used.[2][3]
-
Unreacted Starting Material: Incomplete reaction can result in the presence of residual 3-methylanisole.
-
Over-brominated Products: The presence of excess brominating agent or harsh reaction conditions can lead to the formation of dibromo-methylanisole isomers.
-
Degradation Products: Improper storage or handling can lead to the degradation of the compound, although it is generally stable under normal conditions.
The following diagram illustrates the primary synthetic pathway and the formation of key impurities.
Caption: Synthesis of this compound and potential impurities.
Purity Assessment and Assay: Chromatographic Techniques
A multi-faceted approach utilizing both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive purity assessment of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for the assay of this compound and the detection of its volatile impurities.[4][5]
Principle of GC-FID: In GC, a sample is vaporized and injected into a long, thin column. An inert carrier gas (typically helium or nitrogen) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the sample components between the mobile gas phase and the stationary liquid phase. The Flame Ionization Detector (FID) then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of analyte.[6]
Experimental Protocol: GC-FID Assay
This protocol is a representative method adapted from established procedures for similar aromatic compounds.[5]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
-
-
GC Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
-
Data Analysis: The purity is typically determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Causality Behind Experimental Choices:
-
The DB-5 column is a good general-purpose, non-polar column that provides excellent separation for a wide range of aromatic compounds based on their boiling points and slight polarity differences.
-
The temperature program allows for the elution of the relatively volatile starting material and isomers at lower temperatures, followed by the elution of any higher-boiling dibrominated impurities at higher temperatures.
-
The FID is chosen for its high sensitivity to hydrocarbons and its wide linear range, making it suitable for quantifying both the main component and minor impurities.
Caption: General workflow for GC-FID analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC and is particularly useful for separating non-volatile impurities and for achieving high-resolution separation of isomers that may co-elute in GC.[7][8]
Principle of HPLC: In reversed-phase HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). Separation is based on the differential partitioning of the analytes between the polar mobile phase and the non-polar stationary phase. A UV detector is commonly used to detect the eluting compounds based on their absorbance of UV light.
Experimental Protocol: HPLC for Isomeric Purity
This protocol is designed for the separation of positional isomers of bromo-methylanisole.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic elution is often sufficient, but a shallow gradient may be required for optimal separation of all isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
-
Data Analysis: The relative amounts of isomers are determined by comparing their peak areas.
Causality Behind Experimental Choices:
-
A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for aromatic compounds.
-
The acetonitrile/water mobile phase offers a good balance of solvent strength and UV transparency for the analysis of bromo-methylanisoles. The exact ratio may need to be optimized to achieve baseline separation of all isomers.
-
UV detection at 225 nm is chosen as it is a common wavelength for the detection of substituted benzene rings.
Structural Confirmation and Impurity Identification
While chromatographic techniques provide information on the purity and relative abundance of components, spectroscopic methods are essential for confirming the structure of the main component and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern.
¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule, further confirming the structure.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound | Aromatic H: ~6.8-7.4, Methoxy H: ~3.8 (s), Methyl H: ~2.3 (s) | Aromatic C: ~110-160, Methoxy C: ~55, Methyl C: ~16 | [9] |
| 2-Bromo-5-methoxytoluene | Aromatic H: ~6.6-7.3, Methoxy H: ~3.7 (s), Methyl H: ~2.2 (s) | Aromatic C: ~112-159, Methoxy C: ~55, Methyl C: ~21 | [10] |
| 3-Methylanisole | Aromatic H: ~6.7-7.2, Methoxy H: ~3.8 (s), Methyl H: ~2.3 (s) | Aromatic C: ~111-159, Methoxy C: ~55, Methyl C: ~21 | [8] |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented is approximate and for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with GC (GC-MS), is invaluable for determining the molecular weight of the components and for providing structural information through fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for aromatic compounds include the loss of a methyl group from the anisole moiety or cleavage of the C-Br bond.[11][12]
Purification of this compound
If the purity of a commercial batch of this compound is insufficient for a particular application, purification may be necessary. Fractional distillation is the most common and effective method for purifying liquid organic compounds with different boiling points.[13][14]
Principle of Fractional Distillation: Fractional distillation is a separation technique that utilizes the difference in boiling points of the components in a liquid mixture. By heating the mixture, the component with the lower boiling point will vaporize to a greater extent. The vapor then rises through a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component.[15]
Experimental Protocol: Fractional Distillation
-
Apparatus: Set up a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Procedure:
-
Place the impure this compound in the round-bottom flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fractions that distill over at different temperature ranges. The first fraction will be enriched in the lower-boiling components (e.g., unreacted 3-methylanisole).
-
The main fraction, containing the purified this compound, will distill at its boiling point (approximately 111-112 °C at 15 mmHg).
-
Higher-boiling impurities (e.g., dibromo-methylanisole) will remain in the distillation flask.
-
-
Purity Check: Analyze the collected fractions by GC or HPLC to confirm the purity.
Caption: Workflow for purification by fractional distillation.
Conclusion
The quality of this compound is paramount for its successful use in research and development. A thorough understanding of its synthesis and potential impurities is the foundation for developing robust analytical methods for purity assessment. A combination of GC-FID for assay and HPLC for isomeric purity, supported by NMR and MS for structural confirmation, provides a comprehensive quality control strategy. When necessary, fractional distillation can be employed to achieve the high purity required for demanding applications.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387.
- Beilstein Journals. (n.d.). Supplementary Information.
- European Patent Office. (1999, March 22). NEW PROCESSES FOR THE PREPARATION OF 3-BROMOANISOLE AND 3-BROMONITROBENZENE (EP 1070038 B1).
- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry website.
- University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Benchchem. (n.d.). Purity Analysis of Commercial 4-Chloro-3-methylanisole: An In-depth Technical Guide.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-4-methylanisole on Newcrom R1 HPLC column.
- Wikipedia. (n.d.). Fractional distillation.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- NIST. (n.d.). 2-Bromo-5-methoxytoluene.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- Wu, Y., & Li, Z. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 19(3), 3401–3416. [Link]
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- YouTube. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].
- PubMed. (n.d.). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification.
- Benchchem. (n.d.). Purity Analysis of Commercial 4-Chloro-3-methylanisole: An In-depth Technical Guide.
- NIST. (n.d.). 4-Bromo-3-nitroanisole.
- ResearchGate. (n.d.). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Digital Discovery (RSC Publishing). (n.d.). RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning.
- National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- ResearchGate. (n.d.). 100.6 MHz 13 C{ 1 H} NMR spectrum of the mixture containing 2b, 3b and....
- TTB. (n.d.). Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o.
Sources
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- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Separation of 2-Bromo-4-methylanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 3-Methylanisole(100-84-5) 13C NMR spectrum [chemicalbook.com]
- 9. 2-Bromo-5-methoxytoluene(27060-75-9) 1H NMR spectrum [chemicalbook.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. 2-Bromo-5-methoxytoluene [webbook.nist.gov]
- 12. 4-Bromo-3-nitroanisole [webbook.nist.gov]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. Purification [chem.rochester.edu]
Introduction: The Analytical Imperative for 4-Bromo-3-methylanisole
An In-Depth Technical Guide to the Structural Characterization of 4-Bromo-3-methylanisole
This compound (CAS No. 27060-75-9) is a substituted aromatic ether that serves as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility as a building block necessitates a robust and unambiguous confirmation of its chemical structure and purity. The precise arrangement of the bromo, methyl, and methoxy substituents on the benzene ring dictates its reactivity and, ultimately, the identity and efficacy of any subsequent products.
This guide provides a comprehensive framework for the structural characterization of this compound. Moving beyond a simple recitation of methods, we delve into the causality behind analytical choices, presenting a self-validating workflow that integrates spectroscopic and chromatographic techniques. The protocols and interpretations herein are designed for researchers, quality control analysts, and drug development professionals who require the highest degree of confidence in their starting materials.
Physicochemical & Molecular Properties
A foundational step in characterization is the confirmation of basic physical and chemical identifiers. These constants serve as the initial checkpoint against which all subsequent analytical data are compared.
| Property | Value | Source(s) |
| CAS Number | 27060-75-9 | [2][3] |
| Molecular Formula | C₈H₉BrO | [2][4] |
| Molecular Weight | 201.06 g/mol | [2][5] |
| IUPAC Name | 1-bromo-4-methoxy-2-methylbenzene | [4] |
| Synonyms | 2-Bromo-5-methoxytoluene | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 111-112 °C at 15 mmHg | [2] |
| Density | 1.424 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.561 | [2] |
Integrated Analytical Workflow
Part 1: Spectroscopic Characterization
Spectroscopy provides direct insight into the molecular structure by probing the interactions of molecules with electromagnetic radiation. For this compound, NMR, FTIR, and Mass Spectrometry are the cornerstone techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The substitution pattern of this compound—a trisubstituted benzene ring—results in a unique set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts are governed by the electronic effects of the substituents: the methoxy group (-OCH₃) is a strong electron-donating group, the methyl group (-CH₃) is a weak electron-donating group, and the bromine atom (-Br) is an electron-withdrawing group via induction but weakly donating via resonance. This interplay creates a predictable and diagnostic pattern of aromatic proton and carbon signals.
Based on established substituent effects and data from analogous compounds like 4-methylanisole and 4-bromoanisole, the following proton signals are predicted.[6][7]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | d (J ≈ 8.5 Hz) | 1H | H-5 | Ortho to the bromine atom, experiencing its deshielding inductive effect. Coupled to H-6. |
| ~6.80 | d (J ≈ 2.5 Hz) | 1H | H-2 | Ortho to both the methyl and methoxy groups. Experiences shielding from the methoxy group. Coupled to H-6. |
| ~6.70 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H-6 | Ortho to the methoxy group (strong shielding) and meta to the bromine atom. Coupled to both H-5 and H-2. |
| 3.80 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
| 2.40 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Carbon chemical shifts are similarly predicted by considering the additive effects of each substituent on the benzene ring.[8][9]
| Predicted δ (ppm) | Assignment | Rationale |
| ~158.0 | C-4 (-OCH₃) | Quaternary carbon attached to the strongly deshielding oxygen atom. |
| ~134.0 | C-5 | Aromatic CH carbon adjacent to the carbon bearing the bromine atom. |
| ~132.0 | C-3 (-CH₃) | Quaternary carbon attached to the methyl group. |
| ~115.0 | C-1 (-Br) | Quaternary carbon attached to bromine; its shift is influenced by halogen effects. |
| ~114.5 | C-6 | Aromatic CH carbon ortho to the strongly shielding methoxy group. |
| ~112.0 | C-2 | Aromatic CH carbon ortho to the methoxy group. |
| ~55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~23.0 | Ar-CH₃ | Typical chemical shift for an aromatic methyl carbon. |
-
Sample Preparation: Dissolve ~15-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and co-addition of 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Perform a proton-decoupled ¹³C experiment (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (~1024) are typically required due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The absorption of infrared radiation excites specific molecular vibrations (stretches, bends). The frequencies of these absorptions are characteristic of the bonds present. For this compound, we expect to see characteristic peaks for the aromatic ring, the C-O ether linkage, the alkyl C-H bonds of the methyl groups, and the C-Br bond.[10][11]
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3100-3000 | C-H Stretch | Aromatic C-H bonds on the benzene ring. |
| 2960-2850 | C-H Stretch | Asymmetric and symmetric stretching of the methyl and methoxy C-H bonds. |
| 1600-1585, 1500-1400 | C=C Stretch | Aromatic ring skeletal vibrations. The presence of multiple bands in this region is characteristic of substituted benzenes. |
| ~1250 | C-O Stretch | Asymmetric C-O-C stretching of the aryl alkyl ether. This is a highly characteristic and strong absorption. |
| ~1040 | C-O Stretch | Symmetric C-O-C stretching of the aryl alkyl ether. |
| 880-800 | C-H Bend | Out-of-plane bending of the aromatic C-H bonds. The specific frequency can be diagnostic of the 1,2,4-trisubstitution pattern. |
| 650-550 | C-Br Stretch | Carbon-bromine bond stretching. This peak is in the low-frequency fingerprint region. |
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers crucial structural information.
In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙). This ion is often unstable and fragments in a predictable manner. For this compound, two key features are anticipated:
-
Isotopic Pattern: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] This results in a characteristic pair of peaks for the molecular ion (M⁺˙ and [M+2]⁺˙) and any bromine-containing fragments, with nearly equal intensity. This is a definitive indicator of the presence of one bromine atom.
-
Fragmentation: The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. Common fragmentations for aromatic ethers include cleavage of the ether bond and bonds benzylic to the ring.[13]
| m/z (Mass/Charge) | Ion Identity | Interpretation |
| 200 / 202 | [C₈H₉BrO]⁺˙ | Molecular Ion Peak (M⁺˙ / [M+2]⁺˙) . The 1:1 intensity ratio confirms the presence of one bromine atom. |
| 185 / 187 | [C₇H₆BrO]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. A common fragmentation for methylated aromatics. |
| 157 / 159 | [C₇H₆Br]⁺ | Loss of a formyl radical (•CHO) or methoxy radical (•OCH₃) followed by rearrangement. |
| 121 | [C₈H₉O]⁺ | Loss of a bromine radical (•Br). |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzene mass spectra, formed after loss of Br and CO. |
Part 2: Chromatographic Purity Assessment
Chromatography separates the target compound from impurities, allowing for both qualitative identification and quantitative purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for analyzing volatile and thermally stable compounds like this compound, providing both separation and structural identification of the main component and any volatile impurities.[14][15]
GC separates compounds based on their boiling points and interactions with a stationary phase. A non-polar capillary column is suitable for separating substituted aromatic compounds. Coupling the GC to a mass spectrometer allows for the acquisition of a mass spectrum for each eluting peak, enabling positive identification of impurities such as isomers (e.g., 2-bromo-3-methylanisole) or residual starting materials (e.g., m-methylanisole).
-
Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (e.g., a single quadrupole).
-
Sample Preparation: Prepare a ~100 µg/mL solution of this compound in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Purity is calculated as the area percent of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared against the predicted fragmentation pattern for identity confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, particularly useful for identifying non-volatile or thermally unstable impurities.
Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. This compound is a relatively non-polar molecule and will be well-retained on a C18 stationary phase. A mobile phase gradient of water and a polar organic solvent (like acetonitrile) will effectively elute the compound and separate it from more polar or less polar impurities.[1][16] A photodiode array (PDA) detector allows for the acquisition of a UV spectrum, which can help in peak identification and purity assessment.
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in acetonitrile. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector monitoring at 220 nm and 254 nm.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak. The UV spectrum can be extracted and retained as a characteristic identifier for the compound.
Integrated Structural Confirmation: Synthesizing the Data
The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structural assignment.
The molecular weight and bromine content are unequivocally confirmed by the M⁺˙/[M+2]⁺˙ peaks in the mass spectrum. FTIR confirms the presence of the key functional groups: aromatic ring, ether linkage, and C-Br bond. NMR spectroscopy provides the definitive connectivity, showing the precise 1,2,4-trisubstitution pattern and the relative positions of the three distinct aromatic protons. Finally, GC and HPLC confirm the sample's high purity and provide orthogonal verification of its identity. Together, these techniques provide a robust and self-validating dossier for the complete structural characterization of this compound.
References
- Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Jiangxi Normal University.
- Scribd. (n.d.). GC-MS Method for Anisole Detection.
- PubMed. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (2022). Determination of Multihalo- Phenols and Anisoles in Wine by Gas Chromatography Tandem Mass Spectrometry Through Online Derivatization and Head Space Solid Phase Microextraction.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- University of Wisconsin-Platteville. (n.d.). NMR: Intermediate Level, Spectrum 5.
- Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole.
- ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol.
- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- University of Florida. (n.d.). Interpretation of mass spectra.
- PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.
- InstaNANO. (2024). FTIR Functional Group Database Table with Search.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- SpectraBase. (n.d.). 4-Bromoanisole - Optional[1H NMR] - Chemical Shifts.
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Unlocking New Frontiers in Medicinal and Materials Chemistry: A Technical Guide to Potential Research Areas for 4-Bromo-3-methylanisole
For Immediate Release
BARCELONA, Spain – January 10, 2026 – As a cornerstone building block in organic synthesis, 4-Bromo-3-methylanisole presents a wealth of untapped opportunities for innovation in drug discovery, agrochemicals, and materials science. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond the compound's established applications to explore promising, forward-looking research avenues. Herein, we delineate novel synthetic strategies and potential applications, grounded in established chemical principles and supported by detailed experimental protocols.
Introduction: The Strategic Value of this compound
This compound, also known as 1-bromo-4-methoxy-2-methylbenzene, is a versatile aromatic compound featuring a bromine atom, a methoxy group, and a methyl group on a benzene ring.[1] Its molecular formula is C₈H₉BrO, and it has a molecular weight of 201.06 g/mol .[2] The strategic placement of these functional groups makes it an ideal precursor for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[1] The bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, while the methoxy and methyl groups influence the electronic properties and steric environment of the aromatic ring, enabling regioselective reactions. This guide will illuminate how these inherent characteristics can be leveraged to pioneer new research directions.
Core Research Area I: Advanced Cross-Coupling Strategies for Novel Biaryl and Heterobiaryl Scaffolds
The true potential of this compound lies in its application in modern cross-coupling reactions to construct complex molecular architectures that are prevalent in pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[3] We propose the coupling of this compound with a variety of heteroaryl boronic acids or their corresponding trifluoroborate salts to generate novel biaryl and heterobiaryl scaffolds.[4] Many kinase inhibitors, a critical class of anticancer drugs, feature such structures. The 3-methyl-4-methoxyphenyl moiety derived from this compound can serve as a key pharmacophoric element, potentially interacting with specific residues in the kinase active site.
Proposed Research Workflow:
A systematic exploration of coupling partners, including but not limited to, pyridine, pyrimidine, pyrazole, and indole boronic acids, is recommended.[5][6] The resulting compounds would form a focused library for screening against a panel of cancer-relevant kinases.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 3-pyridylboronic acid
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), 3-pyridylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Inert Atmosphere: Purge the tube with argon for 15 minutes.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
Data Presentation: Predicted Product Characterization
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) |
| 3-methyl-4-methoxy-3'-(pyridin-3-yl)biphenyl | C₁₉H₁₇NO | 275.35 | 8.8 (s, 1H), 8.6 (d, 1H), 7.9 (d, 1H), 7.4-7.2 (m, 6H), 6.9 (d, 1H), 3.9 (s, 3H), 2.3 (s, 3H) |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling for Novel Alkynyl-Aromatics in Materials Science
The Sonogashira coupling reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes, which are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.[7][8][9] The reaction of this compound with various terminal alkynes can lead to novel materials with tailored electronic and photophysical properties.
Proposed Research Directions:
-
Synthesis of Novel Fluorophores: Coupling with fluorescently active alkynes.
-
Development of Organic Semiconductors: Polymerization of di-alkynyl derivatives.
-
Precursors for Complex Heterocycles: Intramolecular cyclization of the alkynyl products.
Core Research Area II: Synthesis of Bioactive Heterocycles
The this compound scaffold is an excellent starting point for the construction of various heterocyclic systems that are of significant interest in medicinal chemistry.
Palladium-Catalyzed Amination for CNS-Active Compounds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[10][11] The reaction of this compound with various primary and secondary amines, including those containing heterocyclic motifs, can generate novel aniline derivatives.[10] These structures are prevalent in drugs targeting the central nervous system (CNS).
Proposed Research Workflow:
A library of aminated products can be synthesized by reacting this compound with a diverse set of amines. Subsequent functional group manipulation of the methoxy group (e.g., demethylation to the corresponding phenol) can provide further structural diversity for structure-activity relationship (SAR) studies.
Visualization: Buchwald-Hartwig Amination Pathway
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Synthesis of Novel Benzofurans via Intramolecular Cyclization
Benzofurans are a class of heterocyclic compounds with a wide range of biological activities.[12][13] A promising research avenue involves the synthesis of novel benzofurans from this compound. This can be achieved through an initial Sonogashira coupling with a terminal alkyne bearing a hydroxyl group, followed by an intramolecular cyclization.[12][14]
Proposed Synthetic Sequence:
-
Sonogashira Coupling: Reaction of this compound with a propargyl alcohol derivative.
-
Intramolecular Cyclization: Base- or metal-catalyzed cyclization of the resulting alkynyl phenol intermediate to form the benzofuran ring.[15]
This strategy allows for the regioselective synthesis of highly substituted benzofurans that would be difficult to access through other methods.
Core Research Area III: Agrochemical Innovation
The structural motifs accessible from this compound are also relevant to the development of new agrochemicals, particularly fungicides.[16]
Synthesis of Novel Fungicides
Many existing fungicides contain substituted aromatic rings linked to a toxophoric group.[17][18] this compound can be used as a starting material to synthesize novel analogues of known fungicides. For instance, the 3-methyl-4-methoxyphenyl moiety can be incorporated into structures resembling strobilurin or acylalanine fungicides.[17]
Proposed Research Approach:
-
Analogue Synthesis: Synthesize a series of compounds where the 3-methyl-4-methoxyphenyl group replaces an existing aromatic moiety in a known fungicide class.
-
Biological Screening: Test the synthesized compounds for their in vitro and in vivo activity against a panel of economically important plant pathogens.
Conclusion and Future Outlook
This compound is a commercially available and highly versatile building block with significant, yet underexplored, potential. The research areas outlined in this guide – advanced cross-coupling for novel biaryl and heterobiaryl scaffolds, the synthesis of bioactive heterocycles for medicinal applications, and the development of new agrochemicals – represent fertile ground for innovation. By employing modern synthetic methodologies, researchers can unlock the full potential of this valuable starting material to address pressing challenges in human health, agriculture, and materials science.
References
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. [Link]
- Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC - NIH. NIH. [Link]
- Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid a - ResearchGate.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Sonogashira coupling - Wikipedia. Wikipedia. [Link]
- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
- Palladium Catalyzed C-H Amin
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. [Link]
- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. NIH. [Link]
- A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles.
- Natural products as inspiration for the development of new synthetic methods. PMC - NIH. [Link]
- Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]
- Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science (RSC Publishing). [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- ChemInform Abstract: Synthesis of a Novel Class of Benzofurans via a Three-Component, Regiospecific Intramolecular Heterocyclization Reaction.
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An In-depth Technical Guide to 4-Bromo-3-methylanisole: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-3-methylanisole, a key aromatic intermediate. Delving into its historical synthesis context, modern preparative methods, and significant role in contemporary chemical research, this document serves as an essential resource for professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction to this compound: A Versatile Building Block
This compound, with the chemical formula C₈H₉BrO, is a substituted aromatic ether. Its structure, featuring a bromine atom and a methyl group on the anisole framework, provides a versatile platform for a wide range of chemical transformations. The interplay of the electron-donating methoxy group and the synthetically valuable bromo substituent makes it a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
The Genesis of a Molecule: Historical Context and Early Synthesis
The foundational knowledge for the synthesis of this compound stems from the pioneering work on the bromination of aromatic compounds. The starting material, 3-methylanisole (or m-cresol methyl ether), would have been accessible through the methylation of m-cresol, a component of coal tar. The directing effects of the methoxy and methyl groups on the aromatic ring would have been a central consideration in any early synthetic attempt.
Inferred Historical Synthesis: Electrophilic Bromination of 3-Methylanisole
Based on the established principles of electrophilic aromatic substitution from that era, the most probable route to the first synthesis of this compound would have been the direct bromination of 3-methylanisole. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. In 3-methylanisole, the positions ortho and para to the strongly directing methoxy group are positions 2, 4, and 6. The position ortho to the methyl group and para to the methoxy group (position 4) would be highly activated, leading to the desired product.
Conceptual Historical Experimental Protocol:
-
Starting Material: 3-Methylanisole (m-cresol methyl ether).
-
Brominating Agent: Molecular bromine (Br₂).
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or acetic acid was likely used to control the reaction rate and facilitate handling of the reagents.
-
Catalyst: While the activated ring of 3-methylanisole might react with bromine directly, an iron catalyst (e.g., iron filings or iron(III) bromide) was often employed to polarize the bromine molecule and enhance its electrophilicity.
-
Procedure: To a solution of 3-methylanisole in the chosen solvent, molecular bromine would have been added dropwise, likely at a controlled temperature to prevent over-bromination and side reactions. The reaction mixture would then be worked up by washing with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by washing with a base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts. The crude product would then be purified by distillation or crystallization.
Modern Synthetic Methodologies
Contemporary organic synthesis offers a variety of more refined and efficient methods for the preparation of this compound. These methods often provide higher yields, greater selectivity, and are conducted under milder and more controlled conditions compared to their historical counterparts.
Vapor-Phase Bromination of 3-Methylanisole
A significant advancement in the industrial production of this compound is the development of a continuous vapor-phase bromination process. This method offers high selectivity for the desired product and minimizes the formation of di-brominated byproducts.
Experimental Protocol: Vapor-Phase Bromination
-
Apparatus Setup: A vertically oriented reactor packed with a suitable material is used. The reactor is equipped with separate inlets for 3-methylanisole and bromine vapor, a heating system to maintain the vapor phase, and a condenser to collect the product.
-
Vaporization: Liquid 3-methylanisole is heated to its boiling point under reduced pressure to generate a continuous flow of vapor into the reactor.
-
Bromine Introduction: Liquid bromine is vaporized and introduced into the reactor, where it mixes with the 3-methylanisole vapor.
-
Reaction: The gas-phase reaction occurs as the mixture flows through the heated reactor. The temperature and residence time are carefully controlled to optimize the yield of the mono-brominated product.
-
Condensation and Collection: The product mixture exits the reactor and is passed through a condenser, where the this compound and any unreacted starting material are liquefied and collected.
-
Purification: The collected liquid is then purified, typically by fractional distillation, to isolate the high-purity this compound.
Synthesis via Sandmeyer Reaction
An alternative route to this compound involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.
Experimental Protocol: Sandmeyer Reaction
-
Nitration of m-Cresol: m-Cresol is nitrated to produce 3-methyl-4-nitrophenol.
-
Methylation: The resulting nitrophenol is methylated to give 3-methyl-4-nitroanisole.
-
Reduction: The nitro group is reduced to an amino group to yield 4-methoxy-2-methylaniline.
-
Diazotization: The aniline derivative is treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding this compound.
-
Workup and Purification: The reaction mixture is typically extracted with an organic solvent, and the product is purified by chromatography or distillation.
Key Applications in Modern Chemistry
This compound is a valuable intermediate in a multitude of synthetic applications, driven by the reactivity of its aryl bromide functionality.
-
Cross-Coupling Reactions: It is a common substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals and electronic materials.
-
Grignard Reagent Formation: The bromo substituent can be readily converted to a Grignard reagent, which can then be used to form new carbon-carbon bonds with a variety of electrophiles.
-
Synthesis of Dyes: this compound is a precursor in the synthesis of certain dyes and pigments.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block in the multi-step synthesis of various biologically active compounds.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| CAS Number | 27060-75-9 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 111-113 °C at 15 mmHg |
| Density | 1.424 g/mL at 25 °C |
Conclusion
This compound, a molecule with roots in the foundational era of organic chemistry, continues to be a compound of significant interest and utility. While the precise details of its initial discovery remain to be unearthed from the historical archives, the principles governing its synthesis have been well-understood for over a century. The evolution of its preparation from early laboratory-scale electrophilic brominations to modern, efficient industrial processes underscores the progress in synthetic chemistry. Its versatility as a synthetic intermediate ensures its continued importance in the development of new medicines, materials, and other valuable chemical products. This guide has provided a comprehensive overview of its historical context, modern synthesis, and key applications, serving as a valuable resource for the scientific community.
References
- A search of historical chemical literature, including journals such as the Journal of the Chemical Society and Berichte der deutschen chemischen Gesellschaft from the late 19th and early 20th centuries, would be necessary to potentially identify the first reported synthesis of this compound.
- Patents describing the industrial synthesis of this compound provide details on modern production methods.
- Modern organic chemistry textbooks and journals feature numerous examples of reactions where this compound is used as a starting material, demonstrating its contemporary applic
Methodological & Application
Topic: 4-Bromo-3-methylanisole in Suzuki-Miyaura Coupling Reactions
An Application Note for Advanced Organic Synthesis
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-3-methylanisole as a substrate in these critical transformations. We delve into the mechanistic nuances associated with this electron-rich aryl halide, present a detailed and validated experimental protocol, offer a comparative analysis of reaction conditions, and provide a troubleshooting guide to overcome common challenges. The objective is to equip scientists with the foundational knowledge and practical tools required to successfully synthesize complex biaryl structures derived from this compound, a valuable building block in medicinal chemistry and materials science.[2][3]
Introduction: The Strategic Importance of Substituted Biaryls
Biaryl motifs are ubiquitous structural cores in a vast array of pharmacologically active compounds, natural products, and advanced functional materials.[3][4][5] The ability to selectively construct these frameworks is therefore a paramount objective in organic synthesis. The palladium-catalyzed Suzuki-Miyaura reaction has emerged as a preeminent method for this purpose due to its mild conditions and broad applicability.[1][6]
This compound (CAS 27060-75-9) is a particularly useful, albeit challenging, building block.[7][8] Its structure features a methoxy and a methyl group, both of which are electron-donating. This electronic enrichment makes the crucial initial step of the catalytic cycle—oxidative addition—kinetically less favorable compared to electron-deficient aryl halides.[9][10] Consequently, successful coupling requires a carefully optimized catalyst system and reaction conditions. This guide provides the expertise-driven insights necessary to navigate these challenges effectively.
The Catalytic Cycle: Mechanistic Considerations for an Electron-Rich Substrate
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding how the electronic properties of this compound influence this cycle is critical for reaction design.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex initiates the cycle by inserting into the carbon-bromine bond of this compound. This is typically the rate-determining step.[10] The electron-donating nature of the methoxy and methyl groups increases the electron density on the aromatic ring, making the C-Br bond stronger and less electrophilic, thereby slowing this step.[9][11] To overcome this hurdle, highly active catalyst systems are essential. These systems feature bulky, electron-rich ligands that promote the formation of the reactive, low-coordinate Pd(0) species and stabilize the resulting Pd(II) intermediate.[10][12]
-
Transmetalation: The aryl group from an organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate).[13][14] The choice of base and solvent is critical to facilitate this transfer without promoting undesirable side reactions like protodeboronation.[10]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9] Bulky ligands often accelerate this final step.[6]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds Using 4-Bromo-3-methylanisole
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki coupling of 4-bromo-3-methylanisole with a representative boronic acid. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and reaction conditions, and offer practical guidance on reaction setup, monitoring, workup, and product purification. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful transformation in their synthetic endeavors.
Introduction: The Power of Palladium-Catalyzed C-C Bond Formation
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science, as these structural motifs are prevalent in a vast array of pharmaceuticals and functional materials.[2][3] The Suzuki-Miyaura reaction, developed by Akira Suzuki and his colleagues, for which he was a co-recipient of the 2010 Nobel Prize in Chemistry, has emerged as a preferred method for constructing these linkages.[4] The reaction typically involves the cross-coupling of an organoboron species (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][5][6]
The advantages of the Suzuki coupling are numerous, including the commercial availability and stability of many boronic acids, the relatively mild reaction conditions, and the tolerance of a wide range of functional groups.[1][7] Furthermore, the boron-containing byproducts are generally non-toxic and easily removed, contributing to the reaction's appeal from a green chemistry perspective.[1]
This guide will focus on the use of this compound as the aryl halide partner, a versatile building block in organic synthesis.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is crucial for troubleshooting and optimizing the reaction. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound). This is often the rate-determining step and results in the formation of a Pd(II) complex.[4] The reactivity of the halide follows the trend I > Br > Cl.[7]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium.[8][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][11]
Caption: General workflow for the Suzuki cross-coupling experiment.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.97 mmol), phenylboronic acid (727 mg, 5.96 mmol), and potassium carbonate (1.37 g, 9.94 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to remove oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium(0) tetrakis(triphenylphosphine) catalyst (287 mg, 0.25 mmol). Subsequently, add degassed toluene (20 mL) and degassed water (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure biaryl product. [12]
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Toluene is flammable and has associated health risks. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: While generally manageable on a lab scale, Suzuki couplings can be exothermic, especially on a larger scale. [13]Monitor the reaction temperature, particularly during the initial heating phase.
-
Inert Gas: Exercise caution when working with inert gases in a closed system.
Characterization of the Product
The identity and purity of the synthesized 2-methyl-4-methoxy-1,1'-biphenyl can be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra will confirm the connectivity of the biaryl product.
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Aromatic protons: ~7.60-6.80 (m, 9H)
-
Methoxy protons (-OCH₃): ~3.85 (s, 3H)
-
Methyl protons (-CH₃): ~2.30 (s, 3H)
Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
Aromatic carbons: ~158, 142, 138, 130, 129, 128, 127, 125, 115, 111
-
Methoxy carbon (-OCH₃): ~55
-
Methyl carbon (-CH₃): ~16
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product.
-
Expected [M]⁺: 198.26
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of the catalyst under inert conditions. Use fresh catalyst. |
| Insufficient degassing | Degas solvents thoroughly by sparging with an inert gas or freeze-pump-thaw cycles. | |
| Ineffective base | Use a freshly opened or properly stored base. Consider alternative bases like Cs₂CO₃ or K₃PO₄. | |
| Formation of Homocoupled Products | Presence of oxygen | Improve degassing procedures. [11] |
| Decomposition of Boronic Acid | Protodeborylation | Use a slight excess of the boronic acid. Consider using a boronic ester for more sensitive substrates. [11] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds. By following the detailed protocol and understanding the key mechanistic principles outlined in this application note, researchers can confidently and successfully employ this powerful transformation for the synthesis of 2-methyl-4-methoxy-1,1'-biphenyl and a wide range of other biaryl derivatives. Careful attention to reaction setup, particularly the exclusion of oxygen, is paramount for achieving high yields and purity.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- Angewandte Chemie International Edition. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Chemistry LibreTexts. Palladium catalyzed couplings.
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling.
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Reddit. What is the proper way to set up a suzuki coupling?.
- ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- RSC Publishing. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube. Masking Boronic Acids for Suzuki Coupling.
- PMC. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.
- ResearchGate. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms.
- ResearchGate. (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN...
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- ResearchGate. NMR data of natural and synthetic biaryl 1.
- PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
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Introduction: The Strategic Importance of Aryl Grignard Reagents
An Application Guide for the Synthesis of 4-Methoxy-2-methylphenylmagnesium Bromide
Abstract: This document provides a comprehensive guide for the synthesis of the Grignard reagent 4-methoxy-2-methylphenylmagnesium bromide from its corresponding aryl halide, 4-Bromo-3-methylanisole. The protocols and technical discussions are intended for researchers, scientists, and professionals in drug development who utilize organometallic reagents for complex organic synthesis. This guide emphasizes the mechanistic rationale behind the procedural steps, robust safety protocols, and troubleshooting strategies to ensure reliable and safe execution.
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile nucleophiles in the synthetic chemist's toolkit, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1][2][3][4] The specific reagent derived from this compound, 4-methoxy-2-methylphenylmagnesium bromide, provides a valuable building block for introducing a substituted aromatic moiety. The electronic and steric properties conferred by the methoxy and methyl groups can be critical for modulating the biological activity, selectivity, and pharmacokinetic properties of pharmaceutical candidates.
The successful formation of this reagent is not trivial and hinges on a meticulous understanding and control of the reaction environment. This guide provides the necessary detail to navigate the challenges inherent in its preparation.
The Reaction Mechanism: An Interface Phenomenon
The formation of a Grignard reagent is an oxidative insertion of a magnesium atom into the carbon-halogen bond.[4][5] This process is understood to be a complex, surface-mediated reaction involving radical intermediates.[6][7]
Key Mechanistic Steps:
-
Electron Transfer: The reaction initiates with a single electron transfer from the magnesium metal surface to the aryl halide (this compound).
-
Radical Ion Pair Formation: This transfer generates a radical anion that fragments, producing an aryl radical and a bromide ion, which remain in close proximity to the magnesium surface.
-
Surface Recombination: The highly reactive aryl radical rapidly recombines with a magnesious species (MgX•) on the surface to form the final organomagnesium compound, RMgX.[6]
The polarity of the carbon atom attached to the halogen is effectively reversed during this process—a phenomenon known as "umpolung."[5] In this compound, the carbon bonded to bromine is electrophilic; in the resulting Grignard reagent, this same carbon becomes strongly nucleophilic and basic.[1][2]
Diagram: Grignard Reagent Formation Pathway
Caption: Reaction pathway for Grignard reagent formation.
Critical Prerequisite: Activation of Magnesium
The single most common point of failure in Grignard synthesis is the inability to initiate the reaction.[8] This is almost always due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which forms upon exposure to air and prevents the metal from reacting.[1][8] Therefore, activating the magnesium to expose a fresh, reactive surface is a critical first step.
Several methods can be employed:
-
Chemical Activation (Iodine): A small crystal of iodine is added to the magnesium suspension.[8][9][10] The iodine reacts with the magnesium, chemically scouring the oxide layer. The disappearance of the brown/purple iodine color is a visual indicator of successful activation.[8]
-
Chemical Activation (1,2-Dibromoethane): A few drops of 1,2-dibromoethane (DBE) react readily with magnesium to produce ethylene gas and magnesium bromide, which etches the metal surface.[1][8][11] This is a very reliable method.
-
Mechanical Activation: In a dry flask, the magnesium turnings can be ground with a glass stirring rod to physically break the oxide layer and expose fresh metal.[9]
-
Reductive Activation (DIBAH): For large-scale or particularly difficult reactions, powerful reducing agents like diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface, allowing for initiation at lower temperatures.[11][12]
For the protocol below, the iodine activation method is selected for its simplicity and clear visual cue.
Detailed Experimental Protocol
This protocol details the formation of 4-methoxy-2-methylphenylmagnesium bromide in anhydrous tetrahydrofuran (THF).
Materials and Equipment
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Should be free of acidic impurities. |
| Magnesium Turnings | >99.5% | Acros Organics | Use fresh turnings. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O, with BHT as inhibitor | MilliporeSigma | Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or sourced from a solvent purification system.[13] |
| Iodine | Crystal, Reagent Grade | Fisher Scientific | Used as an activator.[8] |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas | Required for maintaining an inert atmosphere.[13][14] |
| Equipment | |||
| Three-neck round-bottom flask | Appropriate volume | Must be flame- or oven-dried immediately before use.[10][13] | |
| Reflux Condenser | Also dried before use. | ||
| Pressure-equalizing dropping funnel | Also dried before use. | ||
| Magnetic Stirrer and Stir Bar | |||
| Gas Inlet/Outlet (Bubbler) | |||
| Heating Mantle with Controller | A heat gun can also be used for gentle warming during initiation.[8] |
Experimental Workflow
Caption: Step-by-step workflow for Grignard reagent synthesis.
Step-by-Step Procedure
CAUTION: Grignard reactions are exothermic and the reagents are flammable, corrosive, and pyrophoric.[15] This procedure must be conducted in a certified chemical fume hood.[16] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn.[15]
-
Glassware Preparation: Assemble a three-neck flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Flame-dry all glassware under a flow of inert gas (or oven-dry at >120 °C for several hours and assemble while hot) and allow to cool to room temperature under a positive pressure of nitrogen or argon.[10][13]
-
Charging the Reactor: To the cooled flask, add magnesium turnings (1.2 equivalents). Quickly add one small crystal of iodine.
-
Initiation Setup: Add a small volume of anhydrous THF via syringe, just enough to cover the magnesium turnings. Begin vigorous magnetic stirring.
-
Prepare Aryl Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. The final concentration is typically in the range of 0.5–1.5 M.
-
Initiation: Add a small portion (~5-10%) of the aryl halide solution to the stirring magnesium suspension. Observe the reaction mixture closely. Successful initiation is indicated by one or more of the following signs:
-
Disappearance of the brown iodine color.[8]
-
Spontaneous warming of the flask.
-
Appearance of a cloudy, grayish-brown color.[8]
-
Gentle bubbling or boiling of the solvent.[8]
-
If initiation does not occur within 5-10 minutes, gently warm the bottom of the flask with a heat gun until bubbling begins, then immediately remove the heat source.
-
-
Controlled Addition: Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be carefully controlled to maintain a gentle, steady reflux of the THF solvent.[17] An ice-water bath should be kept on hand to cool the reaction if the reflux becomes too vigorous.[10]
-
Causality Note: Slow addition is crucial to prevent two outcomes: a dangerous runaway exothermic reaction and the Wurtz coupling side reaction, where the newly formed Grignard reagent attacks a molecule of unreacted aryl halide.[17]
-
-
Reaction Completion: After the addition is complete, the reaction mixture may need to be stirred at room temperature or gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed. The final solution should appear as a dark, cloudy gray or brown mixture.
-
Use and Storage: The prepared Grignard reagent is best used immediately. If short-term storage is necessary, it must be kept under a strict inert atmosphere in a sealed flask.[13]
Troubleshooting and Side Reactions
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.[8][17] 2. Inactive magnesium surface (MgO layer).[8] | 1. Re-dry all glassware and use freshly purified anhydrous solvent. 2. Add another small iodine crystal or a few drops of 1,2-dibromoethane.[8][9] As a last resort, add a few drops of a pre-formed Grignard reagent. |
| Reaction Stops Prematurely | 1. Moisture introduced into the system. 2. Impurities in the aryl halide. | 1. Ensure all joints are sealed and the inert gas flow is positive. 2. Purify the this compound (e.g., by distillation) before use. |
| Low Yield of Product | 1. Wurtz Coupling (formation of 4,4'-dimethoxy-2,2'-dimethylbiphenyl).[17] 2. Reaction with O₂. | 1. Ensure slow, controlled addition of the aryl halide to keep its concentration low.[17] 2. Maintain a robust inert atmosphere throughout the entire procedure.[14] |
Safety and Handling
The preparation and handling of Grignard reagents present significant hazards that require rigorous safety protocols.
-
Flammability: The ether solvents used (THF, diethyl ether) are extremely flammable.[15] All operations must be performed away from ignition sources.[10]
-
Exothermic Reaction: The formation is highly exothermic and can lead to a runaway reaction if the aryl halide is added too quickly.[15] Always have an appropriate cooling bath ready.
-
Reactivity: Grignard reagents react violently with water, alcohols, and other protic sources.[1][14] They are also sensitive to atmospheric oxygen.[13] A positive pressure of inert gas must be maintained at all times.[14]
-
Quenching and Disposal: Unused or excess Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent solution to a well-stirred, cooled solution of a weak acid, such as saturated aqueous ammonium chloride.[18] For larger scales, a more controlled quench with a less reactive alcohol (e.g., isopropanol) in an inert solvent like toluene may be performed before aqueous workup.[13]
References
- The Grignard Reaction. (n.d.). University of California, Davis.
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-908.
- Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press.
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
- Kaufman, T. S. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
- Sciencemadness Wiki. (2019). Grignard reagent.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?
- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- GeeksforGeeks. (2025). Grignard Reagent.
- Knochel, P. (Ed.). (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7. Georg Thieme Verlag. (General information about aryl Grignard reagents reflected in search results).
- Allen Institute. (n.d.). Grignard Reagents: Definition, Preparation, Chemical Properties.
- Dietmar, S. (2008). The Grignard Reagents. Organometallics, 27(5), 914-924.
- Wikipedia. (n.d.). Grignard reagent.
- EBSCO. (n.d.). Grignard reagents | Research Starters.
- PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
- Google Patents. (1974). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
- Ursinus College Digital Commons. (n.d.). The Grignard Reagents: Their Preparation.
- Organic Syntheses. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-Anisaldehyde. 54, 42.
- The Royal Society of Chemistry. (2015). Supporting Information.
- Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition.
- Ashby, E. C. (1988). Grignard reagent formation. Accounts of Chemical Research, 21(11), 414-421.
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
- ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube.
- ChemBK. (2024). 4-Methoxy-2-methylphenylmagnesium bromide.
- Organ, M. G., et al. (2006). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Angewandte Chemie International Edition, 45(41), 6885-6889.
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Application Note & Protocols: Regioselective Functionalization of 4-Bromo-3-methylanisole via Halogen-Metal Exchange
Abstract: This guide provides a detailed technical overview and validated protocols for the regioselective functionalization of 4-bromo-3-methylanisole. We delve into the mechanistic basis for the selective generation of the C4-lithiated intermediate via halogen-metal exchange, a kinetically favored process over directed ortho-metalation (DoM). This document furnishes researchers, scientists, and drug development professionals with step-by-step protocols for the initial lithiation and subsequent quenching with common electrophiles—N,N-dimethylformamide (DMF), carbon dioxide (CO₂), and triisopropyl borate—to yield valuable aldehyde, carboxylic acid, and boronic acid derivatives, respectively. Emphasis is placed on the causality behind experimental choices, safety procedures for handling organolithium reagents, and the generation of self-validating, reproducible methodologies.
Mechanistic Rationale: Halogen-Metal Exchange vs. Directed ortho-Metalation
The functionalization of substituted aromatic rings is a cornerstone of synthetic chemistry. For a substrate like this compound, two primary pathways for lithiation present themselves: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange.
-
Directed ortho-Metalation (DoM): The methoxy group (-OCH₃) is a potent Directed Metalation Group (DMG).[1] It can coordinate to the Lewis acidic lithium atom of an organolithium reagent (e.g., n-butyllithium), directing deprotonation to a proximate ortho position (C2 or C6).[2] This C-H activation is a powerful tool for regioselective synthesis.
-
Halogen-Metal Exchange: This reaction involves the exchange of a halogen atom on an aromatic ring with the lithium atom of an organolithium reagent. For aryl bromides and iodides, this exchange is an exceptionally fast, kinetically controlled process, often occurring at temperatures as low as -78 °C to -100 °C.[3][4]
In the case of this compound, the halogen-metal exchange at the C4 position is overwhelmingly the dominant and kinetically favored pathway when using alkyllithium reagents like n-BuLi.[3][5] The rate of Br-Li exchange is significantly faster than the rate of deprotonation of any of the aromatic C-H bonds, even those activated by the methoxy DMG. This high regioselectivity makes the substrate an excellent precursor for specifically functionalizing the C4 position, generating the key 4-lithio-3-methylanisole intermediate.
Figure 1: Competing pathways for the lithiation of this compound.
Core Protocol: Generation of 4-Lithio-3-methylanisole
This protocol details the formation of the aryllithium intermediate. Subsequent sections will describe its use.
2.1. Critical Safety & Handling Precautions Organolithium reagents such as n-butyllithium are pyrophoric, reacting violently with water, oxygen, and other protic sources.[6][7] All procedures must be conducted by trained personnel under a strictly inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.[8] A Class D fire extinguisher should be accessible. For detailed safety protocols, refer to authoritative guides on handling air-sensitive reagents.[9][10]
2.2. Reagents and Materials
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septa, and an inert gas inlet/outlet (bubbler).
-
Syringes and needles (oven-dried)
2.3. Lithiation Procedure
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Reagent Addition: To the reaction flask, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration) via cannula or syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions and decomposition of the aryllithium species.[11]
-
n-BuLi Addition: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. The slow addition rate is essential to control the exothermic reaction.
-
Reaction: Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange. The solution is now ready for quenching with an electrophile.
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Application Notes & Protocols: The Strategic Use of 4-Bromo-3-methylanisole in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of a Substituted Anisole Building Block
In the landscape of modern medicinal chemistry, the efficiency and modularity of a synthetic route are paramount. The strategic selection of starting materials can profoundly influence the accessibility of complex molecular architectures. 4-Bromo-3-methylanisole (CAS: 27060-75-9), also known as 2-Bromo-5-methoxytoluene, has emerged as a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates.[1][2][3] Its structure, featuring a methoxy group, a methyl group, and a bromine atom on an aromatic ring, provides a unique combination of electronic and steric properties. This substitution pattern offers multiple, distinct reaction handles, enabling chemists to perform sequential and regioselective modifications crucial for developing novel drug candidates.[4]
The electron-donating methoxy group activates the aromatic ring towards certain transformations, while the bromine atom serves as a classical handle for a host of powerful cross-coupling and organometallic reactions.[5][6] This guide provides an in-depth exploration of the primary applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices, designed for researchers and professionals in drug development.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is the foundation of safe and reproducible chemistry.
| Property | Value | Reference |
| CAS Number | 27060-75-9 | [1] |
| Molecular Formula | C₈H₉BrO | [3] |
| Molecular Weight | 201.06 g/mol | [1][7] |
| Form | Clear, almost colorless liquid | [2] |
| Boiling Point | 111-112 °C at 15 mmHg | [1][7] |
| Density | 1.424 g/mL at 25 °C | [1][7] |
| Refractive Index | n20/D 1.561 | [1][7] |
| Solubility | Partially miscible in water | [1][7] |
Safety & Handling: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[1] All manipulations should be performed in a well-ventilated fume hood.
Application I: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is an excellent substrate for palladium-catalyzed reactions, which are cornerstone technologies for C-C and C-N bond formation in pharmaceutical synthesis.[4][6] These reactions allow for the modular assembly of complex biaryl and heteroaryl structures, common motifs in many drug classes, particularly kinase inhibitors.[8][9]
Core Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[10] It enables the direct coupling of the this compound core with other aromatic or heteroaromatic systems.
Causality Behind the Protocol:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) source that is effective for coupling aryl bromides.[11]
-
Base: A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid partner.[12][13]
-
Solvent System: A two-phase system, such as toluene/water or dioxane/water, is often used.[8][11] This facilitates the dissolution of both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt.
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The Strategic Utility of 4-Bromo-3-methylanisole in the Synthesis of Novel Medicinal Chemistry Scaffolds
Abstract
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. The strategic selection of versatile building blocks is a critical determinant of synthetic success. 4-Bromo-3-methylanisole has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of medicinal chemistry scaffolds. Its unique substitution pattern, featuring a reactive bromine atom amenable to a wide range of cross-coupling reactions, an activating methoxy group, and a methyl group that provides steric and electronic influence, makes it an ideal starting point for the construction of novel therapeutics. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of key medicinal scaffolds. We will explore its utility in cornerstone reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as other important transformations, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Advantage of this compound
This compound (CAS No: 27060-75-9), also known as 2-bromo-5-methoxytoluene, is a liquid at room temperature with a molecular weight of 201.06 g/mol .[1] Its strategic importance in medicinal chemistry stems from the orthogonal reactivity of its functional groups. The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug-like molecules. The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution and can also serve as a key pharmacophoric element or be demethylated to a phenol for further functionalization. The methyl group provides a point of steric differentiation and can influence the binding affinity and selectivity of the final compound.
This unique combination of features allows for the modular and divergent synthesis of various scaffolds, making this compound a cost-effective and efficient starting material for generating libraries of compounds for high-throughput screening and lead optimization.
Foundational Synthetic Transformations
The true synthetic power of this compound is unlocked through a series of robust and well-established chemical transformations. This section will delve into the most critical of these reactions, providing both the "how" and the "why" behind the experimental choices.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists approach the synthesis of complex molecules. This compound is an excellent substrate for these transformations due to the reactivity of the aryl bromide bond.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[2] The reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is required to activate the organoboron species.
Application Example: Synthesis of Antibacterial Agents
Recent research has demonstrated the use of this compound in the synthesis of novel N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[1] The key step in this synthesis is a Suzuki coupling to introduce various aryl groups at the 4-position of the anisole ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), the desired arylboronic acid (1.0-1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 equiv).[1]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 10:1).[1]
-
Heat the reaction mixture to 90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A versatile and commonly used catalyst for Suzuki couplings. |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) | Stabilizes the Pd(0) species and facilitates oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base that is effective in activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of a this compound Derivative
Caption: Suzuki Coupling Workflow.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[3][4] This reaction couples an amine with an aryl halide.
Causality Behind Experimental Choices: The choice of ligand is particularly critical in Buchwald-Hartwig amination, with sterically hindered phosphine ligands often providing the best results. The base used is typically a strong, non-nucleophilic base like sodium tert-butoxide.
Application Example: Synthesis of Kinase Inhibitors
The anilinoquinazoline scaffold is a well-established pharmacophore in a variety of kinase inhibitors.[5] this compound can be used to synthesize substituted anilines via Buchwald-Hartwig amination, which can then be incorporated into these scaffolds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.0-1.2 equiv), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a strong base like sodium tert-butoxide (1.4-2.0 equiv) in a dry Schlenk tube.[6]
-
Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC or GC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) precursor. |
| Ligand | Biarylphosphine Ligand | Promotes the catalytic cycle and can improve reaction rates and yields. |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |
| Solvent | Toluene | A non-polar, aprotic solvent suitable for this reaction. |
| Temperature | 80-110 °C | Necessary to overcome the activation energy of the reaction. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
The Sonogashira coupling is a palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst.[7][8] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates and scaffolds in medicinal chemistry.[3]
Causality Behind Experimental Choices: The copper(I) co-catalyst is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne and to act as a solvent.
Application Example: Building Blocks for EGFR Tyrosine Kinase Inhibitors
4-Alkynylquinazolines have been identified as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[3] this compound can be subjected to a Sonogashira coupling to introduce an alkynyl group, which can then be further elaborated to form such inhibitors.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) and a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) in a suitable solvent such as THF or DMF, add a copper(I) co-catalyst, typically CuI (1-5 mol%).
-
Add an amine base, such as triethylamine or diisopropylethylamine (2-3 equiv), followed by the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Partition the residue between an organic solvent and water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A standard catalyst/co-catalyst system for Sonogashira couplings. |
| Base | Triethylamine | Acts as both a base and a solvent. |
| Solvent | THF or DMF | Aprotic polar solvents that facilitate the reaction. |
| Temperature | Room Temperature to 50 °C | Generally, the reaction proceeds under mild conditions. |
Table 3: Typical Conditions for Sonogashira Coupling with this compound
Caption: Cross-Coupling Strategies.
Lithiation-Borylation: A Gateway to Further Functionalization
The lithiation-borylation reaction is a powerful tool for the stereospecific synthesis of organoboron compounds.[9] While direct lithiation of this compound can be challenging due to the presence of the acidic methyl group, related substrates can undergo this transformation. More commonly, a lithium-halogen exchange followed by borylation can be employed.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base at low temperatures is critical to achieve regioselective lithiation or lithium-halogen exchange without side reactions. The subsequent trapping with a boronic ester introduces a versatile boronate group.
Experimental Protocol: General Procedure for Lithium-Halogen Exchange and Borylation
-
Dissolve this compound (1.0 equiv) in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of an organolithium reagent, such as n-butyllithium or t-butyllithium (1.0-1.1 equiv), dropwise.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes).
-
Add a boronic ester, such as isopropyl pinacol borate (1.1-1.2 equiv), and continue stirring at low temperature before allowing the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting boronic ester by column chromatography or distillation.
The resulting boronic ester is a versatile intermediate that can participate in Suzuki couplings or be oxidized to a phenol, among other transformations.
Electrophilic Aromatic Substitution: Modifying the Core
The methoxy group of this compound is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of other functional groups onto the aromatic ring, further increasing the molecular diversity that can be accessed from this precursor.
Causality Behind Experimental Choices: The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric effects of the existing substituents. The methoxy group directs incoming electrophiles to the positions ortho and para to it.
Potential Transformations:
-
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine.
-
Halogenation: Introduction of another halogen atom.
-
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.
Case Studies: From Precursor to Preclinical Candidate
The true measure of a building block's utility is its successful application in the synthesis of biologically active molecules. This compound has been featured in the synthesis of several important medicinal chemistry scaffolds.
-
Vitronectin Receptor Antagonists: This precursor has been utilized in the synthesis of 2-benzazepine Gly-Asp mimetics, which are orally active nonpeptide vitronectin receptor antagonists.
-
Neocarzinostatin Chromophore Component: It has also been employed in a concise synthesis of the naphthoic acid component of the neocarzinostatin chromophore, a potent antitumor antibiotic.[2]
Conclusion
This compound is a powerful and versatile precursor in medicinal chemistry. Its well-defined reactivity in a range of high-yield, robust chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient and modular synthesis of a wide variety of complex molecular scaffolds. The successful application of this building block in the synthesis of antibacterial agents, kinase inhibitors, and other biologically active compounds underscores its strategic importance in modern drug discovery. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this compound in their quest for novel therapeutics.
References
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- PubMed. (2007). Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors.
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- PubChem. (n.d.). 4-Bromo-3-nitroanisole.
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- PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
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Application Note: Palladium-Catalyzed Heck Coupling Reactions Involving 4-Bromo-3-methylanisole
Abstract
This guide provides a comprehensive overview and detailed protocols for the Mizoroki-Heck reaction utilizing 4-Bromo-3-methylanisole as a key aryl halide substrate. As a sterically hindered and electron-rich building block, this compound presents unique considerations for reaction optimization. We will explore the mechanistic underpinnings of the reaction, offer field-proven protocols for its coupling with various alkenes, and discuss strategies for optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile cross-coupling reaction to construct complex molecular architectures.
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This transformation is prized for its high functional group tolerance, reliability, and stereoselectivity, typically affording the trans-substituted alkene.[2][3] Its discovery was recognized with the 2010 Nobel Prize in Chemistry, a testament to its profound impact on the synthesis of pharmaceuticals, natural products, and advanced materials.[1]
This compound is a valuable synthetic intermediate. Its structure features an electron-rich aromatic ring due to the methoxy and methyl substituents, which influences its reactivity in cross-coupling reactions.[4][5] The aryl bromide moiety serves as an excellent handle for palladium-catalyzed transformations, making it a versatile starting material for constructing elaborate molecular frameworks relevant to drug discovery and specialty chemicals.[6] This application note elucidates the critical parameters for successfully employing this substrate in Heck coupling reactions.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Heck reaction hinges on a well-defined Pd(0)/Pd(II) catalytic cycle.[1] While the general mechanism is widely understood, the specific nature of the substrate and ligands introduces nuances critical for success.
The cycle comprises four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-rich nature of the anisole ring facilitates this process.
-
Olefin Coordination and Migratory Insertion: The alkene coordinates to the resulting arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the olefinic carbons in a syn-addition fashion.[7]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This step establishes the stereochemistry of the final product, which is typically trans.[3]
-
Reductive Elimination & Catalyst Regeneration: A base is essential to neutralize the generated HBr and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Frequently, a stable Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as a precatalyst. It is reduced in situ to the catalytically active Pd(0) species, often with the aid of a phosphine ligand which can also act as a reducing agent.[7][9]
Experimental Protocols & Workflow
This section provides a detailed protocol for a representative Heck reaction between this compound and n-butyl acrylate. This reaction is a reliable model system for further optimization with other alkene partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Starting aryl bromide. |
| n-Butyl acrylate | >99%, contains MEHQ | Sigma-Aldrich | Alkene coupling partner. Inhibitor can be removed if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | Precatalyst. Handle in a fume hood. |
| Triphenylphosphine (PPh₃) | >99% | Acros Organics | Ligand. Air-sensitive over time. |
| Triethylamine (Et₃N) | >99.5% | Fisher Scientific | Base. Should be distilled before use for best results. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Use a dry solvent for optimal performance. |
| Diethyl ether | ACS Grade | VWR | For extraction. |
| Saturated aq. NH₄Cl | Laboratory Grade | - | For quenching. |
| Brine | Laboratory Grade | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying organic layers. |
Step-by-Step Protocol
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (11.2 mg, 0.05 mmol, 2 mol%).
-
Add triphenylphosphine (52.4 mg, 0.20 mmol, 8 mol%).
-
Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10 minutes. This is crucial as phosphine ligands can be sensitive to air.[10]
-
Add this compound (502 mg, 2.5 mmol, 1.0 equiv).
-
Using syringes, add anhydrous DMF (10 mL), followed by triethylamine (0.7 mL, 5.0 mmol, 2.0 equiv).
-
Finally, add n-butyl acrylate (0.43 mL, 3.0 mmol, 1.2 equiv). The slight excess of the alkene partner helps drive the reaction to completion.
Reaction Execution: 7. Immerse the flask in a preheated oil bath at 100 °C. 8. Stir the reaction mixture vigorously under the inert atmosphere. 9. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.
Work-up and Purification: 10. Once the reaction is complete (as judged by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature. 11. Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water. 12. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL). 13. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, (E)-butyl 3-(4-methoxy-2-methylphenyl)acrylate.
Experimental Workflow Diagram
Optimization Strategies and Reaction Scope
Optimizing the Heck reaction is often necessary to achieve high yields, especially with challenging substrates.[11][12] Key parameters include the choice of catalyst, ligand, base, and solvent.
| Parameter | Recommendation for this compound | Rationale & Causality |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) is a robust and common choice.[1] Pd₂(dba)₃ can also be effective. | Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[7] Its reliability and cost-effectiveness make it a preferred starting point for optimization. |
| Ligand | Monodentate phosphines (e.g., PPh₃, P(o-tol)₃) are standard.[1] For higher activity, consider electron-rich phosphines or N-Heterocyclic Carbenes (NHCs).[5] A highly stable tetraphosphine ligand, Tedicyp, has shown exceptional performance with bromoanisoles.[13] | The ligand stabilizes the palladium center, preventing precipitation of palladium black. Electron-donating ligands can accelerate the oxidative addition step, which is often rate-limiting.[9] The choice of ligand also influences steric factors, which can be important for the ortho-methylated substrate. |
| Base | Organic bases like Et₃N or DIPEA are common.[14] Inorganic bases such as K₂CO₃ or NaOAc can also be used, often in polar solvents like DMF or NMP.[1] | The base is crucial for regenerating the Pd(0) catalyst.[8] Organic amines often solubilize the reaction components well. Inorganic bases can be advantageous in certain solvent systems and may be more cost-effective for large-scale synthesis, though they can lead to heterogeneity. |
| Solvent | Polar aprotic solvents like DMF, NMP, or DMAc are generally effective.[10] Acetonitrile or dioxane are also viable alternatives. | These solvents effectively dissolve the palladium salts, organic reagents, and bases, promoting a homogeneous reaction environment.[15] The choice of solvent can also influence catalyst stability and reaction rate. |
| Temperature | Typically 80-140 °C. | Higher temperatures are generally required to drive the reaction, particularly the oxidative addition and reductive elimination steps. However, excessive heat can lead to catalyst decomposition or side reactions. The optimal temperature must be determined empirically. |
Applications and Synthetic Utility
The products of Heck reactions involving this compound are valuable precursors in medicinal chemistry and materials science. The resulting substituted styrenes and cinnamates can be further functionalized to create complex molecules. For instance, these structures can serve as scaffolds for developing novel antibacterial agents, enzyme inhibitors, or other biologically active compounds.[8][16] The ability to efficiently construct these C-C bonds is a critical step in the drug discovery pipeline.[17]
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are toxic and can be air-sensitive. Handle under an inert atmosphere and avoid inhalation or skin contact.
-
Solvents: Anhydrous polar aprotic solvents like DMF and NMP have reproductive toxicity. Consult the Safety Data Sheet (SDS) for each reagent and handle them with extreme care in a well-ventilated fume hood.
-
High Temperatures: Use a properly secured oil bath with a temperature controller to prevent overheating. Always use a blast shield for reactions under pressure or at high temperatures.
Conclusion
The Heck coupling of this compound is a powerful and versatile method for synthesizing substituted alkenes. A thorough understanding of the reaction mechanism and the role of each component is key to achieving high yields and purity. By carefully selecting the catalyst system, base, and solvent, researchers can effectively utilize this reaction to access a wide array of complex molecules for applications in drug discovery and beyond. The protocols and optimization strategies detailed in this note provide a solid foundation for successful experimentation.
References
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-methylanisole
This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the coupling of 4-Bromo-3-methylanisole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a comprehensive understanding of the reaction's nuances. We will delve into the mechanistic underpinnings, critical parameters for success, and a detailed, field-proven protocol, empowering you to confidently apply this powerful transformation in your synthetic endeavors.
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The ability to couple a wide array of amines with aryl halides under relatively mild conditions has displaced harsher, more traditional methods like the Ullmann condensation, offering superior functional group tolerance and broader substrate scope.[1]
This compound serves as a valuable building block, incorporating a sterically hindered and electron-rich aromatic ring. The successful amination of this substrate opens avenues to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. This guide will provide the foundational knowledge and practical steps to effectively utilize the Buchwald-Hartwig amination for this specific transformation.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a palladium(II) complex.[4] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to generate a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1]
Critical Parameters for a Successful Amination
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key components. For an electron-rich and sterically hindered substrate like this compound, careful consideration of the following is crucial.
The Palladium Precursor
While various palladium sources can be employed, palladium(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are commonly used. These are typically reduced in situ to the active Pd(0) species by the amine or a phosphine ligand.[4] Pre-formed Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also effective. For improved reproducibility and handling, commercially available pre-catalysts, which are air-stable palladium(II) complexes that readily form the active Pd(0) catalyst under the reaction conditions, are often preferred.
The Ligand: The Key to Reactivity and Selectivity
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are generally required to promote the challenging oxidative addition step and accelerate the final reductive elimination.[2]
Table 1: Recommended Ligands for the Amination of Electron-Rich Aryl Bromides
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of aryl halides, including electron-rich and sterically hindered substrates.[2] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for the coupling of secondary amines with aryl chlorides and bromides.[4] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Enables the selective monoarylation of primary amines and is effective for coupling aryl mesylates.[2] |
| Josiphos-type ligands | Ferrocene-based diphosphine ligands | Have shown high activity and selectivity in the amination of aryl chlorides and bromides.[2] |
For the amination of this compound, ligands from the Buchwald biarylphosphine family, such as XPhos or RuPhos, are excellent starting points due to their proven efficacy with challenging substrates.[2]
The Base: Driving the Deprotonation Step
A base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[4] The choice of base can significantly impact the reaction rate and outcome.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective.[4] However, their strong basicity can be incompatible with sensitive functional groups.
-
Weaker inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can be employed, particularly with more reactive catalyst systems or for substrates with base-sensitive functionalities.[5] These often require higher reaction temperatures or longer reaction times.
For the amination of this compound, NaOtBu is a robust and generally reliable choice, especially when paired with a high-performance ligand.
The Solvent: Ensuring Solubility and Thermal Stability
The solvent must be inert to the reaction conditions and capable of solubilizing the reagents. Aprotic, non-polar to moderately polar solvents are typically used.
-
Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations, offering good solubility for many substrates and the ability to reach the required reaction temperatures.[4]
-
Tetrahydrofuran (THF) can also be used, particularly for reactions conducted at lower temperatures.
-
It is crucial to use anhydrous solvents, as water can interfere with the catalytic cycle and lead to side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a detailed, step-by-step procedure for the amination of this compound with morpholine as a model secondary amine. This serves as a well-reasoned starting point, and optimization may be necessary for different amines or for scale-up.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Reagents and Materials
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), XPhos (0.02 mmol, 2 mol%), and palladium(II) acetate (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol) and morpholine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl morpholine derivative.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent | - Use a fresh palladium source and ligand.- Ensure proper degassing of the solvent and a leak-free inert atmosphere setup.- Use freshly distilled or purchased anhydrous solvents. |
| Hydrodehalogenation (Ar-Br to Ar-H) | - Presence of water- β-hydride elimination from the amine | - Ensure all reagents and solvents are scrupulously dry.- Consider a different ligand that promotes reductive elimination over β-hydride elimination. |
| Formation of Side Products | - Reaction temperature too high- Incorrect stoichiometry | - Optimize the reaction temperature; lower temperatures may improve selectivity.- Carefully control the stoichiometry of the amine and base. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can successfully apply this reaction to challenging substrates like this compound. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of valuable compounds, and the principles discussed will aid in the optimization and troubleshooting of this important transformation.
References
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- Nagy, V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3568–3576. [Link]
- Shafiee, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1257. [Link]
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- Gontarz, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. [Link]
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Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Bromo-3-methylanisole via Palladium-Catalyzed Cross-Coupling
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds, a critical structural motif in medicinal chemistry and materials science, using 4-Bromo-3-methylanisole as a versatile building block. We delve into the strategic advantages of employing palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step procedures but also the underlying mechanistic principles and rationale for experimental design choices. The protocols are designed to be self-validating, ensuring robustness and reproducibility.
Introduction: The Ubiquity and Importance of Biaryl Structures
Biaryl frameworks are privileged structures found in a vast array of pharmaceuticals, natural products, and advanced materials. Their unique conformational properties, arising from restricted rotation around the aryl-aryl single bond (atropisomerism), allow them to serve as rigid scaffolds that can precisely orient functional groups for optimal interaction with biological targets. From anti-inflammatory drugs to organic light-emitting diodes (OLEDs), the controlled synthesis of biaryls is a cornerstone of modern organic chemistry.[1][2]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for constructing C-C bonds between sp²-hybridized carbon atoms.[3][4] Among these, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the starting materials.[5][6][7]
This guide focuses on the strategic use of this compound, a readily available and functionalized aryl halide, as a key starting material for the synthesis of diverse biaryl compounds.
This compound: A Strategic Linchpin in Biaryl Synthesis
This compound (CAS 27060-75-9) is an excellent substrate for palladium-catalyzed cross-coupling reactions.[8][9][10] Its utility stems from several key structural features:
-
The Bromo Substituent: The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cycle. It offers a good balance between reactivity and stability compared to more reactive iodides or less reactive chlorides.
-
The Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition. Its presence also provides a handle for further synthetic transformations or can be a key pharmacophoric element in the final molecule.
-
The Methyl Group: The ortho-methyl group introduces steric hindrance, which can be strategically exploited to control the conformation of the resulting biaryl product. This is particularly relevant in the synthesis of atropisomeric compounds.
The strategic placement of these functional groups makes this compound a valuable precursor in the synthesis of complex molecules, including analogs of natural products like cannabidiol.[11][12][13][14]
The Suzuki-Miyaura Coupling: Mechanism and Key Parameters
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide.[5][15] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as S-Phos or RuPhos are often employed to promote the reductive elimination step and prevent β-hydride elimination.[17][18][19] N-heterocyclic carbene (NHC) ligands have also proven to be highly effective for coupling sterically demanding substrates.[20]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. Inorganic bases are commonly used, often in aqueous solutions.
-
Solvent System: The solvent must be capable of dissolving the reactants and catalyst. Common solvents include toluene, dioxane, and DMF, often in combination with water to dissolve the inorganic base.[1] The use of a biphasic system can facilitate product isolation.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative biaryl compound using this compound and a commercially available arylboronic acid.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials and Equipment:
-
Reagents:
-
This compound (1.0 mmol, 201 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), S-Phos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[21]
-
Characterization: Characterize the purified biaryl product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions.
| Arylboronic Acid | Product | Expected Yield (%) | Notes |
| 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methoxy-3'-methylbiphenyl | 85-95% | Electron-donating groups generally lead to high yields. |
| Phenylboronic acid | 4-Methoxy-3-methylbiphenyl | 80-90% | A standard coupling partner. |
| 4-Trifluoromethylphenylboronic acid | 4-Methoxy-3-methyl-4'-(trifluoromethyl)biphenyl | 75-85% | Electron-withdrawing groups may slightly decrease the yield. |
| 2-Methylphenylboronic acid | 4-Methoxy-3,2'-dimethylbiphenyl | 70-80% | Steric hindrance on the boronic acid can lower the yield. |
Self-Validating Systems and Troubleshooting
A well-designed protocol should be self-validating. Here are some key checkpoints and troubleshooting tips:
-
Color Change: A successful reaction often involves a color change from a light yellow or orange to a dark brown or black suspension, indicating the formation of palladium(0) nanoparticles.
-
TLC/GC-MS Monitoring: Regularly monitor the reaction to track the consumption of the starting material (this compound) and the formation of the product. This allows for optimization of the reaction time.
-
Troubleshooting Low Yields:
-
Inactive Catalyst: Ensure the palladium catalyst and ligand are of high quality and have been stored properly. Consider using a pre-catalyst.
-
Inefficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed.
-
Base or Solvent Issues: The choice of base and solvent can be critical. If the yield is low, consider screening other bases (e.g., Cs₂CO₃) or solvents (e.g., dioxane).
-
Steric Hindrance: For particularly challenging sterically hindered couplings, increasing the catalyst loading or reaction temperature may be necessary.[17][18]
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryl compounds. This compound serves as an excellent and strategically functionalized starting material for accessing a wide range of biaryl structures. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and predictable outcomes. The protocols and insights provided in this application note are intended to empower scientists in their efforts to synthesize novel and complex molecules for a variety of applications, from drug discovery to materials science.
References
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Dodge, J. A. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Organic Reactions (Vol. 100, pp. 867-1536). John Wiley & Sons, Inc. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Shaikh, R. R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2280. [Link]
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- Singh, U. P., & Singh, R. P. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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- Park, J., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(11), 4367-4370. [Link]
- MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Tang, W., & Senanayake, C. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities.
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
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- ResearchGate. (n.d.). Synthetic Strategies for (−)‐Cannabidiol and Its Structural Analogs.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Royal Society of Chemistry. (2016). Synthesis of biaryls using aryne intermediates.
- ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- MDPI. (n.d.). Synthesis of Functionalized Cannabilactones.
- Organic Letters. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- PubMed Central. (n.d.). Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions.
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Application Note: 4-Bromo-3-methylanisole as a Versatile Building Block in Agrochemical Synthesis
Introduction
In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable building blocks is paramount. 4-Bromo-3-methylanisole (CAS No: 27060-75-9), a substituted aromatic halide, has emerged as a key intermediate for the synthesis of a wide array of active ingredients.[1][2] Its unique substitution pattern—a bromine atom amenable to cross-coupling, a methoxy group, and a methyl group—provides a strategic platform for constructing complex molecular architectures found in modern herbicides, fungicides, and insecticides.[3][4][5][6] This document provides an in-depth guide to the synthetic utility of this compound, focusing on key chemical transformations and providing detailed protocols for researchers in the field.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up. This compound is a liquid at room temperature, simplifying handling and dispensing in laboratory and industrial settings.[1][7]
| Property | Value | Source |
| CAS Number | 27060-75-9 | [1][2][8] |
| Molecular Formula | C₈H₉BrO | [1][2][7][9] |
| Molecular Weight | 201.06 g/mol | [1][2][9] |
| Appearance | Clear colorless to slightly yellow liquid | [1][2][7] |
| Boiling Point | 111-112 °C / 15 mmHg | |
| Density | 1.424 g/mL at 25 °C | |
| Refractive Index | n20/D 1.561 | |
| Solubility | Partially miscible in water | [1] |
| SMILES | COc1ccc(Br)c(C)c1 | [2][7] |
Core Synthetic Applications in Agrochemical Design
The reactivity of the C-Br bond in this compound is the cornerstone of its utility. This bond serves as a versatile handle for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to assembling the complex scaffolds of many commercial agrochemicals.[6][10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The formation of an aryl-nitrogen bond is a key step in the synthesis of countless agrochemicals. The Buchwald-Hartwig amination provides a mild and general method for coupling amines (primary or secondary) with aryl halides. [12][13][14]This reaction has largely replaced harsher classical methods like the Goldberg reaction. [12]The reaction's broad substrate scope and functional group tolerance make it an indispensable tool. [12][13]this compound readily participates in this reaction, allowing for the direct introduction of amine functionalities to build aniline-based herbicide or insecticide cores.
Expert Insight: The success of a Buchwald-Hartwig amination often hinges on the selection of the appropriate phosphine ligand. [15]Sterically hindered and electron-rich ligands (e.g., BrettPhos, RuPhos) have been developed to promote the coupling of a wide range of amines and aryl halides under milder conditions. [15]The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for deprotonating the amine and facilitating the catalytic cycle. [13]
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
While palladium-catalyzed reactions are prevalent, the copper-mediated Ullmann condensation remains a robust and cost-effective alternative for forming C-N, C-O, and C-S bonds. [16]The classical Ullmann reaction involves heating an aryl halide with a nucleophile (an alcohol, amine, or thiol) in the presence of stoichiometric copper powder at high temperatures. [10][16][17]Modern variations use soluble copper catalysts with ligands, allowing for milder reaction conditions. [16]This method is particularly useful for synthesizing diaryl ethers, a common structural motif in herbicides.
Protocol: Synthesis of a Biaryl Fungicide Intermediate via Suzuki-Miyaura Coupling
This protocol details the synthesis of 4-methoxy-2-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl], a hypothetical intermediate for a novel fungicide, using this compound and (3-(trifluoromethyl)phenyl)boronic acid.
Objective: To synthesize a biaryl intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound (1.0 eq, 2.01 g, 10.0 mmol)
-
(3-(Trifluoromethyl)phenyl)boronic acid (1.2 eq, 2.28 g, 12.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 347 mg, 0.3 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq, 3.45 g, 25.0 mmol)
-
1,4-Dioxane, anhydrous (40 mL)
-
Deionized Water (10 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, nitrogen inlet
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The Strategic Role of 4-Bromo-3-methylanisole in the Advancement of Organic Electronic Materials
Application Notes and Protocols for Researchers in Materials Science and Drug Development
In the dynamic field of materials science, the pursuit of novel organic compounds with tailored electronic properties is paramount for the development of next-generation technologies such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1][2][3] 4-Bromo-3-methylanisole emerges as a key building block in the synthesis of high-performance organic electronic materials, particularly hole-transporting materials (HTMs).[4][5][6] Its unique molecular structure, featuring a reactive bromine atom and electron-donating methoxy and methyl groups, allows for its versatile integration into complex molecular architectures through established synthetic methodologies.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this compound in the synthesis of advanced materials. The focus is on leveraging its chemical properties to create bespoke molecules for organic electronics, with a specific emphasis on the synthesis of triphenylamine-based hole-transporting materials.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 27060-75-9 | [7] |
| Molecular Formula | C₈H₉BrO | [7] |
| Molecular Weight | 201.06 g/mol | [7] |
| Appearance | Clear colorless to slightly yellow liquid | [7] |
| Boiling Point | 111-112 °C at 15 mmHg | [8] |
| Density | 1.424 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.561 | [8] |
Application in the Synthesis of Hole-Transporting Materials
Hole-transporting materials are integral components of many organic electronic devices, facilitating the efficient movement of positive charge carriers (holes).[4][6] Triphenylamine derivatives are a prominent class of HTMs due to their excellent electrochemical stability and hole-transporting capabilities.[9][10] The synthesis of these materials often involves the formation of carbon-nitrogen bonds, a transformation for which the Buchwald-Hartwig amination is a powerful and widely used method.[11][12]
This compound is an ideal precursor for one of the aryl groups in a triphenylamine-based HTM. The bromine atom provides a reactive site for palladium-catalyzed C-N cross-coupling, while the methoxy and methyl groups can be used to fine-tune the electronic properties and solubility of the final material.
Synthetic Strategy: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex organic molecules.[11][12] The general scheme for the synthesis of a triphenylamine-based HTM using this compound is depicted below.
Figure 1: General reaction scheme for the synthesis of a triphenylamine-based hole-transporting material.
Experimental Protocol: Synthesis of a Representative Triphenylamine-based Hole-Transporting Material
This protocol details the synthesis of a model triphenylamine-based hole-transporting material using this compound and diphenylamine via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (0.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add sodium tert-butoxide (1.4 eq), diphenylamine (0.5 eq), and this compound (1.0 eq).
-
Catalyst Preparation: In a separate glovebox or under a stream of argon, prepare a stock solution of the palladium catalyst and ligand. In a small vial, dissolve Pd₂(dba)₃ (0.01 eq) and P(t-Bu)₃ (0.04 eq) in anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reactants, followed by the catalyst solution.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure triphenylamine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 2: Experimental workflow for the synthesis of a triphenylamine-based hole-transporting material.
Expected Results and Material Characterization
The synthesized triphenylamine derivative is expected to be a stable, amorphous solid with good solubility in common organic solvents. The successful synthesis and purification should yield a product with high purity, suitable for device fabrication.
Table of Expected Material Properties:
| Property | Expected Value/Characteristic |
| Appearance | White to off-white solid |
| Purity (by NMR/HPLC) | >99% |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.4 eV |
| LUMO | -2.0 to -2.3 eV |
| Glass Transition Temperature (Tg) | >100 °C |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced organic materials for electronic applications. Its strategic use in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enables the creation of high-performance hole-transporting materials with tunable properties. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their own materials development efforts, contributing to the advancement of organic electronics.
References
- Google Patents. (n.d.). OLED material and preparation method and application thereof (Patent No. CN112142723B).
- MDPI. (2020). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers, 12(7), 1533. [Link]
- Royal Society of Chemistry. (2023). Streamlined synthesis of meta- or para-substituted triphenylamine[14]arenes and their hierarchical assembly into polyhedral cages. Organic Chemistry Frontiers. [Link]
- ResearchGate. (2007). Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. Synthetic Metals, 157(10-12), 429-434. [Link]
- ResearchGate. (2014). General strategies for the synthesis of triphenylamine derivatives.
- ResearchGate. (n.d.). Synthesis pathways of the derivatives of triphenylamine 1.
- Trepo. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells.
- Royal Society of Chemistry. (n.d.). A review of organic small molecule-based hole-transporting materials for meso-structured organic–inorganic perovskite solar cells.
- Patsnap. (2022). Synthesis method of 4-bromo-3-methyl anisole (Patent No. CN114739501A).
- PubMed. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells. Materials (Basel, Switzerland), 10(9), 1087. [Link]
- Royal Society of Chemistry. (2022). An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Energy Advances. [Link]
- Chemborun. (n.d.). Hole transport system for perovskite solar cells—organic hole transport materials.
- OSTI.GOV. (2022). Polymer Hole Transport Material Functional Group Tuning for Improved Perovskite Solar Cell Performance. [Link]
- UniMiB. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m.
- Frontiers. (n.d.). Organic Electronics From Synthesis To Applications.
- OSTI.GOV. (2021).
- ResearchGate. (2010). Semiconducting Organic Molecular Materials. Journal of Electrical Engineering, 61(5), 314-320. [Link]
- The University of Queensland. (n.d.).
- Google Patents. (n.d.). Organic light-emitting diode (OLED) device, manufacturing method thereof and display device (Patent No. US9508933B2).
- ResearchGate. (2013). Organic materials for organic electronic devices. Current Applied Physics, 13(2), 355-363. [Link]
- ResearchGate. (2014). Natural and nature-inspired semiconductors for organic electronics. Journal of Materials Chemistry C, 2(34), 6958-6977. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-methylanisole
Introduction: The Strategic Value of 4-Bromo-3-methylanisole in Synthesis
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound is a valuable building block, offering a synthetically versatile handle for the introduction of molecular complexity. The presence of the methoxy and methyl groups on the aromatic ring influences its electronic properties and steric environment, making the choice of appropriate catalytic systems crucial for successful cross-coupling. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound, offering detailed protocols and the scientific rationale behind the experimental design.
The palladium-catalyzed cross-coupling reaction is a Nobel Prize-winning technology that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide will focus on three of the most powerful and widely used transformations in this class: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. For each reaction, we will delve into the mechanistic underpinnings and provide field-proven protocols tailored for the use of this compound.
PART 1: The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, and it is a premier method for the formation of biaryl structures.[2][3] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.
Mechanistic Insights: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄ (1-5 mol%) | A common and effective catalyst for Suzuki couplings.[5][6] |
| Ligand | Tetrakis(triphenylphosphine)palladium(0) | The phosphine ligands stabilize the palladium catalyst. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is effective in promoting transmetalation.[5][6] |
| Solvent | Toluene/Water (4:1) or Dioxane/Water (4:1) | The aqueous phase is crucial for the activation of the boronic acid. |
| Temperature | 90-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add degassed toluene (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
PART 2: The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of a C-N bond.[7][8] This reaction has become indispensable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and other functional materials.[9]
Mechanistic Insights: The Catalytic Cycle of C-N Bond Formation
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]
-
Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a starting point for the amination of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source for Buchwald-Hartwig aminations. |
| Ligand | Xantphos (2-4 mol%) | A bulky, electron-rich ligand that promotes reductive elimination. |
| Base | NaOtBu (1.5-2.0 equivalents) | A strong, non-nucleophilic base is required for deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 100-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound (1.0 mmol) and morpholine (1.2 mmol) in anhydrous toluene (5 mL).
-
Add the substrate solution to the catalyst mixture.
-
Add NaOtBu (1.5 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction to 110 °C for 16-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
PART 3: The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide.[10][11][12] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.
Mechanistic Insights: A Dual Catalytic Cycle
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]
-
Palladium Cycle: Similar to the other cross-coupling reactions, the palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation from the copper acetylide, and finally reductive elimination to give the product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This copper acetylide is the active nucleophile that participates in the transmetalation step with the palladium complex.
Caption: Interconnected Palladium and Copper Cycles in the Sonogashira Coupling.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
The following protocol provides a general procedure for the Sonogashira coupling of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A stable and effective Pd(II) precatalyst. |
| Copper Source | CuI (2-5 mol%) | The essential cocatalyst for the formation of the copper acetylide. |
| Ligand | PPh₃ (2-6 mol%) | Often added to stabilize the palladium catalyst. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both a base and a solvent. |
| Solvent | THF or DMF | Co-solvents can be used if necessary. |
| Temperature | Room Temperature to 60 °C | The reaction is often run at mild temperatures. |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of a wide array of complex molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each offer unique advantages for the formation of C-C and C-N bonds. The protocols provided in this guide serve as a robust starting point for researchers, and a thorough understanding of the underlying mechanisms will empower scientists to troubleshoot and optimize these reactions for their specific synthetic targets.
References
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - Find an Expert - The University of Melbourne
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions - International Journal of Advanced Chemistry Research
- Application Notes and Protocols for the Selective Suzuki Coupling of Methyl 4-bromo-3-(bromomethyl)
- Buchwald-Hartwig Amin
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a
- High-Throughput Experimentation: Palladium-C
- Flow Chemistry: Sonogashira Coupling
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science
- Suzuki Coupling: Mechanism & Examples | NROChemistry
- Buchwald–Hartwig amin
- Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality - New Journal of Chemistry (RSC Publishing)
- Sonogashira coupling - Wikipedia
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- Sonogashira Coupling - Organic Chemistry Portal
- Sonogashira Coupling - Chemistry LibreTexts
- Suzuki Coupling - Organic Chemistry Portal
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
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- 5. mdpi.com [mdpi.com]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
reaction conditions for Sonogashira coupling of 4-Bromo-3-methylanisole
An In-Depth Guide to the Sonogashira Coupling of 4-Bromo-3-methylanisole: Protocols and Mechanistic Insights
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed transformation provides a powerful and versatile route to construct arylalkynes and conjugated enynes.[1][3] These structural motifs are of immense interest to researchers and drug development professionals as they are integral components of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3] The reaction's utility is enhanced by its typically mild conditions, which allow for broad functional group tolerance.[1][4]
This application note provides a detailed guide to the Sonogashira coupling of this compound, an electron-rich aryl bromide. We will explore the mechanistic underpinnings of the reaction, dissect the critical parameters influencing its success, and provide field-proven laboratory protocols for both classic and copper-free conditions.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling stems from the synergistic action of two interconnected catalytic cycles: one involving palladium and the other copper.[2][4][5] While the precise intermediates can be elusive, the generally accepted mechanism provides a robust framework for understanding and optimizing the reaction.[2][3]
-
The Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a catalytically active Pd(0) species, forming a Pd(II) complex.[1][5]
-
Transmetalation: This key step involves the transfer of the acetylide group from a copper(I) acetylide intermediate (generated in the copper cycle) to the Pd(II) complex. This forms a diaryl-alkynyl-Pd(II) intermediate and regenerates the copper(I) halide.[1] This is often the rate-determining step.[5]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which yields the desired arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
-
-
The Copper Cycle (Alkyne Activation):
-
π-Complex Formation: The copper(I) cocatalyst coordinates with the terminal alkyne, forming a π-alkyne-copper complex. This coordination increases the acidity of the terminal alkyne's proton.[5]
-
Deprotonation: An amine base deprotonates the activated alkyne, leading to the formation of a crucial copper(I) acetylide intermediate.[1][5] This species is now primed to engage in the transmetalation step of the palladium cycle.
-
A significant advancement in this field is the development of copper-free Sonogashira reactions .[2][6][7] These protocols were designed to circumvent the primary side reaction of the classic method: the copper-mediated oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[6][8] In copper-free systems, the palladium complex is believed to facilitate the deprotonation and activation of the alkyne directly, often requiring stronger bases or more specialized ligand systems.[5][6][9]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Optimizing Reaction Conditions for this compound
The reactivity of an aryl halide in Sonogashira coupling is governed by the C-X bond strength (I > Br > Cl) and the electronic nature of the aromatic ring.[1] As an aryl bromide, this compound is less reactive than its iodo-analogue and generally requires more forcing conditions, such as higher temperatures or more active catalyst systems.[1] The electron-donating methyl and methoxy groups can also slightly decrease the rate of oxidative addition. Careful selection of the following parameters is therefore critical.
-
Catalyst System:
-
Palladium Precatalyst: While classic catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern systems often provide higher efficiency for aryl bromides.[1][5] Precatalysts that generate a monoligated Pd(0) species in situ, paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, are highly recommended.[5][6][10] Using a stable Pd(II) source like Pd(OAc)₂ or PdCl₂(CH₃CN)₂ with an appropriate ligand is a common and practical approach.[9][11]
-
Copper(I) Source: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate alkyne deprotonation and act as the acetylide transfer agent.[1][4] However, its presence is the primary cause of alkyne homocoupling.[6][8]
-
-
Base:
-
An amine base is essential for deprotonating the terminal alkyne.[4] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices.[9][12] More basic amines like piperidine or pyrrolidine can sometimes accelerate the reaction but may not be compatible with all functional groups.[13][14] For copper-free systems, stronger organic bases or inorganic bases like K₂CO₃ or Cs₂CO₃ are often employed.[1][10][15]
-
-
Solvent:
-
The choice of solvent is crucial for ensuring all components remain in solution and for influencing the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile (ACN) are widely used.[11][16][17] For aryl bromides, DMF is often an excellent choice as it can facilitate the reaction at elevated temperatures.[17][18] In some greener chemistry protocols, water with a surfactant can also serve as the solvent.[9]
-
-
Temperature:
Data Presentation: Comparative Reaction Conditions
The following table summarizes representative conditions for the Sonogashira coupling of aryl bromides, providing a starting point for optimization.
| Parameter | Classic Pd/Cu System | Copper-Free System | Notes & Rationale |
| Pd Source | PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(OAc)₂ (1-3 mol%) | PdCl₂(PPh₃)₂ is a stable and reliable precatalyst. Pd(OAc)₂ is a common source for generating the active catalyst in situ with a specific ligand. |
| Ligand | PPh₃ (2-10 mol%) | XPhos or SPhos (2-6 mol%) | PPh₃ is standard. Bulky, electron-rich biarylphosphines like XPhos significantly accelerate the oxidative addition of aryl bromides.[19] |
| Cu Source | CuI (1-5 mol%) | None | CuI is essential for the classic mechanism but is omitted to prevent homocoupling.[6][7] |
| Base | Et₃N or DIPEA (2-5 eq.) | K₂CO₃ or Cs₂CO₃ (2 eq.) | Amine bases are standard. Inorganic bases are often used in copper-free protocols to facilitate deprotonation without a copper intermediate.[15] |
| Solvent | DMF or THF | Toluene or Dioxane | DMF is a good polar solvent for dissolving reagents and running reactions at higher temperatures.[17] Less polar solvents are common in many modern copper-free protocols. |
| Temperature | 80-110 °C | 80-110 °C | Heating is generally required for the less reactive aryl bromides to achieve a reasonable reaction rate.[1][19] |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | An inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst and suppress O₂-driven alkyne homocoupling.[1][20] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds, phosphine ligands, and organic solvents can be hazardous.
Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling
This protocol provides a robust and widely applicable method for coupling this compound with a terminal alkyne like phenylacetylene.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 eq.)
-
Phenylacetylene (1.2 mmol, 1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To the Schlenk flask, add this compound (201 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (5.7 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed DMF (5 mL) via syringe, followed by triethylamine (0.42 mL).
-
Alkyne Addition: Add phenylacetylene (0.13 mL) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 90 °C using an oil bath and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Modern Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling and is particularly useful when working with valuable or complex alkynes.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal Alkyne (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To the Schlenk flask, add Pd(OAc)₂ (4.5 mg), XPhos (19 mg), and K₂CO₃ (276 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (201 mg) followed by anhydrous, degassed toluene (5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Troubleshooting and Field-Proven Insights
-
Problem: Significant Alkyne Homocoupling (Glaser Product).
-
Cause: This is the most common side reaction in Pd/Cu systems, promoted by oxygen and the copper catalyst.[6][8]
-
Solution: Ensure the reaction is rigorously deoxygenated. If the problem persists, switch to the copper-free protocol. Alternatively, using a reducing atmosphere (a mixture of 5% H₂ in N₂) can suppress this side reaction.[8]
-
-
Problem: Low or No Conversion.
-
Cause: The catalyst may be inactive, or the reaction conditions are not sufficiently forcing for the aryl bromide.
-
Solution: Use a high-quality palladium precatalyst and ligand. Ensure solvents are anhydrous and properly degassed. For this compound, increasing the temperature (e.g., from 80 °C to 110 °C) or switching to a more active ligand system (e.g., from PPh₃ to XPhos or SPhos) can dramatically improve yields.[19]
-
-
Problem: Formation of Dark Palladium Black.
-
Cause: The Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive. This can be caused by insufficient ligand, high temperatures, or impurities.
-
Solution: Ensure the correct Pd:ligand ratio is used (typically 1:2 for bidentate ligands). Sometimes, using a different solvent that better solubilizes the catalytic species can help.
-
References
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Sonogashira coupling - Wikipedia. (n.d.).
- Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.).
- Sonogashira Coupling - BYJU'S. (n.d.).
- Amrein, S., et al. (2009). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 28(19), 5693-5705.
- Shaikh, A. C., & Galkin, M. V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6786-6804.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. (n.d.).
- Pu, X., et al. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. The Journal of Organic Chemistry, 78(2), 568-581.
- Wang, L., & Li, P. (2007). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. Tetrahedron Letters, 48(43), 7594-7597.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024, October 23). Journal of the American Chemical Society.
- Lee, S., & Biscoe, M. R. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14215-14224.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 450.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102900.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.).
- Panda, A., & Sarkar, A. (2010). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 75(7), 2414-2416.
- Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. (2024, July 18). Organic Letters.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1(1), 74-82.
- What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1).
- Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025, July 5). Organometallics.
- Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
- Rapid catalyst evaluation for Sonogashira coupling in continuous flow - ResearchGate. (2025, August 6).
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. (2014, February 12).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. (n.d.).
- Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. (n.d.).
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. (n.d.).
- Palladium-Catalyzed Coupling of Aryl Halides and. (2001, August 22).
- Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (n.d.).
- Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson. (n.d.).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017, July 13).
- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. (n.d.).
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.kaust.edu.sa [repository.kaust.edu.sa]
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- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 19. researchgate.net [researchgate.net]
- 20. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-3-methylanisole
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-3-methylanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific transformation. Here, we will delve into common experimental challenges and provide detailed, evidence-based solutions in a user-friendly question-and-answer format.
Troubleshooting Guide: Enhancing Reaction Performance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its success is highly dependent on a nuanced interplay of various reaction parameters.[1][2][3] this compound presents a unique set of challenges due to its electronic and steric properties. The electron-donating methoxy group can decrease the reactivity of the aryl bromide towards oxidative addition.[4][5] This guide will address the most frequently encountered issues to help you navigate these complexities.
Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the likely causes and how can I improve the conversion?
Low conversion is a common frustration. The root cause often lies in one or more of the following areas: catalyst activity, reaction conditions, or reagent quality.
Potential Cause 1: Inefficient Oxidative Addition
The first committed step of the catalytic cycle, oxidative addition, can be sluggish for electron-rich aryl bromides like this compound.[1][2][6]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step.[7][8][9][10] Consider ligands such as SPhos, XPhos, or dtbpf.[5]
-
Catalyst Loading: While higher catalyst loading can be costly, a modest increase from 1-2 mol% to 3-5 mol% can sometimes be necessary to drive the reaction to completion, especially if catalyst deactivation is occurring.[11]
-
Palladium Pre-catalyst: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or a Pd(II) pre-catalyst such as Pd(OAc)₂ or PdCl₂(dppf) which will be reduced in situ to the active Pd(0) species.[1] Be aware that Pd(II) sources can sometimes lead to side reactions during the reduction step.[1][5]
Potential Cause 2: Suboptimal Base and Solvent System
The choice of base and solvent is critical for facilitating the transmetalation step and maintaining catalyst stability.[11][12]
Solutions:
-
Base Screening: The base activates the boronic acid for transmetalation.[12] For this substrate, common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[5][11][13] The solubility and physical form of the base are important; using a finely powdered, anhydrous base is recommended.[11][14]
-
Solvent System: A combination of an organic solvent with a small amount of water is often beneficial.[7][15] The water helps to dissolve the base and facilitates the transmetalation step.[7] Common solvent systems include dioxane/water, THF/water, and toluene/water.[6][11][16] Anhydrous conditions with a base like K₃PO₄ can be effective if protodeboronation of the boronic acid is a concern.[5]
Potential Cause 3: Insufficient Thermal Energy
Sterically hindered or electronically deactivated substrates often require higher temperatures to overcome the activation energy barrier.[11]
Solution:
-
Temperature Optimization: If the reaction is sluggish at lower temperatures, consider increasing the temperature to a range of 80-120 °C.[11][16] Microwave heating can also be an effective method to accelerate the reaction.[3][17]
Q2: I am observing significant side product formation, particularly homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?
Side reactions are a primary cause of yield loss and purification difficulties. Understanding their origins is key to their prevention.
Issue 1: Homocoupling of the Boronic Acid
This side reaction is often triggered by the presence of oxygen, which leads to the oxidative coupling of two boronic acid molecules.[11]
Solution:
-
Strictly Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere of argon or nitrogen.[11] All solvents and liquid reagents should be thoroughly degassed prior to use.[11][14] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas through the liquid for an extended period.[11]
Issue 2: Debromination (Hydrodehalogenation)
This side reaction involves the replacement of the bromine atom with a hydrogen atom.[1][11]
Solutions:
-
High-Purity Reagents: Ensure that all reagents and solvents are of high purity and are free from contaminants that could act as a hydride source.[11]
-
Base Selection: Certain bases can promote debromination.[11] If this is a persistent issue, screening different bases (e.g., switching from a carbonate to a phosphate) may be beneficial.[11]
Q3: My reaction seems to stall before completion, leaving unreacted starting material. What steps can I take?
A stalled reaction can be indicative of catalyst deactivation or issues with reagent stoichiometry and solubility.
Potential Cause 1: Catalyst Deactivation
The palladium catalyst can degrade over the course of the reaction, often forming inactive palladium black.[18]
Solutions:
-
Increase Catalyst Loading: A slight increase in the catalyst loading may be sufficient to compensate for deactivation.[11]
-
Robust Pre-catalysts: Consider using more stable and robust pre-catalysts that are designed for challenging couplings.[19]
Potential Cause 2: Insufficient Base
The base can be consumed during the reaction or may not be strong enough to drive the reaction to completion.
Solution:
-
Increase Base Equivalents: Using a larger excess of the base (e.g., 2.5-3.0 equivalents) can often resolve this issue.[16]
Potential Cause 3: Poor Solubility
Changes in the solubility of reagents as the reaction progresses can lead to a slowdown.
Solution:
-
Solvent Screening: If solubility is suspected to be an issue, screening alternative solvent systems may be necessary.
Troubleshooting Workflow
For a systematic approach to troubleshooting, follow the decision tree below.
Caption: A decision tree for troubleshooting a low-yielding Suzuki coupling reaction.
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for aryl halides in Suzuki coupling?
A: The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[18][20][21] This is due to the decreasing bond strength of the carbon-halogen bond, which facilitates the oxidative addition step.
Q: Why is a base necessary in the Suzuki coupling reaction?
A: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2][12][22] It activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12]
Q: Can I run the Suzuki coupling under aqueous conditions?
A: Yes, one of the advantages of the Suzuki coupling is its compatibility with aqueous conditions.[7] In fact, the presence of water can be beneficial for dissolving the inorganic base and accelerating the transmetalation step.[7]
Q: What are some common palladium sources for Suzuki coupling?
Q: How can I purify my product if it co-elutes with byproducts?
A: If the desired product co-elutes with byproducts like the homocoupled boronic acid, further purification steps are necessary.[19] Flash column chromatography on silica gel is a standard method.[11] If this is not sufficient, recrystallization or preparative HPLC may be required.
Generalized Suzuki Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.[1][2][6][22]
Recommended Starting Protocol for Optimization
For researchers beginning to optimize the Suzuki coupling of this compound, the following protocol provides a robust starting point.
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The electrophilic partner in the coupling reaction. |
| Boronic Acid/Ester | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion and account for any potential degradation.[18] |
| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common and effective palladium sources. |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands that are well-suited for this type of substrate.[5] |
| Base | K₃PO₄ (2.5 equiv) or Cs₂CO₃ (2.5 equiv) | Strong, non-nucleophilic bases that are effective in Suzuki couplings.[11] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Biphasic solvent systems that facilitate both organic and inorganic reagent solubility.[7][11][16] |
| Temperature | 100 °C | A good starting temperature to ensure sufficient energy for the reaction. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation and side reactions.[11][14] |
Experimental Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium pre-catalyst and the ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
References
- Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol - Benchchem
- The Suzuki Reaction - Andrew G Myers Research Group
- How can I solve my problem with Suzuki coupling?
- Technical Support Center: Suzuki Coupling Reactions - Benchchem
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate deriv
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Suzuki Coupling - Organic Chemistry Portal
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Struggling with Suzuki Reaction : r/Chempros - Reddit
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimiz
- Suzuki Coupling - NROChemistry
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid...
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- Effect of base and solvent Suzuki cross coupling of 4 - ResearchG
- Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction - ResearchG
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
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- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
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common side reactions with 4-Bromo-3-methylanisole Grignard reagent
Welcome to the technical support center for the synthesis and application of the Grignard reagent derived from 4-Bromo-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation and use. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when preparing and using this compound magnesium bromide.
Q1: My Grignard reaction won't initiate. The solution remains clear and the magnesium is unreactive. What's going on?
A: Failure to initiate is the most common hurdle in Grignard synthesis. It is almost always due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the insertion of magnesium into the carbon-bromine bond.[1] The electron-donating methoxy and methyl groups on your aryl bromide slightly decrease its reactivity compared to unsubstituted bromobenzene, which can make initiation more challenging.[1]
Troubleshooting Steps:
-
Mechanical Activation: Before adding solvent, crush the magnesium turnings in the flask with a dry glass rod under an inert atmosphere. This breaks the MgO layer and exposes a fresh, reactive metal surface.[1]
-
Chemical Activation:
-
Iodine: Add a single, small crystal of iodine to the flask with the magnesium.[1] Gently warm the flask until the purple iodine vapor is visible. The disappearance of the brown/purple color upon solvent addition indicates the magnesium surface is activated.[1]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. The observation of ethylene gas bubbles is a clear indicator of an active magnesium surface.[1]
-
-
Use of an Initiator: Add a small amount of a pre-formed Grignard reagent to "kick-start" the reaction.[1]
-
Concentrated Addition: Add a small amount of your this compound solution directly onto the magnesium turnings before adding the bulk of the solvent. The higher concentration can facilitate initiation.
Q2: The reaction started, but my yield is very low, and I've isolated a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?
A: You are likely observing the formation of a homocoupling product, 4,4'-Dimethoxy-3,3'-dimethylbiphenyl, via a Wurtz-type side reaction.[2] This is a major competing pathway where the newly formed Grignard reagent (nucleophile) reacts with a molecule of unreacted this compound (electrophile).[1]
Causality & Mechanism: The Wurtz coupling mechanism involves the formation of an organometallic intermediate which then reacts with another molecule of the alkyl/aryl halide.[3][4] In Grignard reactions, this can be exacerbated by high local concentrations of the aryl bromide or elevated temperatures.
Solutions to Minimize Homocoupling:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring its reaction with magnesium over the already-formed Grignard reagent.
-
Temperature Control: The reaction is exothermic. Maintain a gentle reflux and avoid excessive heating, which can accelerate the rate of homocoupling.[2]
-
Solvent Choice: Tetrahydrofuran (THF) is often preferred for aryl bromides as it provides better stabilization for the Grignard reagent compared to diethyl ether.[1] Some studies suggest that 2-Methyltetrahydrofuran (2-MeTHF) can also suppress Wurtz coupling.[1][5]
| Solvent | Boiling Point (°C) | Key Considerations |
| Diethyl Ether | 34.6 | Easier initiation due to lower boiling point, but may offer less stability for the aryl Grignard reagent.[1] |
| Tetrahydrofuran (THF) | 66 | Generally preferred for aryl bromides; provides excellent stabilization of the Grignard reagent.[1][6] |
| 2-Methyl-THF | 80 | A "greener" alternative that has been shown to suppress Wurtz coupling in some cases.[1][5] |
Q3: After my reaction, I quenched with acid and my main product is 3-methylanisole, not the expected product from my subsequent reaction. Why?
A: This indicates that your Grignard reagent was prematurely quenched by a proton source. Grignard reagents are extremely strong bases and will readily react with any compound containing an acidic proton, most commonly water.[7] This acid-base reaction is typically faster than the desired nucleophilic addition to your electrophile.
Sources of Protic Contamination & Prevention:
-
Atmospheric Moisture: Always conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Glassware: Rigorously dry all glassware in an oven at >120 °C for several hours or by flame-drying under vacuum and cooling under an inert atmosphere.[1]
-
Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents and store them over molecular sieves.[7]
-
Starting Material: Ensure your this compound is dry. If necessary, dissolve it in a non-polar solvent, dry with a drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo.
Q4: I notice my Grignard solution turning cloudy or developing a white precipitate even before adding my electrophile. Is this normal?
A: While some turbidity is expected as the Grignard reagent forms, excessive precipitate formation could indicate a reaction with atmospheric oxygen. Grignard reagents react with O₂ to form magnesium alkoxide (or phenoxide) species.[8] Upon acidic workup, these are converted to phenols. This side reaction consumes your active reagent and lowers the yield.
Prevention:
-
Inert Atmosphere: Ensure your reaction setup is truly inert. Purge the flask with nitrogen or argon before starting and maintain a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: For highly sensitive applications, bubbling argon through your anhydrous solvent for 15-20 minutes prior to use can remove dissolved oxygen.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired pathway versus the common side reactions.
Caption: Competing pathways in Grignard synthesis.
Experimental Protocols
Protocol 1: Optimized Formation of this compound Grignard Reagent
This protocol is designed to maximize the yield of the Grignard reagent while minimizing common side reactions.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser with inert gas inlet
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
Workflow Diagram:
Caption: Workflow for minimizing side reactions.
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and cool under a positive pressure of inert gas. Place the magnesium turnings and iodine crystal in the reaction flask.
-
Activation: Gently warm the flask with a heat gun until iodine vapors are visible. Allow to cool. The magnesium should now have a slightly etched appearance.
-
Initiation: Add a small portion (~10%) of the this compound solution in THF to the flask. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and a gray, cloudy appearance. A slight exotherm should be detectable.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle, steady reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue stirring the gray suspension at room temperature or with gentle warming for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is now ready for reaction with your desired electrophile.
References
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. ACS Publications. DOI: 10.1021/om900088z.
- Google Patents. (2020). WO2020193617A1 - Impact of trace elements in the grignard reaction.
- Reddit. (2025, December 22). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? r/chemistry.
- ResearchGate. (2019, January 13). How to control homo coupling in grignard reaction?
- Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction - Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Journal of Chemical Education, 73(3), 259. ResearchGate. DOI: 10.1021/ed073p259.
- Wikipedia. (n.d.). Wurtz reaction.
- Ashenhurst, J. (2015, November 13). Why Grignard Reagents React With Water. Master Organic Chemistry.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- Chemistry Stack Exchange. (2019, January 23). Steric Factors on reaction with grignard reagent.
- ResearchGate. (n.d.). (a) Reaction mechanism of the Wurtz coupling of aryl halides using a Na....
- Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
- ACS Publications. (2021, October 19). Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl. Organic Process Research & Development.
- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Reddit. (2015, March 29). Grignard troubleshoot. r/chemistry.
- Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? r/chemistry.
- Taylor & Francis Online. (n.d.). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12).
- Chemistry Stack Exchange. (2018, April 9). Does Grignard reagent react with oxygen?.
- Scribd. (n.d.). Wurtz Coupling Reaction.
- RSC Publishing. (n.d.). Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed. RSC Advances.
- ACS Publications. (n.d.). Mechanism of formation of Grignard reagents. Kinetics of reaction of substituted aryl bromides with magnesium and with tri-n-butyltin hydride in ethereal solvents. Journal of the American Chemical Society.
Sources
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
preventing homocoupling in 4-Bromo-3-methylanisole cross-coupling
Topic: Preventing Homocoupling in 4-Bromo-3-methylanisole Cross-Coupling
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with side reactions in palladium-catalyzed cross-coupling, specifically focusing on the suppression of homocoupling with electron-rich aryl bromides like this compound.
As Senior Application Scientists, we understand that achieving high selectivity and yield is paramount. This resource synthesizes fundamental mechanistic understanding with practical, field-tested solutions to help you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Diagnosing & Solving Homocoupling Issues
This section addresses specific experimental problems with a focus on causality and actionable solutions.
Issue 1: My primary byproduct is the dimer of my boronic acid coupling partner (B-B homocoupling). What's causing this and how do I fix it?
This is the most common form of homocoupling in Suzuki-Miyaura reactions. It is primarily driven by the presence of dissolved oxygen and/or an excess of reactive Palladium(II) species in your reaction mixture.[1][2][3][4][5]
Underlying Causes & Solutions:
-
Oxygen in the Reaction Mixture: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4] This Pd(II) species can then participate in a stoichiometric reaction with two molecules of your boronic acid, leading to the homocoupled product and regenerating Pd(0).[3][6]
-
Solution: Rigorous Degassing. Standard inert gas purging might not be sufficient. A subsurface sparge, where you bubble nitrogen or argon directly through your solvent for 15-30 minutes before adding reagents, is highly effective at removing dissolved oxygen.[3][7] For maximum efficiency, consider using the freeze-pump-thaw method for your solvent, especially for highly sensitive reactions.[7]
-
-
Use of Pd(II) Precatalysts: Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Palladium(II) Chloride (PdCl₂) must be reduced in situ to the active Pd(0) catalyst. This reduction can be initiated by the homocoupling of the boronic acid, consuming your starting material before the main catalytic cycle even begins.[1][6]
-
Solution 1: Switch to a Pd(0) Source. Using a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ eliminates the need for this initial reduction step, allowing the catalyst to enter the cross-coupling cycle directly.[6]
-
Solution 2: Use Modern Precatalysts. Advanced precatalysts, like the Buchwald G3 and G4 precatalysts, are specifically designed to generate the active L-Pd(0) species cleanly and efficiently, minimizing the lifetime of reactive Pd(II) species that can lead to homocoupling.[6]
-
Solution 3: Add a Mild Reductant. The addition of a mild reducing agent, such as potassium formate, can help scavenge residual Pd(II) species without interfering with the main catalytic cycle.[3]
-
-
Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the concentration of the boronic acid remains high, increasing the statistical probability of homocoupling.
-
Solution: Optimize the Base. The base plays a critical role in activating the boronic acid to facilitate transmetalation.[8][9][10] The choice is substrate-dependent. For this compound, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. If homocoupling persists, screening different bases (e.g., K₂CO₃, KF) can identify one that promotes selective transmetalation over homocoupling.[2][11] The reactivity of the organoboron species towards transmetalation is often highest for the borate anion [R-B(OH)₃]⁻, highlighting the crucial role of the base in its formation.[9][10][12]
-
Issue 2: I'm observing significant formation of 3,3'-dimethyl-4,4'-dimethoxybiphenyl, the homocoupling product of my aryl bromide (Ar-Ar homocoupling). Why is this happening?
While less common than boronic acid homocoupling, the self-coupling of this compound can occur, particularly under forcing conditions or with certain catalyst systems.
Underlying Causes & Solutions:
-
High Catalyst Loading or Temperature: Elevated temperatures and high catalyst concentrations can increase the rate of side reactions, including the reductive elimination from a diarylpalladium(II) intermediate (Ar-Pd(II)-Ar) formed via undesirable pathways.[13]
-
Solution: Reduce Temperature and Catalyst Loading. Try lowering the reaction temperature in 10 °C increments. Often, a balance can be found where the cross-coupling proceeds efficiently while the activation barrier for homocoupling is not readily overcome.[2] Concurrently, reduce the catalyst loading to the minimum effective amount (e.g., start at 1-2 mol % and titrate down).
-
-
Ligand Effects: The ligand's properties dictate the stability and reactivity of the palladium intermediates. Insufficiently bulky or electron-donating ligands may not effectively promote the desired reductive elimination of the cross-coupled product.
-
Solution: Employ Bulky, Electron-Rich Ligands. Ligands are crucial for controlling reactivity and selectivity.[14] Bulky, electron-rich phosphine ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6][11][15] Their steric bulk favors the formation of monoligated L₁Pd(0) species, which are often more active in oxidative addition, and they accelerate the final reductive elimination step, outcompeting side reactions.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of boronic acid homocoupling?
A1: The most accepted pathway involves a Pd(II) species. Two molecules of the boronic acid (R-B(OH)₂) transmetalate onto the Pd(II) center to form a diarylpalladium(II) intermediate (R-Pd(II)-R). This intermediate then undergoes reductive elimination to yield the homocoupled product (R-R) and regenerate the active Pd(0) catalyst. The presence of oxygen is particularly detrimental as it facilitates the oxidation of Pd(0) to Pd(II), fueling this parasitic cycle.[1][3][4]
Q2: Why is an electron-rich substrate like this compound potentially more challenging?
A2: The methoxy and methyl groups on the anisole ring are electron-donating. This makes the aryl bromide electron-rich, which can slow down the rate-limiting oxidative addition step of the catalytic cycle.[1] When oxidative addition is slow, the palladium catalyst spends more time in the Pd(0) state, making it more susceptible to oxidation by trace oxygen, which in turn promotes boronic acid homocoupling. Furthermore, some electron-rich aryl chlorides have shown reluctance to undergo oxidative addition.[17]
Q3: How do I choose the right ligand to start with?
A3: For electron-rich aryl bromides like this compound, bulky and electron-rich monodentate phosphine ligands are an excellent starting point.[16][18] Ligands like SPhos, XPhos, or RuPhos are designed to promote the crucial oxidative addition and reductive elimination steps while minimizing side reactions.[6][11] Their steric bulk helps stabilize the catalytically active monoligated palladium species.[16]
Q4: Can my choice of solvent impact homocoupling?
A4: Yes, the solvent can influence reagent solubility and the stability of intermediates.[12] While a range of solvents are used for cross-coupling, for Suzuki reactions, polar aprotic solvents like dioxane or THF, often with a small amount of water, are common.[19] The key is to ensure all reagents, especially the base and the activated boronic acid species, are sufficiently soluble to participate effectively in the catalytic cycle. If transmetalation is slow due to poor solubility, homocoupling can become more competitive.
Data & Protocols
Table 1: Troubleshooting Summary for Homocoupling Reduction
| Symptom Observed | Primary Cause | Recommended Action | Key Parameter |
| High Boronic Acid Dimer | Oxygen Presence | Rigorously degas solvent (subsurface sparge).[3][7] | Atmosphere |
| High Boronic Acid Dimer | Pd(II) Precatalyst | Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3).[6] | Catalyst Source |
| High Boronic Acid Dimer | Slow Transmetalation | Screen bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to optimize boronic acid activation.[2][9] | Base |
| High Aryl Bromide Dimer | High Temperature | Reduce reaction temperature by 10-20 °C.[2][13] | Temperature |
| High Aryl Bromide Dimer | Inefficient Reductive Elimination | Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[6][11][16] | Ligand |
| General Homocoupling | Residual Pd(II) | Add a mild reductant like potassium formate (10-20 mol %).[3] | Additive |
General Starting Protocol for Cross-Coupling of this compound
This protocol is a starting point and should be optimized for your specific coupling partner.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the boronic acid (1.2 - 1.5 equiv.), the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.), the palladium precatalyst (e.g., SPhos G3, 1-2 mol %), and the phosphine ligand if not using a precatalyst (e.g., SPhos, 1.1-1.2x mol % of Pd).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]
-
Solvent Addition: Add the chosen solvent (e.g., dioxane/water 10:1), which has been previously degassed by subsurface sparging with argon for at least 20 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., start at 80-100 °C).[2]
-
Monitoring: Stir vigorously and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure before purification.[13]
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle and Points of Homocoupling Interference
The following diagram illustrates the desired cross-coupling cycle and highlights the key stages where parasitic homocoupling reactions can divert the catalyst and reagents.
Caption: The desired Pd(0)/Pd(II) cycle vs. the Pd(II)-mediated homocoupling side reaction.
Troubleshooting Workflow for Excessive Homocoupling
This decision tree provides a systematic approach to diagnosing and solving homocoupling issues in your reaction.
Caption: A step-by-step decision workflow for minimizing homocoupling byproducts.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Rivera-Fuentes, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics.
- Carrow, B. P., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
- ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross-coupling reaction.
- Khan, M., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
- Lipshutz, B. H., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science.
- Garg, N. K., et al. (2016). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Chemistry World. (2022). Next-generation ligands for complex coupling challenges.
- Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2024). Ligand design for cross-couplings: phosphines.
- Maseras, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
- Lab cup. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- ACS Publications. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis.
- Jutand, A., et al. (2000). Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects. The Journal of Organic Chemistry.
- Larock, R. C., et al. (2001). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Li, B.-J., & Shi, Z.-J. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
- ResearchGate. (n.d.). Homocouplings of aryl halides in water. Reaction conditions.
- Li, B.-J., & Shi, Z.-J. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- MacMillan, D. W. C., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and....
- Myers, A. G. (n.d.). The Suzuki Reaction.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. scilit.com [scilit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 18. nbinno.com [nbinno.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Grignard Reagent Formation from 4-Bromo-3-methylanisole
Welcome to the Technical Support Center for the synthesis of 3-methyl-4-methoxyphenylmagnesium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the reaction temperature for the Grignard formation from 4-Bromo-3-methylanisole. Here, you will find a comprehensive troubleshooting guide and frequently asked questions to navigate the nuances of this critical reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Grignard reaction with this compound, with a focus on temperature-related solutions.
Question: My Grignard reaction with this compound won't initiate. What are the first steps to troubleshoot?
Answer: Failure to initiate is a common hurdle in Grignard reactions, often stemming from the passivating layer of magnesium oxide on the magnesium turnings.[1] The electron-donating methoxy and methyl groups on the aromatic ring can also slightly decrease the reactivity of the aryl bromide compared to unsubstituted bromobenzene.[1] Here’s a systematic approach to troubleshooting initiation:
-
Magnesium Activation: This is the most critical first step.
-
Gentle Heating: Gently warming the flask with a heat gun can provide the activation energy needed to start the reaction.[1][2] Be prepared to cool the flask once the exothermic reaction begins to avoid a runaway reaction.
-
Solvent Considerations: Ensure your solvent is scrupulously dry. Tetrahydrofuran (THF) is often preferred for aryl bromides as it provides better stabilization of the Grignard reagent.[1]
-
Reagent Purity: Ensure your this compound is anhydrous and pure.
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Question: I'm observing a significant amount of a high-boiling point impurity. Could this be a Wurtz coupling byproduct and how can I minimize it by adjusting the temperature?
Answer: Yes, a high-boiling point impurity is likely the biaryl dimer formed from a Wurtz coupling reaction. This occurs when the newly formed Grignard reagent reacts with another molecule of this compound.[3] Temperature plays a crucial role in controlling this side reaction.
-
Control the Rate of Addition: The most effective way to minimize Wurtz coupling is to add the this compound solution slowly and dropwise to the stirred magnesium suspension. This keeps the concentration of the aryl bromide low, favoring the reaction with magnesium over the coupling side reaction.
-
Maintain a Gentle Reflux: The Grignard formation is exothermic. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, external cooling may be necessary. A higher reaction temperature can increase the rate of the Wurtz coupling.
-
Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to sometimes suppress Wurtz coupling side reactions compared to THF.[1]
Question: The reaction starts vigorously and then suddenly stops. What could be the cause and how can I prevent it?
Answer: A sudden cessation of the reaction after a vigorous start often points to two main issues:
-
Localized High Concentration of Aryl Bromide: If the initial addition of this compound is too fast, a localized high concentration can lead to a rapid, exothermic reaction that consumes the most reactive magnesium surfaces. The subsequent passivation of the remaining magnesium can halt the reaction.
-
Solution: Start the reaction with a small portion of the aryl bromide. Once initiated, add the remainder slowly and consistently to maintain a controlled reaction rate.
-
-
Inadequate Heat Dissipation: The exothermic nature of the reaction can lead to a rapid temperature increase. If not properly controlled, this can lead to solvent boiling and potential side reactions that coat the magnesium surface, rendering it inactive.
-
Solution: Use a water bath to control the temperature, especially during the initial phase of the reaction. Ensure efficient stirring to distribute the heat evenly.
-
Frequently Asked Questions (FAQs)
Question: What is the generally recommended temperature range for the formation of 3-methyl-4-methoxyphenylmagnesium bromide?
Answer: While a definitive optimal temperature for this compound is not widely published, general guidance for aryl bromides suggests a range that balances initiation and side reactions. A patent for the Grignard formation from the related compound 4-bromoanisole suggests a temperature range of 35 °C to 80 °C. A common laboratory practice is to initiate the reaction at room temperature and then maintain a gentle reflux by controlling the addition rate of the aryl bromide.[2] For THF, the reflux temperature is 66 °C, and for diethyl ether, it is 34.6 °C.[1]
Question: How does the choice of etheric solvent (e.g., THF vs. diethyl ether) influence the optimal reaction temperature?
Answer: The choice of solvent is critical and directly impacts the reaction temperature.
-
Tetrahydrofuran (THF): With a boiling point of 66 °C, THF allows for a higher reaction temperature, which can be beneficial for less reactive aryl bromides. It is often the preferred solvent for aryl Grignard formations due to its superior ability to solvate and stabilize the Grignard reagent.[1]
-
Diethyl Ether: With a lower boiling point of 34.6 °C, diethyl ether allows for a gentler reflux, which can be advantageous in minimizing temperature-sensitive side reactions like Wurtz coupling.[1]
| Solvent | Boiling Point (°C) | Impact on Grignard Formation |
| Diethyl Ether | 34.6 | Easier to initiate reactions at a lower temperature, potentially reducing side reactions.[1] |
| Tetrahydrofuran (THF) | 66 | Often preferred for aryl bromides, providing better stabilization of the Grignard reagent at a higher reflux temperature.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A "greener" alternative that can sometimes suppress Wurtz coupling. Its higher boiling point requires more careful temperature control.[1] |
Question: Are there any visual cues I should look for to gauge the reaction's progress at a given temperature?
Answer: Yes, several visual cues can help you monitor the reaction:
-
Initiation: The disappearance of the iodine color (if used as an activator) and the appearance of cloudiness or gentle bubbling are strong indicators that the reaction has started.[2]
-
Progression: A sustained gentle reflux, driven by the exothermic nature of the reaction, indicates a healthy progression. The reaction mixture will typically turn from colorless to a cloudy gray or brown solution.
-
Completion: The consumption of most of the magnesium turnings is a good sign that the reaction is nearing completion.
Caption: Relationship between temperature and reaction outcomes in Grignard formation.
Experimental Protocol: Formation of 3-methyl-4-methoxyphenylmagnesium bromide
This protocol provides a detailed methodology with an emphasis on temperature control.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle and/or water bath
Procedure:
-
Apparatus Setup:
-
Flame-dry all glassware and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar.
-
-
Reaction Initiation:
-
Add enough anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.
-
Observe for signs of initiation (disappearance of iodine color, cloudiness, gentle bubbling). If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath. Be prepared to cool the flask once the exothermic reaction begins.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Use an external water bath to moderate the temperature if the reaction becomes too vigorous. The goal is a steady, controlled reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain reflux until most of the magnesium has been consumed (typically 1-3 hours).
-
-
Completion and Use:
-
The resulting dark grey or brown solution is the Grignard reagent.
-
For optimal results, the freshly prepared Grignard reagent should be used immediately in the subsequent synthetic step. If desired, the concentration can be determined by titration.
-
References
- Meyers, A. I., et al. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. doi: 10.15227/orgsyn.054.0042.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition.
- Moffett, R. B., & Shriner, R. L. (n.d.). Acetophenone, ω-methoxy-. Organic Syntheses.
- PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.
- Wang, Y., et al. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. International Journal of Chemical Engineering, 2022, 1-9. doi: 10.1155/2022/9871305.
- Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
- ResearchGate. (n.d.). calorimetric investigation of the formation of grignard reagents.
- Ziegenbalg, D., et al. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 6(7), 1235-1245. doi: 10.1039/D1RE00086A.
Sources
catalyst selection for challenging Suzuki reactions of 4-Bromo-3-methylanisole
Answering your request, here is a technical support center with troubleshooting guides and FAQs for .
Technical Support Center: Suzuki-Miyaura Coupling of 4-Bromo-3-methylanisole
Welcome to the technical support guide for navigating the Suzuki-Miyaura cross-coupling of this compound. This substrate presents a unique set of challenges due to its electronic and steric properties. As an electron-rich aryl bromide with an ortho-methyl group, it demands a carefully optimized catalyst system to achieve high yields and avoid common side reactions. This guide is structured to provide foundational knowledge through frequently asked questions (FAQs) and a practical, problem-solving approach in the troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound a "challenging" reaction?
A1: The difficulty arises from a combination of two key structural features:
-
Electronic Properties: The methoxy (-OCH₃) group is a strong electron-donating group, which enriches the aromatic ring with electron density. This increased electron density makes the crucial first step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, significantly slower.[1][2]
-
Steric Hindrance: The methyl group is positioned ortho to the bromine atom. This steric bulk physically obstructs the palladium catalyst's approach to the carbon-bromine bond, further impeding oxidative addition.[3][4] It can also slow down the final reductive elimination step that forms the product.[5]
Q2: I typically use Pd(PPh₃)₄ for Suzuki reactions. Is this a good choice for this substrate?
A2: While Tetrakis(triphenylphosphine)palladium(0) is a classic and versatile catalyst, it is often ineffective for challenging substrates like this compound.[3] The triphenylphosphine (PPh₃) ligand lacks the necessary electron-donating ability and steric bulk to promote efficient catalysis with electron-rich and hindered partners. You will likely observe low conversion or require harsh reaction conditions. Modern, more sophisticated ligands are required.[3][6]
Q3: What class of ligands should I consider as a starting point?
A3: For this substrate, you must use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][5] The most reliable and widely successful are the dialkylbiaryl phosphine ligands , often referred to as "Buchwald ligands."[6][7]
-
Why they work: These ligands possess both high steric bulk and strong electron-donating character. The electron-rich nature accelerates the slow oxidative addition step, while the bulkiness promotes the reductive elimination step to release the product and regenerate the active catalyst.[5][6][7]
-
Recommended Starting Ligands: SPhos, XPhos, or RuPhos are excellent starting points that have demonstrated broad utility for hindered systems.[2][3][7]
Q4: What is the role of the base, and which one should I choose?
A4: The base is critical; it does not merely act as a proton scavenger. Its primary role is to activate the organoboron reagent (boronic acid) by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[8][9][10][11] This boronate species is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[11][12]
For a challenging substrate, a weak base like sodium carbonate (Na₂CO₃) may be insufficient.[3]
-
Recommended Bases: Potassium phosphate (K₃PO₄) is a robust and widely used base for these systems.[3][7][13] Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive.[3][14] These stronger bases ensure efficient formation of the boronate, driving the transmetalation forward.
Q5: Does the choice of palladium source (precatalyst) matter?
A5: Yes, significantly. While common sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, they require in situ reduction to the active Pd(0) state, which can sometimes be inefficient or lead to catalyst decomposition ("palladium black").[13]
For better consistency and activity, especially with challenging substrates, modern precatalysts are highly recommended. These are air-stable Pd(II) complexes that cleanly and rapidly generate the active L-Pd(0) species under the reaction conditions.[3][15]
-
Recommended Precatalysts: Look for G2, G3, or G4 Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G2).[15][16] These complexes incorporate the desired ligand and have a structure designed for reliable activation.
The Suzuki-Miyaura Catalytic Cycle: Highlighting Challenge Points
The following diagram illustrates the fundamental steps of the catalytic cycle. For this compound, the Oxidative Addition step is the primary bottleneck due to electronic and steric factors.
Caption: The Suzuki-Miyaura catalytic cycle for this compound.
Troubleshooting Guide: A Problem-Solving Workflow
This section addresses the most common failures encountered during this specific Suzuki coupling.
Problem 1: Low or No Conversion of Starting Material (<50% Yield)
This is the most frequent issue and almost always points to an insufficiently active catalyst system.
Initial Checks:
-
Inert Atmosphere: Did you rigorously degas your solvents and reaction mixture? Oxygen can oxidize phosphine ligands and deactivate the catalyst, leading to the formation of palladium black.[2][17]
-
Reagent Quality: Are your boronic acid and base fresh and dry? Is your solvent anhydrous?
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield reactions.
Problem 2: Significant Protodeboronation Observed
You see the boronic acid coupling partner converted back to its corresponding arene (Ar'-H) and your aryl bromide remains unreacted or is converted to 3-methylanisole.
Causality: Protodeboronation is the hydrolysis of the boronic acid's C-B bond. It is often competitive with transmetalation and is accelerated by high temperatures, excess water, and certain bases.[2]
Solutions:
-
Minimize Water: While a small amount of water is often beneficial, excess can promote this side reaction.[1] Try switching to an anhydrous solvent system (e.g., dry dioxane or toluene) with a base that does not require water for solubility, such as finely powdered K₃PO₄.[2]
-
Use a Boronate Ester: Boronic esters (e.g., pinacol esters, or "BPin") are generally more stable towards protodeboronation than boronic acids. If possible, switch to the corresponding boronate ester of your coupling partner.[10]
-
Lower Temperature/Shorter Time: If the main reaction is fast enough, reducing the reaction time or temperature can minimize the competing decomposition pathway. Monitor the reaction closely by TLC or GC-MS.
Problem 3: Homocoupling of the Boronic Acid (Ar'-Ar') is a Major Byproduct
Causality: This side reaction is almost always caused by the presence of oxygen, which can participate in a separate catalytic cycle leading to the coupling of two boronic acid molecules.[2]
Solutions:
-
Improve Degassing Technique: This is the most critical fix. Ensure your solvent is thoroughly degassed using a "freeze-pump-thaw" method (3 cycles) or by sparging with an inert gas (Argon is preferred over Nitrogen) for at least 30-60 minutes.[15][17]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of Argon or Nitrogen throughout the entire process, from reagent addition to heating. Use proper Schlenk techniques.[15]
-
Use a Pd(0) Source: Using a precatalyst that cleanly generates Pd(0) can sometimes reduce side reactions compared to Pd(II) sources that require in situ reduction.
Data & Catalyst System Comparison
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended System A (Robust Start) | Recommended System B (High Potency) | Rationale |
| Pd Source | Pd₂(dba)₃ | XPhos Pd G3 | G3 precatalyst ensures reliable generation of the active L-Pd(0) species.[3][15] |
| Ligand | SPhos | XPhos (included in precatalyst) | SPhos and XPhos are bulky, electron-rich ligands ideal for this substrate class.[2][7] |
| Pd Loading | 1-2 mol% | 0.5-1 mol% | Higher potency systems allow for lower catalyst loading. |
| Ligand/Pd Ratio | 2.2 : 1 | N/A (1:1 in precatalyst) | A slight excess of ligand helps stabilize the catalyst. |
| Base | K₃PO₄ (3 equiv.) | Cs₂CO₃ (2 equiv.) | Strong, non-nucleophilic bases are required to activate the boronic acid.[3][7] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | 2-MeTHF or Toluene | Dioxane/water is a general-purpose solvent system. Anhydrous systems can reduce side reactions.[1][2] |
| Temperature | 100 °C | 100-110 °C | Elevated temperature is needed to overcome the high activation barrier.[18] |
Experimental Protocols
Protocol 1: General Screening Procedure
This protocol uses a standard Pd(II) source and a separate ligand, allowing for flexible screening.
-
Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool under vacuum.
-
Reagent Addition: In the flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) and add them to the Schlenk flask.
-
Inerting: Seal the flask, and then evacuate and backfill with Argon three times.[15]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Performance Procedure Using a Precatalyst
This protocol uses a modern, air-stable precatalyst for enhanced reliability and activity.
-
Setup: To an oven-dried vial equipped with a stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the XPhos Pd G3 precatalyst (1 mol%).[15]
-
Inerting: Crimp a septum cap onto the vial. Purge the vial with Argon for 5 minutes by inserting an inlet needle connected to an Argon line and an outlet needle.[15]
-
Solvent Addition: While maintaining positive Argon pressure, add the anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene) via syringe to a concentration of ~0.1 M.
-
Reaction: Remove the outlet needle, then the inlet needle, and place the vial in a preheated heating block or oil bath at 110 °C. Stir vigorously.
-
Monitoring & Workup: Follow steps 7 and 8 from Protocol 1.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Lima, F., & Ribeiro, M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Lima, F., & Ribeiro, M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Hopemill. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Saha, A., & Ganguly, B. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2114–2123. [Link]
- Carrow, B. P., & Samec, J. S. G. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(30), 6649–6659. [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4720. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 73(13), 5195–5198. [Link]
- Chemistry LibreTexts. (2020, July 1). 17.
- Khan, M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 95-131. [Link]
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. [Link]
- de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Weires, A. G., et al. (2017). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Nature Chemistry, 9(12), 1238-1243. [Link]
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 638-642. [Link]
- Khan, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3254. [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 33(12), 2415-2418. [Link]
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and.... [Link]
- Kumar, P., & Verma, A. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(8), 3073-3076. [Link]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scilit.com [scilit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of 4-Bromo-3-methylanisole
Welcome to the technical support guide for the purification of 4-Bromo-3-methylanisole. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this key intermediate from complex reaction mixtures. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Section 1: Understanding the Challenge - Common Impurities
The synthesis of this compound, typically via electrophilic bromination of 3-methylanisole, rarely yields a perfectly clean product. A successful purification strategy begins with identifying the potential byproducts.
| Impurity Type | Origin | Reason for Formation |
| Unreacted Starting Material | 3-Methylanisole | Incomplete reaction kinetics or insufficient brominating agent. |
| Isomeric Byproducts | 2-Bromo-3-methylanisole, 6-Bromo-3-methylanisole | The methoxy and methyl groups are both ortho-, para-directing, leading to bromination at other positions on the aromatic ring.[1] |
| Poly-brominated Species | e.g., 2,4-Dibromo-3-methylanisole | The activated ring can undergo a second bromination if reaction conditions are too harsh or excess bromine is used.[2][3] |
| Residual Bromine (Br₂) / Reagents | Brominating Agent | Excess reagent used to drive the reaction to completion. |
| Solvent & Acidic Residue | Reaction Medium | Solvents like acetic acid or catalysts may persist after the reaction.[4] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.
► Q1: My crude reaction mixture has a strong orange/red color after the reaction. What is this, and how do I remove it?
A1: The color is almost certainly due to unreacted elemental bromine (Br₂), which is both corrosive and will interfere with subsequent purification steps.
-
Causality: An excess of the brominating agent is often used to ensure complete consumption of the starting material.
-
Solution: Quenching. Before extraction, the reaction mixture should be "quenched" with a reducing agent. A saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is standard.[4] These reagents react with bromine to form colorless, water-soluble bromide salts (Br⁻), which are easily removed in the aqueous phase during a liquid-liquid extraction.
Protocol Insight: Add the quenching solution dropwise until the color disappears. Vigorous stirring is essential to ensure complete mixing of the organic and aqueous phases. Be aware that this reaction can sometimes be exothermic.
► Q2: After an initial work-up, I see both my product and unreacted 3-methylanisole by TLC/GC-MS. What's the best way to separate them?
A2: This is a common scenario. The most effective method is fractional vacuum distillation, leveraging the difference in boiling points between the starting material and the brominated product.
-
Causality: The addition of a heavy bromine atom significantly increases the molecular weight and boiling point of the molecule.
-
Solution: Fractional Vacuum Distillation. this compound has a boiling point of approximately 111-112 °C at 15 mmHg.[5] 3-Methylanisole's boiling point is significantly lower. By carefully controlling the temperature and pressure, you can distill the lower-boiling 3-methylanisole first, leaving the desired, higher-boiling product behind. A patent for a similar process describes distilling off residual 3-methylanisole as a "precut" before collecting the main product fraction.[6]
Troubleshooting Tip: Using a vacuum is critical to lower the required temperature and prevent potential decomposition of the product at high temperatures. Ensure your vacuum system is stable and use a fractionating column (e.g., Vigreux) for better separation efficiency.
► Q3: My primary impurity is an isomer of this compound. Fractional distillation isn't working. What are my options?
A3: This is the most challenging purification scenario, as isomers often have very similar physical properties, including boiling points, making their separation by distillation extremely difficult.[1][7] Your primary tool here will be column chromatography.
-
Causality: Isomers have the same molecular weight and often similar intermolecular forces, leading to nearly identical boiling points. However, their subtle differences in polarity can be exploited by chromatography.
-
Solution: Flash Column Chromatography.
-
Stationary Phase: Standard silica gel is the most common choice. If your compound shows signs of degradation on silica, you can use deactivated silica or alumina.[8]
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point for aryl halides is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 2-5%) and monitor the elution using TLC. The isomers will likely have very close Rf values, so a shallow gradient or isocratic elution with a carefully optimized solvent system will be necessary for good separation.[9]
-
Loading: For difficult separations, "dry loading" is recommended. Dissolve your crude product in a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[10] This powder can then be carefully added to the top of your column, resulting in a much sharper starting band and better separation.
-
► Q4: I'm trying to purify my product by recrystallization, but it just oils out instead of forming crystals. What's going wrong?
A4: "Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid crystalline lattice.[11]
-
Causality: This typically happens for one of three reasons:
-
The solution is cooling too quickly.
-
The boiling point of the solvent is higher than the melting point of your compound (or its impure form).
-
The concentration of impurities is too high, disrupting crystal lattice formation.
-
-
Troubleshooting Workflow:
-
Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. You may need to add a small amount more solvent. Then, ensure the flask is allowed to cool very slowly to room temperature before moving it to an ice bath. Insulation (e.g., wrapping the flask in glass wool) can help.[12]
-
Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[13] Alternatively, if you have a pure sample, add a tiny "seed crystal."[13][14]
-
Change Solvent System: Your choice of solvent is critical. You need a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.[13] Experiment with different solvent systems. Common choices for compounds like this include ethanol/water, hexanes/ethyl acetate, or isopropanol.[11]
-
Pre-Purify: If the impurity load is too high, recrystallization may not be effective. Perform a preliminary purification by column chromatography to remove the bulk of impurities, then recrystallize the resulting enriched material.
-
Section 3: Experimental Workflows & Diagrams
General Purification Workflow
The following diagram outlines the logical decision-making process for purifying your crude product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5008464A - Anisole bromination - Google Patents [patents.google.com]
- 3. EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CA2023977A1 - Anisole bromination - Google Patents [patents.google.com]
- 7. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Bromo-3-methylanisole
Welcome to the technical support center for 4-Bromo-3-methylanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when using this sterically hindered aryl halide in synthetic applications. As your Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges and robust, field-proven solutions to overcome them.
The structure of this compound, with a methyl group positioned ortho to the bromine atom, presents a significant steric shield around the reaction center. This hindrance can dramatically affect reaction kinetics and outcomes, often leading to low yields, incomplete conversions, or complete reaction failure. This guide offers troubleshooting advice and optimized strategies for several common transformations.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate?
A: The primary challenge arises from steric hindrance. The methyl group at the 3-position is ortho to the bromine at the 4-position. This proximity physically blocks the approach of catalysts and reagents to the carbon-bromine (C-Br) bond.[1][2] Many transition metal-catalyzed reactions, such as cross-couplings, begin with an oxidative addition step where the metal center inserts into the C-Br bond. The bulky ortho-methyl group slows this critical step, often making it the rate-limiting part of the catalytic cycle.[3]
Q2: How do the electronic properties of this compound affect its reactivity?
A: The methoxy (-OCH₃) group at the 1-position is an electron-donating group. It increases electron density on the aromatic ring through resonance, particularly at the ortho and para positions.[4] While this can sometimes facilitate oxidative addition, the dominant effect for this substrate is the steric clash from the adjacent methyl group. The interplay between sterics and electronics must always be considered when selecting catalysts and ligands.
Q3: Why can't I just use standard reaction conditions that work for simpler aryl bromides like 4-bromoanisole?
A: Standard conditions, often employing less bulky ligands like triphenylphosphine (PPh₃), are typically ineffective for this compound. The catalytic complex formed with such ligands is often too large to easily approach the sterically shielded C-Br bond. Overcoming this requires specialized, bulky ligands designed to promote the formation of highly reactive, low-coordinate metal species that are more effective at accessing hindered reaction sites.[5]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is highly sensitive to steric effects.
Q4: My Suzuki-Miyaura reaction with this compound is not proceeding. The starting material is recovered unchanged. What's the primary cause?
A: Inactive Catalyst or Failed Oxidative Addition. For sterically demanding substrates, the most common failure point is the initial oxidative addition step.[6] The palladium catalyst, if not properly activated or if coordinated by unsuitable ligands, cannot overcome the steric barrier imposed by the ortho-methyl group.
Solutions:
-
Ligand Selection is Critical: Switch to bulky, electron-rich biaryl phosphine ligands. These are designed to promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at oxidative addition.[5]
-
Use a Palladium Precatalyst: Instead of sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in situ reduction, use a well-defined precatalyst. G2, G3, or G4 Buchwald precatalysts are designed for rapid and clean generation of the active Pd(0) species, minimizing side reactions.[8]
-
Increase Temperature: Higher temperatures (e.g., 90-110 °C in toluene or dioxane) can provide the necessary energy to overcome the activation barrier for oxidative addition.
Troubleshooting Workflow: Failed Suzuki Coupling
Caption: Steric hindrance from the ortho-methyl group impeding catalyst approach to the C-Br bond.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides access to valuable aryl alkynes, but steric hindrance can impede the palladium catalytic cycle.
Q7: My Sonogashira reaction with this compound is slow and gives low yields. What can I do?
A: The rate-limiting step, oxidative addition, is likely being slowed by steric hindrance. [3]For this reaction, the choice of palladium source, ligand, and the role of the copper co-catalyst are all critical points for optimization.
Solutions:
-
Adopt a Copper-Free Protocol: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper can lead to alkyne homocoupling (Glaser coupling), a major side reaction. [3]Modern copper-free protocols are often superior for hindered substrates.
-
Optimize the Palladium/Ligand System:
-
Catalyst: Use a robust catalyst like Pd(PPh₃)₄ or generate the active species from Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: For hindered aryl bromides, bulky and electron-rich phosphine ligands are preferred to accelerate the oxidative addition step. [3]SPhos or XPhos can be effective here as well.
-
-
Base and Solvent: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used, often serving as the solvent or co-solvent with THF or DMF.
-
Temperature: Heating the reaction is almost always necessary for aryl bromides, especially hindered ones.
Protocol: Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Cs₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed THF via syringe, followed by the terminal alkyne.
-
Heat the reaction mixture to 65-80 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Proceed with standard aqueous workup and purification by column chromatography.
Troubleshooting Guide: Grignard Reagent Formation and Metal-Halogen Exchange
Q8: I am struggling to initiate Grignard reagent formation from this compound.
A: Grignard initiation failure is common and is usually due to a passivating layer of magnesium oxide on the magnesium turnings or trace amounts of water. [9]The steric hindrance of the substrate itself does not typically prevent the reaction but can make it more sluggish to start.
Solutions:
-
Magnesium Activation: This is the most crucial step.
-
Mechanical Activation: Before adding solvent, gently crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh metal surface. [9] * Chemical Activation: Add a small crystal of iodine (I₂). The disappearance of the brown/purple color indicates the surface is active. [9]Alternatively, a few drops of 1,2-dibromoethane can be used; the evolution of ethylene gas signals activation. [9]2. Ensure Rigorously Anhydrous Conditions: All glassware must be oven or flame-dried and cooled under an inert atmosphere. The solvent (typically THF or diethyl ether) must be anhydrous. [9]3. Gentle Heating: Gently warming a small portion of the solution with a heat gun can help initiate the reaction. Be prepared to cool the flask once the exothermic reaction begins. [9]
-
Q9: My lithium-halogen exchange reaction (e.g., with n-BuLi or t-BuLi) is giving low yields of the desired product after quenching with an electrophile. I see a lot of debrominated starting material.
A: This suggests that the generated aryllithium species is being quenched by a proton source before it can react with your electrophile. Aryllithium reagents are extremely strong bases. The debrominated product (3-methylanisole) arises from the aryllithium abstracting a proton.
Solutions:
-
Check for Hidden Proton Sources: The most likely culprit is trace water in the solvent, reagents, or on the glassware. Ensure everything is scrupulously dry. Other proton sources could be the electrophile itself if it contains acidic protons.
-
Reaction Temperature: Lithium-halogen exchange is typically performed at low temperatures (-78 °C) to prevent side reactions, such as reaction with the solvent (THF). Ensure your cooling bath is maintained at the correct temperature.
-
Order of Addition: Add the organolithium reagent to the solution of this compound at -78 °C. After a short stirring period (15-30 min), add the electrophile directly to the cold solution. Do not let the aryllithium solution warm up before the electrophile is added.
References
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Royal Society of Chemistry. (2025).
- Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Kakiuchi, F., et al. (n.d.). Ortho-Selective Direct Cross-Coupling Reaction of 2-Aryloxazolines and 2-Arylimidazolines with Aryl and Alkenyl Halides Catalyzed by Ruthenium Complexes. The Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
- Reddit. (2025). Problems with Suzuki coupling. [Link]
- Najam Academy. (2024). Steric Hindrance | Organic Chemistry. [Link]
- SlideShare. (2023).
- ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. [Link]
- Wiley Online Library. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]
- Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- PubMed. (2019).
- ResearchGate. (n.d.). Grignard reaction of anisole bromide. [Link]
- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions. [Link]
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides. [Link]
- PubMed. (n.d.). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- RSC Publishing. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- Chemistry LibreTexts. (2022).
- ResearchGate. (n.d.).
- University of Groningen. (n.d.).
- ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. [Link]
- PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]
- Reddit. (2018).
- Google Patents. (n.d.). Impact of trace elements in the grignard reaction.
- ChemRxiv. (n.d.).
- ACS Catalysis. (2023).
- Reddit. (n.d.). Effect on steric hindrance on nucleophiles. [Link]
- Organic & Biomolecular Chemistry. (n.d.).
- Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-3-methylanisole
Welcome to the technical support center for navigating the experimental nuances of 4-Bromo-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its use in organic synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible outcomes.
I. Core Concepts: Understanding the Reactivity of this compound
This compound, also known as 2-Bromo-5-methoxytoluene, is a versatile aromatic building block.[1][2] Its reactivity is primarily centered around the aryl bromide, which can participate in a variety of cross-coupling and nucleophilic substitution reactions. The methoxy and methyl groups on the aromatic ring influence the electron density and steric environment, which in turn dictates the optimal reaction conditions.
The choice of solvent is a critical parameter that can profoundly impact reaction rates, yields, and even the reaction mechanism itself. Solvents do more than just dissolve reactants; they can stabilize transition states, influence the solubility of reagents and intermediates, and in some cases, directly participate in the reaction.
II. Troubleshooting Guides & FAQs
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[3] However, its efficiency with this compound can be highly dependent on the solvent system.
Question 1: My Suzuki-Miyaura coupling of this compound is sluggish or gives low yields. What role does the solvent play and how can I optimize it?
Answer:
The solvent system in a Suzuki-Miyaura coupling is crucial for several reasons: it must dissolve the organic halide, the boronic acid, and the palladium catalyst, while also facilitating the crucial transmetalation step which is often rate-limiting.
-
The Problem with Aprotic Solvents: While polar aprotic solvents like THF or dioxane are commonly used, they may not be optimal for all substrates. In some cases, the reaction can be slow due to poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄) which is essential for the activation of the boronic acid.
-
The Advantage of Protic Co-solvents: The addition of a protic co-solvent, particularly water or ethanol, can significantly accelerate the reaction.[3][4] This is because water can help dissolve the inorganic base, thereby increasing its effective concentration and facilitating the formation of the more reactive boronate species. A mixture of an organic solvent and water often provides the best results. For instance, an ethanol/water mixture (e.g., 5:1) has been shown to be highly effective.[3]
-
Troubleshooting Steps & Protocol:
-
Initial Solvent Screen: If your reaction in a single aprotic solvent is not performing well, screen a series of solvent mixtures. Good starting points include THF/water, Dioxane/water, and Ethanol/water in various ratios (e.g., 3:1, 1:1, 1:3).
-
Base Solubility: Ensure your chosen base is at least partially soluble in the solvent system. If using a carbonate or phosphate base, the addition of water is highly recommended.
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, although often unnecessary with the right solvent mixture.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Add a degassed solvent mixture, for example, a 5:1 mixture of ethanol and water.
-
Heat the reaction mixture to a temperature that allows for a reasonable reaction rate, typically between 60-80 °C.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing significant side product formation, including homocoupling of the boronic acid. How can the solvent choice mitigate this?
Answer:
Homocoupling of the boronic acid (Glaser coupling) is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen. While rigorous degassing is the primary solution, the solvent can play a secondary role.
-
Solvent Polarity and Oxygen Solubility: The solubility of oxygen is lower in more polar solvents. Therefore, using a more polar solvent system, such as an alcohol/water mixture, can help to minimize the amount of dissolved oxygen available for the homocoupling side reaction.
-
Causality: The palladium(0) catalyst can be oxidized by dissolved oxygen to a palladium(II) species. This Pd(II) species can then react with the boronic acid, leading to homocoupling. By reducing the concentration of dissolved oxygen, the catalytic cycle is more likely to proceed through the desired cross-coupling pathway.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
B. Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound is a key step for introducing a nucleophilic carbon center. The choice of solvent is paramount for success.
Question 3: I am having difficulty initiating the Grignard reaction with this compound. What are the best practices regarding solvent selection and initiation?
Answer:
The formation of a Grignard reagent is notoriously sensitive to reaction conditions, especially the solvent and the presence of moisture.
-
The Role of Ethereal Solvents: Ether solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for Grignard reagent formation.[5] They play a dual role:
-
Solvation of the Grignard Reagent: The lone pairs on the ether oxygen atoms coordinate to the magnesium atom of the Grignard reagent, forming a stable complex. This stabilization is crucial for the reagent's formation and solubility.
-
Disruption of the Magnesium Oxide Layer: Ethers help to break up the passivating layer of magnesium oxide on the surface of the magnesium turnings, exposing fresh magnesium for reaction.
-
-
THF vs. Diethyl Ether:
-
THF is generally a better solvent for Grignard reagent formation due to its higher solvating power for the organomagnesium species.[6]
-
Diethyl Ether has a lower boiling point, which can be advantageous for reactions that require gentle reflux for initiation. However, its lower solvating power can sometimes lead to precipitation of the Grignard reagent.
-
-
Initiation Techniques:
-
Flame-Drying Glassware: All glassware must be rigorously dried, typically by flame-drying under vacuum and cooling under an inert atmosphere, to remove any adsorbed water.
-
Activating Magnesium: The magnesium turnings can be activated by adding a small crystal of iodine, which chemically cleans the surface.[6] The disappearance of the iodine color is an indicator of activation.
-
Concentrated Start: Begin by adding a small amount of the ethereal solvent to just cover the magnesium turnings. Then, add a small portion of the this compound. The reaction is often initiated more easily in a more concentrated solution.
-
Local Heating: Gentle heating with a heat gun at the point of addition can sometimes initiate the reaction.
-
Experimental Protocol: Formation of the Grignard Reagent from this compound
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add magnesium turnings (1.2-1.5 equiv.) and a small crystal of iodine to the flask.
-
Gently heat the flask under vacuum and then cool under an inert atmosphere.
-
Add a small amount of anhydrous THF or diethyl ether to just cover the magnesium.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF or diethyl ether in the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and a gentle exotherm), gently warm the flask.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
C. Nucleophilic Aromatic Substitution (SNAAr)
While less common for simple aryl bromides without strong electron-withdrawing groups, under certain conditions, this compound can undergo nucleophilic aromatic substitution.
Question 4: I am attempting a nucleophilic aromatic substitution (SNAAr) on this compound and the reaction is not proceeding. How does the solvent affect this reaction?
Answer:
The SNAr mechanism involves the formation of a negatively charged intermediate called a Meisenheimer complex.[7] The stability of this intermediate is highly influenced by the solvent.
-
The Need for Polar Aprotic Solvents: Polar aprotic solvents such as DMSO, DMF, and NMP are the solvents of choice for SNAr reactions.[8]
-
Stabilization of the Meisenheimer Complex: These solvents have large dipole moments and can effectively solvate the charged Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation.
-
Minimal Solvation of the Nucleophile: Unlike protic solvents, polar aprotic solvents do not strongly solvate the anionic nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive.
-
-
The Detrimental Effect of Protic Solvents: Protic solvents (e.g., water, alcohols) are generally poor choices for SNAr reactions.[9][10]
-
Destabilization of the Nucleophile: They form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that reduces its nucleophilicity.
-
Potential for Side Reactions: Protic solvents can also act as competing nucleophiles.
-
Solvent Selection Guide for Common Reactions of this compound
| Reaction Type | Recommended Solvents | Solvents to Avoid | Rationale |
| Suzuki-Miyaura Coupling | Toluene/Water, Ethanol/Water, THF/Water, Dioxane/Water | Anhydrous, non-polar solvents | Protic co-solvents enhance base solubility and accelerate transmetalation. |
| Grignard Formation | Diethyl ether, Tetrahydrofuran (THF) | Protic solvents (water, alcohols), Halogenated solvents | Ethereal solvents are essential for stabilizing the Grignard reagent. Protic solvents will quench the reagent. |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | Protic solvents (unless specified by the ligand system) | Aprotic solvents are generally preferred to avoid interference with the catalyst and base. |
| Nucleophilic Aromatic Substitution (SNAr) | DMSO, DMF, NMP | Protic solvents (water, alcohols) | Polar aprotic solvents stabilize the Meisenheimer complex and enhance nucleophile reactivity. |
III. Conclusion
The judicious selection of a solvent is not a trivial procedural step but a fundamental aspect of reaction design that can dictate the success or failure of a synthetic transformation involving this compound. By understanding the underlying principles of how solvents influence reactivity, researchers can troubleshoot effectively, optimize reaction conditions, and achieve their synthetic goals with greater efficiency and reproducibility.
IV. References
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. Available at: [Link]
-
Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Available at: [Link]
-
On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. Available at: [Link]
-
"How to choose reaction solvents" : r/chemistry - Reddit. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
SNAr Solvents and Reagents - Wordpress. Available at: [Link]
-
NS7. Solvent Effects - aliphatic nucleophilic substitution - College of Saint Benedict. Available at: [Link]
-
Solvent effects in aromatic nucleophilic substitution reactions in non‐polar aprotic solvents. Inhibition by electron‐donor–acceptor (EDA) complexation of the substrate by aromatic solvents - Sci-Hub. Available at: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
Is there a guide to selecting solvents for synthesis? : r/OrganicChemistry - Reddit. Available at: [Link]
-
GRIGNARD REAGENTS AND SILANES - Gelest, Inc. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Available at: [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. Available at: [Link]
-
Grignard reagent formation. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]
-
Solved 1. Reaction of 3-methyl anisole with bromine | Chegg.com. Available at: [Link]
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- 1. scbt.com [scbt.com]
- 2. A12318.30 [thermofisher.com]
- 3. aidic.it [aidic.it]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. reddit.com [reddit.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]
Technical Support Center: Optimizing Coupling Reactions of 4-Bromo-3-methylanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions of 4-Bromo-3-methylanisole. The strategic selection of a base is a critical parameter for the success of these transformations, directly influencing reaction yield, selectivity, and kinetics. This resource is designed to help you navigate the nuances of base selection for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions involving this electron-rich and moderately sterically hindered aryl bromide.
The Critical Role of the Base in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the base is far more than a simple proton scavenger. Its role is multifaceted and integral to the catalytic cycle. The appropriate choice of base is dictated by the specific coupling reaction, the nature of the coupling partners, and the solvent system. For a substrate like this compound, which features an electron-donating methoxy group and a methyl group in the meta position, careful consideration of the base's properties is essential to achieve high efficiency and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound sluggish or failing?
A1: Low or no conversion in a Suzuki-Miyaura coupling of an electron-rich aryl bromide like this compound can often be traced back to the choice of base. The primary role of the base in this reaction is to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently undergo transmetalation with the palladium center.[1] If the base is too weak or poorly soluble, this activation step can be inefficient. Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are known to be effective for challenging substrates.[2] Additionally, ensure your solvent system facilitates the solubility of both the organic substrates and the inorganic base. A mixture of an organic solvent like dioxane or toluene with water is often employed to this end.[3]
Q2: I'm observing significant debromination of my this compound starting material. What is the cause and how can I prevent it?
A2: Debromination, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings. It often arises from the formation of palladium hydride species in the catalytic cycle. This can be exacerbated by certain bases or impurities that can act as hydride donors. To mitigate this, ensure all reagents and solvents are pure and anhydrous. In some cases, switching to a non-hydridic base like K₂CO₃ or Cs₂CO₃ can be beneficial. Lowering the reaction temperature and minimizing reaction time can also help to suppress this side reaction.
Q3: How does the methoxy group on this compound affect the choice of base?
A3: The electron-donating methoxy group makes this compound an electron-rich aryl bromide. This can make the initial oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.[1] To compensate for this, a more reactive catalyst system, often involving electron-rich and bulky phosphine ligands, is beneficial. The choice of a stronger base can also help to drive the reaction forward by promoting the subsequent transmetalation (in Suzuki coupling) or deprotonation of the nucleophile (in Buchwald-Hartwig amination).
Q4: Can I use the same base for Suzuki, Heck, and Buchwald-Hartwig reactions with this substrate?
A4: It is generally not advisable to use the same base for all three reaction types, as the role of the base differs in each catalytic cycle.
-
Suzuki-Miyaura: Requires a base to activate the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices.[2]
-
Mizoroki-Heck: Needs a base to neutralize the H-X species formed during the reaction and regenerate the Pd(0) catalyst. Organic amine bases like triethylamine (Et₃N) or inorganic bases like NaOAc or K₂CO₃ are often used.[4]
-
Buchwald-Hartwig Amination: Typically requires a strong, non-nucleophilic base to deprotonate the amine nucleophile. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Base | The chosen base may be too weak or have poor solubility. For Suzuki couplings, consider switching from weaker bases like NaHCO₃ to stronger, more effective bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOtBu are often necessary.[5] |
| Catalyst Inactivity | The Pd(0) active species may not be generated effectively from a Pd(II) precatalyst, or the catalyst may be poisoned. Ensure high-purity reagents and solvents. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[7] |
| Sub-optimal Ligand | The phosphine ligand may not be suitable for the electron-rich and somewhat sterically hindered this compound. For challenging substrates, bulky, electron-rich ligands like XPhos or SPhos are often effective.[8][9] |
| Incorrect Reaction Temperature | If the temperature is too low, the reaction may be sluggish. If it is too high, catalyst decomposition can occur. Experiment with a range of temperatures to find the optimum for your specific substrates. |
Issue 2: Formation of Homocoupled Byproducts
| Potential Cause | Recommended Solution |
| Presence of Oxygen (Suzuki) | Oxygen can promote the homocoupling of the boronic acid. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.[3] |
| Inefficient Cross-Coupling | If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent. Optimize the reaction conditions (catalyst, ligand, base, temperature) to favor the cross-coupling pathway. |
Issue 3: Incomplete Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Insufficient Base | Ensure that at least the stoichiometric amount of base is used, and often an excess (2-3 equivalents) is beneficial, particularly with solid bases, to drive the reaction to completion.[3] |
| Poor Reagent Quality | Boronic acids can degrade over time, especially if not stored properly. Verify the integrity of your starting materials. |
| Reaction Time | The reaction may simply require more time to go to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
Data-Driven Base Selection
The choice of base should be guided by its strength (pKa of the conjugate acid), solubility in the reaction medium, and compatibility with the functional groups on the substrates.
Table 1: Properties of Common Bases for Cross-Coupling Reactions
| Base | Formula | pKa of Conjugate Acid (in water) | Common Applications | Notes |
| Sodium Bicarbonate | NaHCO₃ | 10.3 | Suzuki, Heck | A mild base, often suitable for substrates with base-sensitive functional groups. |
| Potassium Carbonate | K₂CO₃ | 10.3 | Suzuki, Heck | A widely used and cost-effective base for Suzuki and Heck reactions.[2] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Suzuki, Buchwald-Hartwig | More soluble in organic solvents than K₂CO₃, often leading to improved results.[10] |
| Potassium Phosphate | K₃PO₄ | 12.3 | Suzuki | A stronger inorganic base that is particularly effective for coupling electron-rich aryl bromides.[11] |
| Triethylamine | Et₃N | 10.8 | Heck | A common organic base for Heck reactions.[4] |
| Sodium tert-butoxide | NaOtBu | ~19 | Buchwald-Hartwig | A strong, non-nucleophilic base, highly effective for the amination of aryl halides.[8] |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~26 (in THF) | Buchwald-Hartwig | A very strong base that can be useful for deprotonating less acidic amines.[5] |
Note: pKa values are approximate and can vary depending on the solvent.[12][13][14][15]
Experimental Protocols: Starting Points for Optimization
The following are generalized protocols that can serve as a starting point for the optimization of coupling reactions with this compound. Note: These are general guidelines; reaction conditions must be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[7]
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)[11]
-
Solvent: Anhydrous, degassed Toluene or Dioxane and Water (e.g., 4:1 v/v)[3]
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the powdered base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mizoroki-Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)[16]
-
Ligand (optional, e.g., PPh₃, 2-4 mol%)
-
Base: Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv)[4]
-
Solvent: Anhydrous, degassed DMF or Toluene[4]
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and ligand (if used).
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the base and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C).[4]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)[8]
-
Base: NaOtBu (1.4 equiv)[17]
-
Solvent: Anhydrous, degassed Toluene or Dioxane[8]
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add the this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).[17]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Role of the Base
The following diagrams illustrate the pivotal step where the base intervenes in each of the three major coupling reactions.
Caption: Base activation of boronic acid in Suzuki coupling.
Caption: Base-mediated regeneration of Pd(0) in Heck reaction.
Caption: Base deprotonation of the amine in Buchwald-Hartwig amination.
References
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.
- Heck Reaction. C.C. Tzschucke.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Bromoanisole. BenchChem.
- Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances. 2015;5(16):11943-11948.
- Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- KitAlysis™ High-Throughput Buchwald-Hartwig Amination Reaction Screening Kit. Sigma-Aldrich.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. 2018.
- Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. 2015.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Optimisation of conditions for the Heck cross-coupling of 4-bromoanisole with styrene using HUGPHOS-2 as a ligand.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- pka bases.cdx.
- pKa D
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021;26(23):7388.
- ANCHORAGE OF PD INTO MODIFIED ISORETICULAR METAL–ORGANIC FRAMEWORK-3 AS A HETEROGENEOUS CATALYST FOR MIZOROKI–HECK CROSS-COU. Acta Chemica Malaysia. 2022;6(1):48-56.
- Buchwald-Hartwig Amin
- Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- Application Notes and Protocols for Suzuki Coupling of 4-Methylpyridine-2-boronic acid with Aryl Bromides. BenchChem.
- Optimization of the conditions for the Heck reaction of bromobenzene with styrene.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?
- Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:...
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Ligand-Free Heck Reaction: Pd(OAc)2 as an Active Catalyst Revisited.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:1062-1068.
- How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
- Heck Reaction—State of the Art. Molecules. 2017;22(8):1301.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in...
- Bordwell pKa Table.
- Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. 2024;14(1):23.
- pKa Vaules for Organic and Inorganic Bronsted Acids
- Table of Acids with Ka and pKa Values.
- A Comparison of the Suzuki coupling reaction between phenyl boronic...
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. diva-portal.org [diva-portal.org]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 15. library.gwu.edu [library.gwu.edu]
- 16. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. rsc.org [rsc.org]
Technical Support Center: Minimizing Debromination of 4-Bromo-3-methylanisole
Welcome to the technical support center for handling 4-Bromo-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Debromination, the undesired replacement of a bromine atom with a hydrogen atom, is a common side reaction that can significantly lower the yield of the desired product and complicate purification. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and mitigate debromination in your reactions.
I. Understanding the Challenge: The Lability of the C-Br Bond
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the reactivity of the aryl bromide, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. However, the very nature of the catalysts and reagents used in these transformations can also promote the undesired cleavage of the C-Br bond, leading to the formation of 3-methylanisole.
The primary pathways leading to debromination include:
-
Proto-dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, hydride sources in the reaction mixture can intercept the palladium catalyst, leading to the formation of a palladium-hydride species. This species can then reductively cleave the C-Br bond of the starting material.[1][2][3]
-
Reaction with Grignard Reagents: During the formation of the Grignard reagent from this compound, or in subsequent reactions, side reactions can lead to the formation of 3-methylanisole.[4][5] This can be exacerbated by the presence of moisture or other protic sources.[6]
-
Reductive Cleavage: Certain reaction conditions, particularly those employing strong reducing agents or specific photocatalysts, can intentionally or unintentionally lead to the reductive removal of the bromine atom.[7][8]
This guide will provide structured advice to minimize these unwanted pathways.
II. Troubleshooting Guide: A-Q&A Approach to Common Issues
This section is formatted to address specific problems you may be observing in your experiments.
Issue 1: Significant formation of 3-methylanisole observed during a Suzuki-Miyaura coupling reaction.
Question: I am attempting to couple this compound with an arylboronic acid using a palladium catalyst and a carbonate base, but I am seeing a significant amount of 3-methylanisole in my crude reaction mixture by GC-MS. What is causing this, and how can I fix it?
Answer:
The observation of 3-methylanisole points towards a proto-dehalogenation side reaction.[1] This occurs when a hydride source in your reaction mixture leads to the formation of a palladium-hydride species, which then reduces your starting material.[3]
Probable Causes & Step-by-Step Solutions:
-
Presence of Water: Moisture is a common source of protons that can contribute to this side reaction.[1][9]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and if possible, distill them over a suitable drying agent. Ensure your base and boronic acid are anhydrous.[1]
-
-
Choice of Base: The base can influence the rate of debromination.[1] Stronger bases can sometimes exacerbate the issue.
-
Solution: Consider switching to a milder base. For instance, if you are using sodium carbonate, try potassium carbonate or cesium carbonate, which are often effective in Suzuki couplings.[2]
-
-
Solvent Effects: Some solvents can act as hydride donors.
-
Solution: While common solvents like dioxane and toluene are generally acceptable, ensure their purity.[2] If you suspect the solvent is the issue, try a freshly opened bottle of anhydrous solvent.
-
-
Catalyst and Ligand Choice: The electronic properties and steric bulk of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired debromination.[3]
-
Solution: Experiment with different phosphine ligands. Electron-rich and bulky ligands can sometimes favor the desired reductive elimination step over the debromination pathway.[3] Consider catalysts that are known to be robust and less prone to side reactions.
-
Issue 2: Low yield of the desired product and formation of 3-methylanisole during a Heck reaction.
Question: I am performing a Heck reaction with this compound and an alkene, but my yields are low, and I'm isolating 3-methylanisole as a major byproduct. What steps can I take to optimize this reaction?
Answer:
Similar to Suzuki couplings, debromination in Heck reactions is a known side reaction. The palladium-hydride intermediate, which is a key species in the Heck catalytic cycle, can react with the starting aryl bromide.[10]
Probable Causes & Step-by-Step Solutions:
-
Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst.[11][12] An inappropriate base can lead to a buildup of species that promote side reactions.
-
Catalyst Decomposition: The formation of palladium black is a sign of catalyst decomposition, which can lead to lower yields and an increase in side reactions.
-
Reaction Temperature: Higher temperatures can sometimes promote debromination.
-
Solution: Try running the reaction at a lower temperature for a longer period. This can sometimes favor the desired reaction pathway.
-
Issue 3: Difficulty in forming the Grignard reagent of this compound without significant byproduct formation.
Question: When I try to form the Grignard reagent from this compound and magnesium turnings in THF, the reaction is sluggish, and I suspect I am forming byproducts like 3-methylanisole and biphenyl derivatives. How can I improve the formation of my Grignard reagent?
Answer:
The formation of Grignard reagents requires strictly anhydrous conditions, and the surface of the magnesium metal must be activated.[4][5] The formation of 3-methylanisole suggests quenching of the Grignard reagent by a protic source, while biphenyl formation points to a Wurtz-like coupling.[4][5]
Probable Causes & Step-by-Step Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide.[4]
-
Solution: Activate the magnesium before adding the aryl bromide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[5]
-
-
Presence of Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by water.[6]
-
Solution: Ensure all glassware is meticulously dried. Use anhydrous ether or THF, and ensure the this compound is dry. The reaction should be performed under a positive pressure of an inert gas like argon or nitrogen.[4]
-
-
Slow Initiation: Sometimes, the reaction can be slow to start.
-
Side Reactions: The Wurtz coupling is a potential side reaction.[5]
-
Solution: Add the this compound solution slowly to the activated magnesium. This helps to maintain a low concentration of the aryl bromide and minimize the rate of this side reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed reactions, the active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II) intermediate.[3] If a hydride source (e.g., from water, solvent, or certain bases) is present, it can react with a palladium species to form a palladium-hydride complex.[1][3] This palladium-hydride can then undergo reductive elimination with the aryl group to produce 3-methylanisole and regenerate the Pd(0) catalyst, competing with the desired cross-coupling pathway.[3]
Q2: How can I analytically quantify the amount of debrominated byproduct in my reaction mixture?
A2: Gas chromatography (GC) is an excellent technique for quantifying volatile compounds like 3-methylanisole and the starting this compound.[13] By using an internal standard and creating a calibration curve, you can accurately determine the percentage of debromination. For less volatile products, High-Performance Liquid Chromatography (HPLC) can be used.[14] Mass spectrometry (MS), often coupled with GC (GC-MS) or LC (LC-MS), can confirm the identity of the debrominated product and other byproducts.[13][15]
Q3: Are there alternative coupling strategies that might be less prone to debromination?
A3: While palladium-catalyzed reactions are very common, you could explore other transition metal catalysts. For instance, nickel-catalyzed cross-couplings have gained prominence and can sometimes offer different reactivity and selectivity profiles.[16] Additionally, for certain transformations, exploring conditions that do not involve strong bases or potential hydride sources might be beneficial.
Q4: Can the electronic nature of the substituents on the aromatic ring influence the rate of debromination?
A4: Yes, the electronic nature of the substituents can play a role. Electron-withdrawing groups can sometimes make the aryl halide more susceptible to certain debromination pathways. In the case of this compound, the methoxy group is electron-donating, and the methyl group is weakly electron-donating, which generally does not make the C-Br bond exceptionally labile compared to rings with strong electron-withdrawing groups. However, the overall reaction conditions will be the dominant factor.
IV. Summary of Key Parameters for Minimizing Debromination
| Parameter | Recommendation | Rationale |
| Reagent & Solvent Purity | Use anhydrous solvents and reagents.[1] | Minimizes proton sources that lead to proto-dehalogenation.[1][9] |
| Atmosphere | Maintain a positive pressure of an inert gas (Ar or N₂).[1] | Prevents oxygen from deactivating the catalyst and minimizes moisture.[1] |
| Base Selection | Screen milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] | The choice of base can influence the rate of side reactions.[1] |
| Catalyst System | Experiment with different phosphine ligands.[3] | Ligand properties affect the rates of oxidative addition and reductive elimination.[3] |
| Temperature | Optimize the reaction temperature; consider lower temperatures. | Higher temperatures can sometimes accelerate side reactions. |
| Grignard Formation | Activate magnesium and add the aryl bromide slowly.[5] | Ensures efficient reaction and minimizes Wurtz-type homocoupling.[5] |
V. Visualizing the Problem: Debromination Pathways
Caption: Pathways for desired product formation versus undesired debromination.
VI. Troubleshooting Workflow
Caption: A decision tree for troubleshooting debromination.
References
- Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Byproduct Formation in Heck Reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde.
- Benchchem. (n.d.). Strategies to minimize byproduct formation in Heck reactions.
- PubMed. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Jasperse, J. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.). Aryl halide.
- ResearchGate. (n.d.). Strategies in the Heck coupling reaction. a Traditional Mizoroki-Heck....
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling : r/Chempros.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- NIH. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- ATSDR. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane.
- (n.d.). 25. The Grignard Reaction.
- (n.d.). III Analytical Methods.
- ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. (n.d.). This compound 98 27060-75-9.
- MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
- NIH. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC.
- ACS Publications. (n.d.). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 4-Bromo-3-methylanisole Reactions
Welcome to the technical support center for reactions involving 4-bromo-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedures for common transformations of this versatile building block. Here, we move beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible methodology.
I. Grignard Reaction Workup
The formation of the Grignard reagent from this compound is a cornerstone transformation, but its workup requires careful attention to detail to avoid decomposition of the desired product and to remove magnesium salts and unreacted starting materials.
Experimental Protocol: Quenching and Extraction
-
Cooling: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction with the quenching agent.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The use of NH₄Cl provides a mildly acidic proton source that protonates the alkoxide formed upon reaction with a carbonyl compound, while being less harsh than strong acids which could promote side reactions.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL). The choice of solvent should be based on the solubility of your product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1 x 50 mL) to remove the bulk of the ammonium salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) if a strong acid was used for quenching, to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL) to remove residual water and aid in the separation of the layers.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Troubleshooting and FAQs
Q1: My reaction mixture turned into a thick, unmanageable slurry upon quenching. What should I do?
A1: This is a common issue caused by the precipitation of magnesium salts. To resolve this, you can try the following:
-
Add more quenching solution and organic solvent: Diluting the mixture can help to dissolve the salts and break up the emulsion.
-
Use dilute HCl: If a saturated NH₄Cl solution is ineffective, you can cautiously add 1 M HCl dropwise until the solids dissolve.[2] Be mindful that a stronger acid could be detrimental to acid-sensitive functional groups in your product.
-
Filter the slurry: In some cases, you can filter the entire mixture through a pad of Celite to remove the magnesium salts before proceeding with the extraction.
Q2: I have a low yield of my desired product and a significant amount of the protonated starting material (3-methylanisole). What went wrong?
A2: This suggests that the Grignard reagent was either not formed efficiently or was quenched by a proton source before reacting with your electrophile.
-
Ensure anhydrous conditions: Grignard reagents are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Check the quality of your magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Slow addition of the aryl halide: Adding the this compound solution too quickly can lead to Wurtz coupling, a common side reaction.[4]
Q3: My product seems to be partially soluble in the aqueous layer. How can I improve my extraction efficiency?
A3: The methoxy group in your product can increase its polarity and water solubility to some extent.
-
Increase the number of extractions: Perform more extractions with smaller volumes of the organic solvent.
-
Use a different extraction solvent: If you are using diethyl ether, switching to a slightly more polar solvent like ethyl acetate might improve the partitioning of your product into the organic phase.
-
Salt out the aqueous layer: Before extraction, saturate the aqueous layer with NaCl. This will decrease the solubility of your organic product in the aqueous phase.
II. Suzuki-Miyaura Coupling Workup
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The workup is primarily focused on the removal of the palladium catalyst, phosphine ligands, and inorganic salts.
Experimental Protocol: Post-Reaction Purification
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or toluene.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and any precipitated salts. Wash the Celite pad with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with:
-
Water (2 x 50 mL) to remove the inorganic base (e.g., K₂CO₃, K₃PO₄).
-
Brine (1 x 50 mL) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product. A common starting point is a hexane/ethyl acetate gradient.
Troubleshooting and FAQs
Q1: I see a black precipitate in my reaction mixture. Is this a problem?
A1: The formation of a black precipitate, often referred to as "palladium black," is common in Suzuki reactions and indicates the decomposition of the Pd(0) catalyst.[6] While some catalyst decomposition is expected, excessive formation can lead to lower yields. To minimize this, ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen) as oxygen can accelerate this process.[7]
Q2: My workup is complete, but my product is contaminated with a byproduct that has a similar Rf value. What could it be?
A2: A common byproduct in Suzuki couplings is the homocoupling of the boronic acid reagent. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[7]
-
Optimize your purification: Try a different solvent system for your column chromatography. Sometimes a switch from ethyl acetate/hexane to dichloromethane/hexane can improve separation.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.
Q3: The oxidative addition of the electron-rich this compound is slow. How does this affect the workup?
A3: A slow oxidative addition can lead to incomplete conversion of the starting material. This means your crude product will contain unreacted this compound. The similar polarity of the starting material and the biaryl product can make chromatographic separation challenging.
-
Use a more active catalyst system: For electron-rich aryl bromides, employing bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the oxidative addition step.[8]
-
Careful chromatography: Use a long column and a shallow solvent gradient to maximize the separation between your product and the starting material.
III. Buchwald-Hartwig Amination Workup
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The workup procedure is designed to remove the palladium catalyst, phosphine ligands, and the base used in the reaction.
Experimental Protocol: Standard Workup
-
Cooling and Filtration: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, toluene). Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[9]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with:
-
Water (2 x 50 mL) to remove the base (e.g., NaOtBu, K₂CO₃).
-
Brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography.
Troubleshooting and FAQs
Q1: I am having trouble removing the phosphine ligand and its oxide from my product.
A1: Phosphine ligands and their corresponding oxides can be persistent impurities.
-
Acidic Wash: If your product is not basic, you can wash the organic layer with dilute HCl (e.g., 1 M). This will protonate the phosphine ligand, making it water-soluble.
-
Oxidative Workup: Sometimes, oxidizing the residual phosphine to the more polar phosphine oxide can facilitate its removal during chromatography. This can be achieved by stirring the crude product in a mixture of ethyl acetate and a small amount of 30% hydrogen peroxide, but this should be done with caution and only if your product is stable to oxidation.
Q2: My reaction has a low yield, and I have recovered a significant amount of starting material.
A2: This can be due to several factors:
-
Catalyst Deactivation: The catalyst may have been deactivated. Ensure the reaction is run under strictly anaerobic conditions.
-
Base Strength: The choice of base is critical. For less reactive amines or aryl bromides, a stronger base like sodium tert-butoxide is often necessary.[10]
-
Ligand Choice: The ligand plays a crucial role. For challenging couplings, consider using more specialized biaryl phosphine ligands.[9]
Q3: How can I remove the palladium catalyst more effectively?
A3: If filtration through Celite is insufficient, you can try:
-
Treatment with Activated Carbon: Stirring the crude product solution with activated carbon can help adsorb residual palladium.
-
Specialized Scavengers: There are commercially available silica-based scavengers with thiol groups that can selectively bind to and remove palladium.
IV. Lithiation-Borylation Workup
This reaction sequence is highly sensitive to air and moisture, and the workup must be performed carefully to avoid quenching the desired organoboron product with protons.
Experimental Protocol: Careful Quenching and Isolation
-
Quenching: At low temperature (-78 °C), slowly add a suitable electrophile (if not already present) or quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Boronic esters can often be purified by silica gel chromatography. However, they can sometimes be unstable on silica. A plug of silica may be used for rapid purification, or alternatively, recrystallization or distillation can be employed.
Troubleshooting and FAQs
Q1: My reaction yielded mainly the protonated starting material (3-methylanisole). What happened?
A1: This is a classic sign of premature quenching of the organolithium intermediate.
-
Strictly Anhydrous Conditions: As with Grignard reagents, organolithium species are extremely sensitive to moisture. Ensure all glassware is flame-dried under vacuum and all solvents and reagents are rigorously dried.
-
Low Temperature: Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and borylation steps to ensure the stability of the organolithium species.
Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?
A2: Side reactions can include:
-
Ortho-metalation: The methoxy group can direct lithiation to the ortho position, leading to isomeric byproducts. The choice of alkyllithium reagent and reaction conditions can influence this.
-
Halogen-metal exchange with the solvent: If using a solvent like THF, prolonged reaction times or elevated temperatures can lead to deprotonation of the solvent by the highly basic organolithium species.
Q3: My boronic ester seems to be degrading during column chromatography.
A3: Boronic acids and esters can be sensitive to silica gel.
-
Deactivate the Silica: You can try neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.
-
Alternative Purification: Consider other purification methods such as recrystallization from a suitable solvent system or Kugelrohr distillation if your product is thermally stable.
V. Visualization of Workflows
Grignard Reaction Workup Workflow
Caption: Workflow for Grignard Reaction Workup.
Suzuki Coupling Workup Workflow
Caption: Workflow for Suzuki Coupling Workup.
VI. Quantitative Data Summary
| Reaction Type | Key Reagents | Typical Solvents | Common Byproducts | Purification Method |
| Grignard | Mg, Electrophile | Diethyl ether, THF | Wurtz coupling product, protonated starting material | Column Chromatography, Recrystallization |
| Suzuki | Boronic acid/ester, Pd catalyst, Base | Toluene, Dioxane, DMF | Homocoupled boronic acid, dehalogenated starting material | Column Chromatography |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | Toluene, Dioxane | Hydrodehalogenated arene, phosphine oxide | Column Chromatography |
| Lithiation-Borylation | Alkyllithium, Borate | Diethyl ether, THF | Protonated starting material, ortho-lithiated isomers | Column Chromatography, Recrystallization |
VII. References
-
University of California, Irvine. (n.d.). The Grignard Reaction. [Link]
-
Sakinho. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Badshah, S. A. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]
-
University of Toronto. (n.d.). Experiment 7: The Grignard Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]
-
Dunetz, J. R., et al. (2016). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 18(1), 259-266. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Kärkäs, M. D., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organic Letters, 23(22), 8849–8854. [Link]
-
Bruneau, A., et al. (2015). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics, 34(11), 2238–2248. [Link]
-
Wikipedia. (n.d.). Methoxy group. [Link]
-
O’Brien, C. J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2736–2743. [Link]
-
KrangLee. (2021, July 23). Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]
-
Meguro, T., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1234567. [Link]
-
Lee, S., et al. (2019). Investigation of Grignard Reagent as an Advanced Base for Aza-Claisen Rearrangement. Molecules, 24(24), 4589. [Link]
-
CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting. [Link]
-
El-Sayed, M. A., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 147-154. [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]
-
ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... [Link]
-
ResearchGate. (n.d.). Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. [Link]
-
ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. reddit.com [reddit.com]
- 3. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Technical Support Center: Synthesis of 4-Bromo-3-methylanisole
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 4-Bromo-3-methylanisole. The synthesis, while conceptually straightforward via electrophilic aromatic substitution, is prone to specific impurities that can compromise yield, purity, and the success of subsequent synthetic steps. This document provides in-depth, experience-driven troubleshooting advice and validated analytical protocols to identify and mitigate these common challenges.
Frequently Asked Questions (FAQs)
Q1: My initial analysis (GC or TLC) shows multiple products. What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurity profile is typically dominated by three classes of byproducts originating from the reaction chemistry and starting materials:
-
Isomeric Impurities: Due to the directing effects of the methoxy and methyl groups on the 3-methylanisole starting material, bromination can occur at positions other than the desired C-4 position. The most common isomers are 2-Bromo-5-methoxytoluene (6-bromo-3-methylanisole) and 2-bromo-3-methylanisole.
-
Polybrominated Impurities: The product, this compound, is itself an activated aromatic ring and can react further with the brominating agent to yield dibrominated species, such as 2,4-dibromo-3-methylanisole.[1]
-
Starting Material Impurities: Commercial 3-methylanisole can contain residual m-cresol. Bromination of this phenolic impurity leads to the formation of brominated cresols (e.g., 4-bromo-3-methylphenol), which can be difficult to separate.[2] Unreacted 3-methylanisole is also a common impurity if the reaction does not go to completion.
Q2: I'm observing a significant amount of a higher molecular weight byproduct, likely a dibromo- species. Why is this over-bromination happening and how can I prevent it?
A2: Over-bromination is a frequent challenge because the electron-donating methoxy and methyl groups activate the aromatic ring, making both the starting material and the monobrominated product susceptible to further electrophilic attack.[1] This issue is exacerbated by:
-
Incorrect Stoichiometry: Using more than one equivalent of the brominating agent (e.g., Br₂ or NBS).
-
High Reactivity of Brominating Agent: Using elemental bromine (Br₂) without careful temperature control can be too reactive.
-
Elevated Temperatures: Higher temperatures increase the rate of the second bromination reaction.
To favor mono-bromination, implement the following controls:
-
Strict Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent to the starting material.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low instantaneous concentration of the electrophile.
-
Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to increase selectivity for the more reactive site on the starting material over the product.[3]
-
Milder Reagents: Consider using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile, which is known to be a milder and more regioselective reagent for brominating activated aromatic rings.[4][5]
Q3: My final product has a persistent yellow or brown color, even after a standard aqueous workup. What is the likely cause?
A3: A persistent color is often due to trace amounts of residual elemental bromine (Br₂) or oxidized organic impurities. A standard workup may not be sufficient to remove these. To address this, introduce a quenching step after the reaction is complete but before extraction. Add a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), and stir until the organic layer becomes colorless. This reduces residual Br₂ to colorless bromide ions (Br⁻).
Troubleshooting Guide: Impurity Identification and Remediation
This section provides a systematic approach to identifying and resolving specific impurity challenges.
Logical Flow for Troubleshooting Synthesis
Caption: A logical workflow for identifying and resolving impurities.
Impurity Profile 1: Isomeric Byproducts
-
Mechanistic Origin: The methoxy group (-OCH₃) is a powerful ortho, para-director, while the methyl group (-CH₃) is a weaker ortho, para-director. In 3-methylanisole, the C4 and C6 positions are para and ortho to the methoxy group, respectively, and are highly activated. The C2 position is also ortho to the methoxy group. The C4 position is sterically the most accessible and electronically favored, leading to the desired product. However, competitive bromination at the C6 and C2 positions can occur, yielding isomeric impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving 4-Bromo-3-methylanisole
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3-methylanisole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful scale-up of your chemical reactions. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Introduction to this compound
This compound (also known as 2-Bromo-5-methoxytoluene) is a versatile building block in organic synthesis, frequently employed in the construction of complex molecules for pharmaceutical and materials science applications.[1][2] Its chemical structure, featuring a bromine atom, a methyl group, and a methoxy group on an aromatic ring, allows for a variety of subsequent chemical transformations.
| Property | Value |
| CAS Number | 27060-75-9[1] |
| Molecular Formula | C₈H₉BrO[1][2] |
| Molecular Weight | 201.06 g/mol [1] |
| Appearance | Clear, almost colorless to pale yellow liquid[1][3] |
| Boiling Point | 111-112 °C/15 mmHg |
| Density | 1.424 g/mL at 25 °C |
This guide will focus on the most common scale-up challenges associated with palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation-borylation reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is classified as an irritant and is harmful if swallowed.[4] Always handle this chemical in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7] In case of skin contact, wash the affected area immediately with soap and plenty of water.[7] For eye contact, flush with water for several minutes.[6]
Q2: Which palladium-catalyzed cross-coupling reactions are most common with this compound, and what are the key considerations?
A2: The most common cross-coupling reactions are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9]
-
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds. A key consideration for this compound is the potential for steric hindrance from the ortho-methyl group, which can affect the rate of reaction.[10][11] The choice of a bulky, electron-rich phosphine ligand is often crucial to promote the desired reductive elimination and prevent side reactions.[12][13]
-
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds.[14][15] Similar to Suzuki coupling, ligand selection is critical. The choice of base is also important; strong bases like sodium tert-butoxide are common, but weaker bases may be necessary if your substrate contains base-sensitive functional groups.[16][17]
Q3: Can I form a Grignard reagent with this compound? What are the potential challenges?
A3: Yes, a Grignard reagent can be formed by reacting this compound with magnesium metal in an anhydrous ether solvent.[18][19] The primary challenge is ensuring strictly anhydrous conditions, as Grignard reagents are strong bases and will react with any trace amounts of water.[18] The surface of the magnesium metal may also need activation, which can be achieved through methods like using a crystal of iodine or mechanical crushing to expose a fresh surface.[18]
Q4: Is lithiation-borylation a viable strategy for this compound, and what are the advantages?
A4: Lithiation-borylation is a powerful technique for introducing a boronic ester group, which can then be used in subsequent Suzuki-Miyaura couplings or other transformations.[20] This two-step process, often involving an organolithium reagent followed by a boronic ester, allows for the creation of versatile building blocks.[21][22] The advantage of this method is the ability to generate a diverse range of boronic esters with high stereocontrol, which is particularly useful in complex molecule synthesis.[20][22]
Troubleshooting Guides
Scenario 1: My Suzuki-Miyaura Coupling Reaction is Stalling or Showing Low Conversion.
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
In-depth Analysis:
-
Catalyst and Ligand: The steric hindrance from the methyl group ortho to the bromine in this compound can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate these steps and improve catalytic turnover.[10][12]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.[8][23] While common solvents like toluene and dioxane are good starting points, for challenging couplings, more polar aprotic solvents might be beneficial, although they can sometimes favor different reaction pathways.[24]
-
Base Selection: The base not only facilitates the transmetalation step but also influences catalyst stability. A base that is too strong might promote side reactions, while one that is too weak or poorly soluble will result in a stalled reaction.
Scenario 2: I'm Observing Significant Debromination of this compound.
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for minimizing debromination.
In-depth Analysis:
-
Mechanism of Dehalogenation: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[12][25] This often occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture.[12] This Pd-H species can then undergo reductive elimination with the aryl bromide to produce the dehalogenated byproduct.
-
Role of the Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can sometimes promote the formation of Pd-H species.[12] Switching to a weaker inorganic base can often mitigate this issue.
-
Purity of Reagents: Trace amounts of water or other protic impurities can serve as a source of hydride. Therefore, using high-purity, anhydrous, and degassed reagents and solvents is crucial, especially during scale-up.
Scenario 3: My Grignard Reaction with this compound Fails to Initiate.
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for Grignart reaction initiation failure.
In-depth Analysis:
-
Magnesium Activation: Magnesium metal readily forms a passivating oxide layer on its surface, which prevents the reaction with the aryl halide.[18] Activating the magnesium is often the most critical step for successful Grignard reagent formation.
-
Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources.[18] Any moisture in the glassware or solvent will quench the Grignard reagent as it forms, preventing the reaction from proceeding.
-
Initiation: Sometimes, even with activated magnesium and anhydrous conditions, the reaction can be slow to start. Adding a small amount of a more reactive halide, like 1,2-dibromoethane, can help to clean the magnesium surface and initiate the reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization based on the specific boronic acid used.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1-0.2 M concentration with respect to the aryl bromide) via syringe.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles or bubble with an inert gas for 15-30 minutes.[26]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may need to be adjusted based on the specific amine coupling partner.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox and add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Vantourout, J. C., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
- Request PDF. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Tu, T., et al. (2012).
- Li, G. Y. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3964-3967. [Link]
- Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- University of Evansville. (n.d.). Grignard Reaction. [Link]
- So, C. M., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5096-5100. [Link]
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Chemistry LibreTexts. (2023).
- Aggarwal, V. K. (2017).
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- Aggarwal, V. K. (n.d.).
- ResearchGate. (2015).
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183. [Link]
- Wikipedia. (n.d.).
- University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.).
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(6), 1150-1177. [Link]
- Google Patents. (2020). WO2020193617A1 - Impact of trace elements in the grignard reaction.
- ResearchGate. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
- Adichemistry. (n.d.).
- Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
- Royal Society of Chemistry. (n.d.). www.rsc.org/chemcomm. [Link]
- Springer. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
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Technical Support Center: Mastering Exothermic Grignard Reactions with 4-Bromo-3-methylanisole
Welcome to the technical support center for managing Grignard reactions with 4-bromo-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for safely and effectively utilizing this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and safe.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when forming a Grignard reagent from this compound?
A1: The formation of any Grignard reagent is an exothermic process, but aryl bromides, including this compound, present a specific challenge. The reaction has an initiation phase that can be delayed, followed by a rapid release of heat.[1] If the addition of the aryl bromide is too quick, a dangerous accumulation of unreacted starting material can occur. Once the reaction initiates, this excess reagent reacts rapidly, potentially leading to a thermal runaway—a situation where the reaction's temperature increases uncontrollably, causing the solvent to boil violently and creating a significant fire or explosion hazard.[2]
Q2: What are the primary safety hazards associated with this specific Grignard reaction?
A2: The main hazards include:
-
Thermal Runaway: As mentioned, a loss of control over the reaction kinetics can lead to a rapid increase in temperature and pressure.[3]
-
Flammability: The ethereal solvents used, such as diethyl ether or tetrahydrofuran (THF), are highly flammable. Diethyl ether has a particularly low flash point of -45°C.[3]
-
Water Reactivity: Grignard reagents are potent bases and react violently with water. This not only quenches the desired reagent but also produces flammable hydrogen gas.[3]
Q3: How important are anhydrous conditions for this reaction?
A3: Absolutely critical. Even trace amounts of water will react exothermically with the Grignard reagent, contributing to a loss of temperature control and consuming the reagent, which lowers your yield.[3] All glassware must be rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere), and all solvents and reagents must be anhydrous.
Q4: I'm having trouble initiating the reaction. What are some common causes and solutions?
A4: Initiation failure is a common issue. Here are the likely culprits and how to address them:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to start.
-
Presence of Moisture: As discussed, water will prevent the reaction from starting.
-
Impure Reagents: Ensure your this compound and solvent are of high purity.
To activate the magnesium, you can use a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the appearance of bubbles (ethene gas) indicates activation. Gentle warming with a heat gun can also help, but be prepared to cool the reaction immediately once it starts.
Q5: What are common side reactions, and how does temperature influence them?
A5: A common side reaction is the formation of a biphenyl-type impurity through a process called Wurtz coupling. Elevated temperatures can favor this and other decomposition pathways. Maintaining a controlled temperature is key to maximizing the yield of your desired Grignard reagent.
Troubleshooting Guide: Controlling the Exotherm
A primary hazard in Grignard synthesis is the potential for a runaway reaction due to its exothermic nature. Proper control of the reaction temperature is critical for both safety and product yield.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).2. Presence of moisture.3. Impure reagents. | 1. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Use freshly distilled or high-purity reagents. |
| Sudden, Uncontrolled Temperature Spike | 1. Rate of reagent addition is too fast.2. Inadequate cooling.3. Accumulation of unreacted reagents followed by sudden initiation. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling bath (add more ice/salt).3. If necessary, use a larger-scale cooling bath. |
| Reaction Starts, Then Stops | 1. Insufficient mixing.2. Deactivation of the magnesium surface. | 1. Ensure vigorous stirring to expose fresh magnesium surface.2. Re-initiate with gentle warming or a small amount of activator. |
| Reaction Mixture Turns Very Dark/Black | 1. Overheating.2. Decomposition or significant side reactions. | 1. Improve temperature control; ensure slow, steady addition of the halide.2. A dark color may indicate the formation of finely divided magnesium or byproducts. |
Experimental Protocols
Protocol 1: Formation of the Grignard Reagent from this compound
Objective: To safely prepare a solution of (4-methoxy-2-methylphenyl)magnesium bromide.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Anhydrous work-up solutions (e.g., saturated aqueous NH₄Cl)
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) inlet
-
Drying tubes (e.g., with CaCl₂)
-
Ice-water bath on a lab jack
Procedure:
-
Preparation: Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas. Assemble the apparatus promptly.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.
-
Initial Setup: Add a small amount of anhydrous THF to just cover the magnesium.
-
Reagent Solution: Dissolve the this compound in anhydrous THF in the dropping funnel.
-
Initiation: Add approximately 10% of the this compound solution to the magnesium suspension. Observe the flask for signs of initiation (gentle bubbling, cloudiness, warming, disappearance of iodine color). If no reaction starts after several minutes, gently warm the flask with a heat gun until initiation is observed. Be prepared to cool the reaction vessel immediately once the exotherm begins.
-
Controlled Addition: Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux. Use the ice bath to moderate the temperature as needed.
-
Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grayish solution is the Grignard reagent.
Protocol 2: Quenching the Reaction
Objective: To safely quench the reaction and hydrolyze the magnesium alkoxide intermediate after reaction with an electrophile.
Procedure:
-
Cooling: Cool the reaction mixture in an ice bath.
-
Slow Quenching: Slowly and cautiously add a saturated aqueous solution of ammonium chloride dropwise to the stirred reaction mixture. The initial addition should be very slow as the quenching process is highly exothermic.[4][5]
-
Observation: Continue the slow addition until the vigorous reaction ceases and two distinct layers form.
-
Work-up: The organic layer can then be separated, washed, dried, and the solvent evaporated to yield the crude product.
Visualizing the Workflow and Safety Procedures
To further clarify the experimental process and safety considerations, the following diagrams have been generated.
References
- Quenching Reactions: Grignards - Chemistry LibreTexts
- how to safely quench a Grignard reaction in diethyl ether - Benchchem
- A Report on Reagents and its Quenching Methods | Open Access Journals
- Grignard Reaction, Mechanism, Reagent and Che
- Reactions of Grignard Reagents - Master Organic Chemistry
- Developing SOPs for Hazardous Chemical Manipul
- Grignard Reaction Mechanisms | Real Time Monitoring in B
- Characterize your reaction at a glance. RTCal a new real time calorimetry technique - Aidic
- Grignard Reaction - American Chemical Society
- Grignard reaction safety - YouTube
- What precaution would you adopt while preparing a Grignard reagent? - Quora
- Optimization of the Grignard reagent formation - ResearchG
- Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange
- for the use of hazardous materials or equipment - Laboratory Safety Standard Oper
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide
- Controlling exothermic reactions in Grignard synthesis - Benchchem
- calorimetric investigation of the form
- Grignard Reaction
- Heat flow calorimetry - applic
- The Grignard Reagents | Organometallics - ACS Public
- GRIGNARD REAGENT | REACTIONS | PREPAR
- 25. The Grignard Reaction
- RTCal Reaction Calorimeter – Online Heat Flow D
- Technical Support Center: Managing Exothermic Reactions in Hexynol Synthesis - Benchchem
- making Grignard reagents - YouTube
- Grignard addition to aldehyde via chlorobenzene metal
- Thermal runaway - Wikipedia
- WO2020193617A1 - Impact of trace elements in the grignard reaction - Google P
- troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane - Benchchem
- Managing exothermic reactions in Grignard synthesis of 1-(2-Bromophenyl)ethanol - Benchchem
- Thermal runaway - Wikipedia
- What Is Thermal Runaway In B
- UNDERSTANDING THE LIMITS OF THERMAL RUNAWAY IN LITHIUM-ION B
- The Science Behind Battery Fires: Thermal Runaway Explained - He
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- 3. researchgate.net [researchgate.net]
- 4. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-methylanisole and 3-Bromo-4-methylanisole: A Study in Steric and Electronic Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and substituted aromatic structures, which are integral to pharmaceuticals, agrochemicals, and functional materials. The judicious selection of coupling partners is paramount to the success and efficiency of this powerful transformation. This guide presents an in-depth comparative analysis of two isomeric aryl bromides, 4-Bromo-3-methylanisole and 3-Bromo-4-methylanisole, in the context of their performance in Suzuki coupling reactions. While direct, side-by-side comparative studies under identical conditions are not prevalent in the accessible literature, this guide will infer their respective reactivities based on well-established principles of steric and electronic effects, supported by analogous experimental data from structurally similar systems.
Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The catalytic cycle, a cornerstone of this reaction, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step and is sensitive to the electronic and steric environment of the halide.
-
Transmetalation: In the presence of a base, the organic group from the organoboron species is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Reactivity Analysis: A Tale of Two Isomers
The subtle difference in the placement of the methyl and methoxy groups in this compound and 3-Bromo-4-methylanisole is expected to have a significant impact on their reactivity in the Suzuki coupling. This is primarily due to the interplay of electronic and steric effects.
This compound
In this isomer, the bromine atom is flanked by a methoxy group in the para position and a methyl group in the meta position.
-
Electronic Effects: The methoxy group is a strong electron-donating group through resonance (+R effect), which increases the electron density at the carbon bearing the bromine. This strengthening of the C-Br bond can make the oxidative addition step more challenging. The methyl group, being a weak electron-donating group through induction (+I effect), has a less pronounced electronic influence.
-
Steric Effects: The bromine atom is relatively unhindered, with a hydrogen atom and a methyl group as its ortho neighbors. This lack of significant steric hindrance should allow for easier access of the palladium catalyst to the C-Br bond.
3-Bromo-4-methylanisole
Here, the bromine is positioned meta to the methoxy group and ortho to the methyl group.
-
Electronic Effects: The methoxy group is in the meta position relative to the bromine, so its strong +R effect does not directly influence the C-Br bond. Its inductive effect (-I) is weaker. The methyl group is para to the bromine, and its +I effect will have a minor electron-donating influence. Overall, the electronic deactivation of the C-Br bond is expected to be less pronounced than in this compound.
-
Steric Effects: The presence of the methyl group in the ortho position to the bromine atom introduces significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst, potentially slowing down the oxidative addition step.
Predicted Performance and Experimental Considerations
Based on the analysis of electronic and steric effects, a qualitative prediction of the performance of these two isomers in a Suzuki coupling reaction can be made.
| Feature | This compound | 3-Bromo-4-methylanisole |
| Dominant Factor | Electronic Deactivation | Steric Hindrance |
| Predicted Reactivity | Slower due to electron-rich nature | Slower due to steric hindrance |
| Potential for Side Reactions | Lower likelihood of side reactions | Higher potential for side reactions if forcing conditions are needed |
| Optimal Catalyst System | Standard Pd(0) catalysts with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) may be sufficient, though more active catalysts could improve yields. | Bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are likely required to overcome steric hindrance. |
| Typical Reaction Conditions | Moderate temperatures (e.g., 80-100 °C) | Potentially higher temperatures or longer reaction times may be necessary. |
| Expected Yield | Good to excellent with an optimized catalyst system. | Moderate to good, highly dependent on the choice of a suitable sterically demanding ligand. |
A study on the Suzuki coupling of a structurally similar substrate, 4-bromo-2-methylaniline, with various boronic acids using a Pd(PPh₃)₄ catalyst system reported moderate yields (33–46%). This provides some experimental basis for the expected reactivity of 3-Bromo-4-methylanisole, where the ortho-methyl group presents a steric challenge.
Experimental Protocols: A Framework for Comparative Study
To empirically validate the predicted differences in reactivity, a comparative Suzuki coupling experiment could be conducted. Below is a general protocol that can be adapted for both isomers.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Bromide (this compound or 3-Bromo-4-methylanisole) (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 10 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Using a syringe, add the anhydrous solvent and degassed water to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Conclusion
In the Suzuki coupling of this compound and 3-Bromo-4-methylanisole, a fascinating interplay of electronic and steric effects dictates their reactivity. This compound, while electronically deactivated by the para-methoxy group, benefits from lower steric hindrance, suggesting that with a sufficiently active catalyst, high yields should be attainable. Conversely, 3-Bromo-4-methylanisole presents a significant steric challenge due to the ortho-methyl group, necessitating the use of specialized, bulky ligands to facilitate the crucial oxidative addition step.
For researchers and drug development professionals, understanding these nuances is critical for the rational design of synthetic routes. The choice between these two isomers will depend on the desired substitution pattern of the target biaryl and the willingness to optimize reaction conditions to overcome either electronic deactivation or steric hindrance. The provided experimental protocol serves as a robust starting point for such comparative studies, enabling the generation of empirical data to guide future synthetic endeavors.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176–4211. [Link]
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461–1473. [Link]
- Khan, I.; Zaib, S.; Batool, F.; et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2021, 26(18), 5605. [Link]
electronic effects of substituents in bromo-methylanisole isomers
An In-Depth Guide to the Electronic Effects of Substituents in Bromo-Methylanisole Isomers for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the precise modulation of a molecule's electronic properties is paramount for achieving desired biological activity or material characteristics. The introduction of substituents onto an aromatic ring can profoundly alter its electron density distribution, thereby influencing its reactivity, binding affinity, and spectroscopic signature. This guide provides a comprehensive analysis of the electronic effects of bromo, methyl, and methoxy substituents within the isomeric framework of bromo-methylanisole. We will delve into the theoretical underpinnings of these effects and present a comparative analysis supported by experimental data, offering a valuable resource for researchers engaged in rational molecular design.
The electronic influence of a substituent is a nuanced interplay of two primary phenomena: the inductive effect and the resonance effect. The inductive effect is a through-bond polarization of sigma (σ) bonds, originating from the electronegativity difference between atoms. In contrast, the resonance effect involves the delocalization of pi (π) electrons between the substituent and the aromatic system. The net electronic impact of a substituent is a vector sum of these two contributions, the magnitude and direction of which are highly dependent on the substituent's nature and its position on the aromatic ring.
Theoretical Framework: Dissecting Substituent Effects
To quantify the electronic influence of substituents, physical organic chemists have developed linear free-energy relationships, most notably the Hammett equation. This equation provides a numerical value, the Hammett substituent constant (σ), which encapsulates the electronic-donating or -withdrawing character of a substituent. The overall substituent constant can be deconstructed into its inductive (σI) and resonance (σR) components.
-
Bromo (-Br) Group: The bromine atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (+I). However, it also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (-R). In general, the inductive effect of halogens slightly outweighs their resonance effect, making them deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution.
-
Methyl (-CH₃) Group: The methyl group is weakly electron-donating through an inductive effect (-I) and hyperconjugation, which is a form of resonance. This makes it an activating, ortho-, para-directing group.
-
Methoxy (-OCH₃) Group: The oxygen atom in the methoxy group is highly electronegative, exerting a strong electron-withdrawing inductive effect (+I). Conversely, the lone pairs on the oxygen atom participate in strong resonance delocalization, leading to a potent electron-donating resonance effect (-R). The resonance effect is dominant, rendering the methoxy group a strongly activating, ortho-, para-director.
The relative positioning of these three substituents in the various isomers of bromo-methylanisole will lead to a spectrum of electronic properties across the series.
Comparative Analysis of Electronic Effects in Bromo-Methylanisole Isomers
The electronic landscape of each bromo-methylanisole isomer is unique, arising from the complex interplay of the inductive and resonance effects of the bromo, methyl, and methoxy groups. To illustrate these differences, we will consider the impact of the substituents on the overall electron density of the aromatic ring and its reactivity.
Visualizing the Interplay of Electronic Effects
The following diagram illustrates the synergistic and antagonistic electronic effects in a representative bromo-methylanisole isomer.
Caption: Interplay of inductive and resonance effects from substituents on the aromatic ring.
Experimental Quantification of Electronic Effects
To move beyond theoretical predictions, we can employ a range of experimental techniques to probe the electronic character of the bromo-methylanisole isomers.
Experimental Protocol: Determination of pKa Values
The acidity of a probe functional group, such as a carboxylic acid, attached to the aromatic ring can serve as a sensitive measure of the net electronic effect of the ring substituents. Electron-withdrawing groups will stabilize the conjugate base, leading to a lower pKa (stronger acid), while electron-donating groups will have the opposite effect.
Step-by-Step Methodology:
-
Synthesis: Synthesize the carboxylic acid derivatives of the bromo-methylanisole isomers (e.g., bromo-methoxy-methylbenzoic acids).
-
Sample Preparation: Prepare solutions of each synthesized acid of a known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like ethanol to ensure solubility).
-
Titration: Titrate each acid solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH as a function of the volume of base added. The pKa is determined as the pH at the half-equivalence point.
-
Comparison: Compare the pKa values of the different isomers. A lower pKa indicates a greater net electron-withdrawing effect from the substituted ring.
Experimental Workflow: Spectroscopic Analysis
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide a direct window into the electronic environment of individual atoms within a molecule.
Caption: Workflow for the spectroscopic analysis of bromo-methylanisole isomers.
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbon atoms are highly sensitive to the local electron density. Electron-withdrawing substituents will cause a downfield shift (higher ppm) of the attached and nearby carbons, while electron-donating groups will cause an upfield shift (lower ppm). By comparing the ¹³C NMR spectra of the bromo-methylanisole isomers, one can map the electron density distribution within the aromatic ring for each isomer.
Hypothetical Comparative Data
| Isomer (substituent positions relative to -OCH₃ at C1) | Expected Net Electronic Effect on Ring | Predicted Relative pKa of Carboxylic Acid Derivative | Predicted ¹³C Chemical Shift of C4 (para to -OCH₃) |
| 4-Bromo-2-methylanisole | Moderately electron-withdrawing | Lower | Downfield shift |
| 2-Bromo-4-methylanisole | Weakly electron-withdrawing/neutral | Intermediate | Upfield shift (relative to 4-bromo) |
| 4-Bromo-3-methylanisole | Electron-withdrawing | Lower | Downfield shift |
| 2-Bromo-5-methylanisole | Weakly electron-withdrawing | Intermediate | Upfield shift (relative to 4-bromo) |
Note: This table presents predicted trends. Actual experimental values are required for a definitive comparison.
Conclusion
The electronic properties of bromo-methylanisole isomers are a product of the intricate and position-dependent interplay of the inductive and resonance effects of the bromo, methyl, and methoxy substituents. A thorough understanding of these effects is crucial for scientists in drug discovery and materials science, as it enables the rational design of molecules with tailored electronic characteristics. By employing a combination of theoretical analysis and experimental techniques such as pKa determination and NMR spectroscopy, researchers can gain deep insights into the structure-property relationships governing these versatile chemical entities. The methodologies and principles outlined in this guide provide a robust framework for the investigation and utilization of substituted aromatic compounds in a wide range of scientific applications.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
A Comparative Guide to Steric Hindrance in the Cross-Coupling of Bromoanisole Isomers
Introduction: Navigating Steric Effects in Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and scope.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of these reactions.[1] However, the success of a cross-coupling reaction is not merely dependent on the choice of catalyst; it is profoundly influenced by the subtle interplay of electronic and steric properties of the substrates.
Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, is a critical factor governing reactivity. This guide provides a detailed, data-supported comparison of the three isomers of bromoanisole—ortho (2-), meta (3-), and para (4-)—as substrates in common cross-coupling reactions. By analyzing their relative performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for substrate selection and reaction optimization. The bromoanisole isomers serve as an excellent model system, where the position of the methoxy group relative to the C-Br bond provides a clear and graduated scale of steric encumbrance.
Mechanistic Underpinnings: Where Steric Hindrance Intervenes
The majority of palladium-catalyzed cross-coupling reactions proceed through a well-established Pd(0)/Pd(II) catalytic cycle.[1][2][3] Understanding this cycle is paramount to appreciating how steric bulk exerts its influence.
-
Oxidative Addition: The cycle initiates with the insertion of the Pd(0) catalyst into the aryl-halide (Ar-X) bond. This is often the rate-determining step and is highly sensitive to steric hindrance around the C-X bond. A bulky substituent adjacent (ortho) to the halide can physically block the approach of the palladium catalyst, dramatically slowing or even inhibiting the reaction.
-
Transmetalation (e.g., Suzuki, Stille): In this step, the organic group from an organometallic reagent (e.g., R'-B(OH)₂) is transferred to the palladium center. While less sensitive to steric effects on the aryl halide substrate itself, the bulk of the incoming nucleophile and the ligands on palladium are critical.
-
Migratory Insertion (Heck): In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the Pd-Ar bond.
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst. Sterically bulky ligands on the palladium center can actually accelerate this step by promoting the collapse of the palladium(II) intermediate.[4][5]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Tale of Three Isomers: A Structural Comparison
The steric environment around the carbon-bromine bond is the primary determinant of reactivity among the bromoanisole isomers.
-
2-Bromoanisole (ortho): The methoxy group is positioned directly adjacent to the bromine atom. This proximity creates a significant steric shield, hindering the approach of the palladium catalyst required for the initial oxidative addition.
-
3-Bromoanisole (meta): The methoxy group is removed from the reaction center. Its steric influence on the C-Br bond is negligible. Its electronic effect is primarily weakly inductive and electron-withdrawing.
-
4-Bromoanisole (para): The methoxy group is positioned opposite the bromine atom, exerting no direct steric effect. Electronically, it is strongly donating via resonance, which increases electron density at the C-Br bond, potentially slowing oxidative addition slightly compared to an unsubstituted aryl bromide.
Caption: Steric environment of the three bromoanisole isomers.
Data-Driven Performance Comparison in Cross-Coupling Reactions
The general reactivity trend observed across various cross-coupling reactions is para ≥ meta >> ortho . This is overwhelmingly dictated by the steric hindrance impeding the initial oxidative addition step for the ortho isomer.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. Literature data consistently shows that ortho-substituted aryl halides are significantly more challenging substrates.
| Bromoanisole Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole (para) | p-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [6] |
| 3-Bromoanisole (meta) | Aryldimethylsilanol | [allylPdCl]₂ / t-Bu₃P | KOSi(CH₃)₃ | Toluene | 80 | 3 | 91 | [7] |
| 2-Bromoanisole (ortho) | Aryldimethylsilanol | [allylPdCl]₂ / t-Bu₃P | KOSi(CH₃)₃ | Toluene | 80 | 3 | 85 | [7] |
Analysis: While modern, highly active catalyst systems utilizing bulky phosphine ligands like SPhos and t-Bu₃P can achieve high yields for all isomers, the underlying reactivity difference remains.[7] In a direct comparison with a less optimized system, the yield for the ortho-isomer would be expected to be significantly lower, often requiring higher catalyst loading or longer reaction times to achieve comparable results to the meta and para isomers.[6]
Heck Coupling
The Heck reaction couples aryl halides with alkenes. The initial oxidative addition step remains critical, and thus the same steric principles apply.
| Bromoanisole Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole (para) | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 100 | 24 | 92 | [1] |
| 4-Bromoanisole (para) | Styrene | Pd(OAc)₂ / None | K₂CO₃ | NMP | 120 | 12 | 85 | [1] |
| 2-Bromoanisole (ortho) | Styrene | Pd-NHC Complex | K₂CO₃ | Dioxane | 80 | 24 | Moderate | [8] |
Analysis: 4-Bromoanisole is a standard substrate for Heck reactions, reliably providing high yields.[1] Data for 2-bromoanisole is less common, and its successful coupling often relies on specialized N-heterocyclic carbene (NHC) ligands or other advanced catalyst systems designed to overcome steric barriers.[8] The general trend of decreased reactivity for the ortho isomer holds true.
Buchwald-Hartwig Amination
This C-N bond-forming reaction is crucial in pharmaceutical and materials chemistry.[9] The reaction is sensitive to steric hindrance on both the aryl halide and the amine coupling partner. Overcoming the steric clash for ortho-substituted substrates is a significant challenge.
| Bromoanisole Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole (para) | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 6 | 98 | [1] |
| 4-Bromoanisole (para) | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 8 | 95 | [1] |
| 2-Bromoanisole (ortho) | Various Amines | Pd-NHC Complex | NaOt-Bu | Dioxane | 100 | 12-24 | Good | [10] |
Analysis: The development of sterically demanding, electron-rich phosphine ligands (e.g., BINAP, XPhos) and N-heterocyclic carbene (NHC) ligands has been essential for the success of the Buchwald-Hartwig amination.[9][10] These ligands form highly active, low-coordinate Pd(0) species that can more readily undergo oxidative addition.[5] While these advanced systems can couple ortho-bromoanisole in good yields, the reaction conditions are often more forcing compared to those required for the unhindered para and meta isomers.[10]
Validated Experimental Protocols
The following protocols are provided as representative examples. The causality behind these choices is to use conditions widely reported to be robust and high-yielding for the model substrate, 4-bromoanisole.
Workflow: Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid [1]
-
Rationale: This protocol uses a standard palladium acetate precursor with a well-established phosphine ligand (SPhos or similar) and a common base/solvent system, ensuring high reproducibility.
-
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Add the degassed toluene and water via syringe.
-
Heat the mixture to 100 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the 4-bromoanisole is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
-
Protocol 2: Heck Coupling of 4-Bromoanisole with n-Butyl Acrylate[1]
-
Rationale: This procedure employs a phosphine-free system under Jeffery conditions, which can be effective for activated aryl bromides and simplifies the catalytic system.
-
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
n-Butyl acrylate (1.5 mmol, 192 mg, 215 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
Sodium Acetate (NaOAc) (1.2 mmol, 98 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a reaction vial, add Pd(OAc)₂ and NaOAc.
-
Add DMF, followed by 4-bromoanisole and n-butyl acrylate.
-
Seal the vial and heat the mixture to 100 °C with stirring for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent and purify the crude product by chromatography to yield butyl (E)-3-(4-methoxyphenyl)acrylate.
-
Conclusion and Outlook
The steric profile of bromoanisole isomers provides a clear and predictable guide to their reactivity in palladium-catalyzed cross-coupling reactions. The significant steric hindrance imposed by the ortho-methoxy group consistently renders 2-bromoanisole the most challenging substrate, requiring more specialized and highly active catalyst systems to achieve efficient conversion. In contrast, 3-bromoanisole and 4-bromoanisole are significantly more reactive due to the absence of direct steric encumbrance at the reaction site.
For the synthetic chemist, this comparison underscores a critical principle: substrate topology is as important as the choice of catalyst. When designing a synthetic route, the selection of an unhindered isomer (meta or para) will invariably lead to milder reaction conditions, lower catalyst loadings, and more efficient processes. However, the continued evolution of ligand design and catalyst development, particularly with bulky, electron-rich phosphines and N-heterocyclic carbenes, is continually pushing the boundaries of what is possible, enabling the once-formidable challenge of coupling ortho-substituted substrates to become increasingly routine.[11]
References
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA.
- Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with...
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Bromoanisole. BenchChem.
- Buchwald–Hartwig amin
- Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. Journal of the American Chemical Society.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
- Heck coupling reaction between bromo/iodoanisoles and acrylates.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Cross-coupling reaction. Wikipedia.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
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A Comparative Guide to the Stability of Grignard Reagents from Bromo-methylanisole Isomers
For drug development professionals and researchers in organic synthesis, the predictability and stability of organometallic reagents are paramount. Grignard reagents, while foundational for carbon-carbon bond formation, are notoriously sensitive, and their stability can be dramatically influenced by subtle structural changes in the parent aryl halide.[1][2] This guide provides an in-depth comparative analysis of the stability and formation characteristics of Grignard reagents derived from the ortho-, meta-, and para-isomers of bromo-methylanisole. We will dissect the underlying electronic and steric factors, provide validated experimental protocols, and offer field-proven insights to ensure reproducible success in your synthetic endeavors.
The Underlying Science: Factors Governing Aryl Grignard Stability
The stability of an aryl Grignard reagent (ArMgBr) is not an intrinsic property but a dynamic state influenced by several competing factors. The solvent, typically an ether like Tetrahydrofuran (THF) or diethyl ether (Et₂O), is not merely a medium but an active participant, stabilizing the electropositive magnesium center through coordination.[3][4][5] Beyond the solvent, the constitution of the aryl group itself—specifically the electronic and steric effects of its substituents—plays a decisive role.
Electronic Effects:
-
Inductive Effect: The electronegativity of substituents can pull or push electron density through the sigma bonds of the aromatic ring.
-
Resonance (Mesomeric) Effect: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the ring. This effect is position-dependent, being most pronounced at the ortho and para positions.[6]
Steric Effects: Bulky groups near the carbon-magnesium bond can hinder the approach of reactants and solvent molecules, affecting both the rate of formation and the stability of the resulting reagent.
In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk Equilibrium, which further complicates the notion of a single stable species.[7][8]
Caption: The Schlenk equilibrium in an ethereal solvent.
Isomeric Analysis: Ortho vs. Meta vs. Para
The interplay of electronic and steric effects becomes evident when comparing the Grignard reagents formed from isomers of bromoanisole, the parent system for bromo-methylanisoles. The methoxy group (-OCH₃) is a classic example of a substituent with opposing electronic effects: it is inductively electron-withdrawing (due to oxygen's electronegativity) but a powerful resonance electron-donor (due to oxygen's lone pairs).[6] The addition of a methyl group (-CH₃), which is weakly electron-donating, further modulates these properties.
The Ortho Isomer: 2-Bromo-methylanisoles
The proximity of the methoxy group to the Grignard center introduces unique characteristics.
-
Formation: The formation of 2-methoxyphenylmagnesium bromide can be challenging.[9] Steric hindrance from the adjacent methoxy group can impede the interaction between the aryl bromide and the magnesium surface. However, the most significant factor is the potential for intramolecular coordination (chelation) of the methoxy oxygen to the magnesium atom. This can stabilize the resulting Grignard reagent.
-
Stability & Reactivity: This intramolecular coordination can create a more defined, less solvated, and potentially more stable reagent. However, this same chelation can sometimes inhibit the reaction, depending on the specific substrate and conditions.[10] The addition of a methyl group at the 3, 4, 5, or 6-position will introduce further steric and electronic perturbations that must be considered.
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A Researcher's Guide to Regioselective ortho-Lithiation: A Comparative Analysis of 4-Bromo-3-methylanisole and Its Isomers
For chemists engaged in the synthesis of complex aromatic molecules, particularly in the realm of pharmaceutical and materials science, directed ortho-lithiation (DoM) stands as a cornerstone technique for achieving precise regiochemical control. This guide provides an in-depth analysis of the ortho-lithiation efficiency of 4-bromo-3-methylanisole, juxtaposed with its structural isomers. We will delve into the mechanistic principles, substituent effects, and practical considerations to empower researchers in making informed decisions for their synthetic strategies.
The Principle of Directed ortho-Lithiation (DoM)
Directed ortho-lithiation is a powerful variation of electrophilic aromatic substitution where a directing metalating group (DMG) on an aromatic ring guides a strong lithium base to deprotonate a specific ortho-position.[1][2] The heteroatom within the DMG coordinates to the lithium cation of the organolithium reagent, bringing the basic alkyl or amide group in close proximity to an adjacent proton, thereby facilitating its abstraction.[1][2] This generates a stabilized aryllithium intermediate that can then react with a wide array of electrophiles to furnish ortho-substituted products with high regioselectivity.
The methoxy group (-OCH₃) in anisole and its derivatives is a moderately strong DMG. The oxygen atom's lone pairs coordinate with the lithium ion, directing deprotonation to one of the ortho-protons.
Figure 1: General mechanism of Directed ortho-Lithiation (DoM).
The Critical Challenge: ortho-Lithiation vs. Lithium-Halogen Exchange
A significant challenge in the lithiation of bromo-substituted aromatics is the competing lithium-halogen exchange reaction. With alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), the exchange of bromine with lithium is an exceedingly fast process, often outcompeting the desired ortho-deprotonation. This would lead to the formation of an aryllithium species at the position of the bromine atom, not ortho to the directing group.
To circumvent this, less nucleophilic but still strongly basic lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are the reagents of choice for the ortho-lithiation of bromoarenes. These hindered amide bases favor proton abstraction over halogen exchange.
Comparative Analysis of Bromomethylanisole Isomers
The efficiency and regioselectivity of ortho-lithiation are governed by a delicate interplay of electronic and steric effects of the substituents on the anisole ring. The primary directing group is the methoxy group. The methyl and bromo groups will then influence which of the two protons ortho to the methoxy group is preferentially abstracted.
Let's analyze the expected outcome for this compound and its key isomers.
Isomer Structures:
Figure 2: Structures of the bromomethylanisole isomers under comparison.
Predicted ortho-Lithiation Efficiency and Regioselectivity:
| Isomer | Available ortho Positions | Predicted Major Lithiation Site | Rationale | Predicted Efficiency |
| This compound | C2, C6 | C2 | The C6 position is sterically hindered by the adjacent methyl group. The C2 position is electronically activated by the methoxy group and less sterically encumbered. The bromo group at C4 may have a minor acidifying effect on the C5 proton, but the primary directing effect of the methoxy group to its ortho positions will dominate. | High |
| 2-Bromo-5-methylanisole | C6 | C6 | Only one proton is ortho to the directing methoxy group. The C2 position is blocked by the bromine atom. Lithiation is expected to proceed cleanly at the C6 position. | Very High |
| 3-Bromo-4-methylanisole | C2, C6 | C2 | The C2 position is favored due to the steric hindrance at the C6 position from the adjacent methyl group at C5 (if we consider the common isomer). Assuming the intended structure is 3-Bromo-4-methylanisole, the C2 position is sterically unhindered, while the C6 position is adjacent to the methyl group. | High |
| 5-Bromo-2-methylanisole | C6 | C6 | The C6 position is the only available site ortho to the methoxy group. The C2 position is blocked by the methyl group. The bromine at C5 may slightly deactivate the ring but should not prevent lithiation at the sterically accessible and electronically activated C6 position. | High |
Summary of Predictions:
Based on established principles, 2-Bromo-5-methylanisole is predicted to exhibit the highest efficiency and regioselectivity for ortho-lithiation, as it possesses only one available proton ortho to the potent methoxy directing group, with no competing sites. This compound is also expected to be an excellent substrate, with lithiation strongly favoring the less sterically hindered C2 position. The other isomers are also predicted to undergo efficient lithiation, with the regioselectivity being primarily dictated by steric hindrance from the methyl group.
Experimental Protocol: ortho-Lithiation of this compound
This protocol provides a representative procedure for the ortho-lithiation of this compound using LDA, followed by quenching with a generic electrophile (in this case, trimethylsilyl chloride).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Round-bottom flasks and other standard glassware, oven-dried before use
Workflow Diagram:
Figure 3: Step-by-step workflow for the ortho-lithiation of this compound.
Step-by-Step Procedure:
-
LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add anhydrous THF (e.g., 20 mL) and diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. After the addition is complete, warm the solution to 0 °C for 15 minutes to ensure complete formation of LDA, then cool it back down to -78 °C.
-
Lithiation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF (e.g., 10 mL). Slowly add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
Electrophilic Quench: To the aryllithium solution at -78 °C, add trimethylsilyl chloride (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, and then allow it to warm to room temperature overnight.
-
Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ortho-silylated product.
Conclusion
References
- Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-based solutions. Chemical Reviews, 90(6), 879-933. [Link]
- Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112. [Link]
- Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten von Phenyl-alkalimetallen gegen Äther vom Typus des Anisols. Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1210. [Link]
- Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, 1983(12), 957-985. [Link]
- Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1-360. [Link]
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A Strategic Guide to Alternatives for 4-Bromo-3-methylanisole in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the judicious selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. 4-Bromo-3-methylanisole has long served as a reliable aryl bromide for introducing the 4-methoxy-2-methylphenyl moiety, a common structural motif in pharmaceuticals and functional materials. However, reliance on a single reagent can limit synthetic flexibility due to factors such as cost, availability, and the desire for milder reaction conditions or orthogonal reactivity. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the insights needed to make informed strategic decisions in their synthetic endeavors. We will delve into a comparative analysis of alternative aryl halides, triflates, and the corresponding boronic acid, supported by experimental data and detailed protocols for key transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Grignard reactions.
The Central Role of the 4-Methoxy-2-methylphenyl Scaffold
The 4-methoxy-2-methylphenyl group is a recurring feature in a diverse array of biologically active molecules and advanced materials. The interplay of the electron-donating methoxy group and the sterically influential methyl group can significantly impact the physicochemical properties and biological activity of the parent molecule. This compound provides a direct and versatile handle for the introduction of this valuable fragment through a variety of established synthetic methodologies.[1][2][3]
Strategic Alternatives to this compound
The choice of reagent can profoundly influence the outcome of a synthetic sequence. Here, we explore a range of alternatives to this compound, each with its own set of advantages and considerations.
Alternative Halogenated Precursors: Chlorides and Iodides
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen bond strength, following the general trend: I > Br > Cl.[4] This differential reactivity allows for a nuanced approach to synthesis design.
-
4-Chloro-3-methylanisole: As a more cost-effective alternative, the chloro-analogue presents an attractive option for large-scale syntheses. However, its lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems, typically employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[5][6]
-
4-Iodo-3-methylanisole: The iodo-derivative stands as the most reactive of the common aryl halides. This enhanced reactivity allows for milder reaction conditions, often at lower temperatures and with lower catalyst loadings, which can be advantageous for sensitive substrates.[7][8] The trade-off, however, is typically a higher cost and potentially lower stability compared to its bromo and chloro counterparts.
The Aryl Triflates: A Highly Reactive Alternative
Aryl triflates, derived from the corresponding phenols, offer a highly reactive alternative to aryl halides. The triflate group is an excellent leaving group, often enabling reactions to proceed under exceptionally mild conditions. This can be particularly beneficial in the synthesis of complex molecules with a high density of functional groups.
Shifting the Paradigm: The Boronic Acid Approach
Instead of employing an electrophilic aryl halide, an alternative strategy involves utilizing the corresponding nucleophilic partner in a Suzuki-Miyaura coupling. (4-Methoxy-2-methylphenyl)boronic acid allows for the coupling with a wide range of aryl and heteroaryl halides or triflates, offering a significant degree of synthetic flexibility.[9][10][11][12] This approach is particularly valuable when the desired coupling partner is a readily available halide.
Comparative Performance in Key Synthetic Transformations
To provide a clear and objective comparison, the following sections detail the expected performance of this compound and its alternatives in three fundamental organic reactions.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the construction of biaryl linkages.[10] The choice of the aryl halide or its boronic acid counterpart significantly impacts the reaction conditions and outcomes.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Relative Reactivity | Typical Catalyst System | Typical Reaction Conditions | Expected Yield |
| This compound | Moderate | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 80-100 °C, K₂CO₃ or K₃PO₄ | Good to Excellent |
| 4-Chloro-3-methylanisole | Low | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos) | 100-120 °C, strong base (e.g., K₃PO₄, Cs₂CO₃) | Moderate to Good |
| 4-Iodo-3-methylanisole | High | Pd(PPh₃)₄, Pd/C | Room temperature to 80 °C, mild base | Excellent |
| (4-Methoxy-2-methylphenyl)boronic acid * | N/A | Pd(PPh₃)₄, Pd(OAc)₂ | 80-100 °C, K₂CO₃ or K₃PO₄ | Good to Excellent |
Note: For (4-Methoxy-2-methylphenyl)boronic acid, the comparison is based on its coupling with a generic aryl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid
This protocol, adapted from a study on related substrates, illustrates the mild conditions often achievable with aryl iodides.[7][13]
-
To a reaction vessel, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and palladium on carbon (1.4 mol% Pd).
-
Add dimethylformamide (8 mL) as the solvent.
-
Heat the mixture under reflux using a microwave reactor for a specified time (e.g., 90 minutes).
-
After cooling, the product can be isolated by extraction and purified by chromatography.
Workflow for Selecting a Suzuki Coupling Reagent
Caption: Decision workflow for selecting a reagent in Suzuki coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[14] The reactivity trends of aryl halides in this reaction are similar to those in Suzuki coupling.
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination with Morpholine
| Reagent | Relative Reactivity | Typical Catalyst System | Typical Reaction Conditions | Expected Yield |
| This compound | Moderate | Pd₂(dba)₃ with ligands like Xantphos | 80-110 °C, NaOtBu or K₃PO₄ | Good to Excellent |
| 4-Chloro-3-methylanisole | Low | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos) | 100-130 °C, strong base | Good |
| 4-Iodo-3-methylanisole | High | Pd(OAc)₂ with suitable ligands | Room temperature to 80 °C, mild base | Excellent |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole with Piperidine
This protocol provides a general framework for the amination of aryl bromides.[15]
-
In a reaction vessel under an inert atmosphere, combine 4-bromoanisole (1.0 mmol), piperidine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., (NHC)Pd(allyl)Cl, 1-2 mol%), and a suitable solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water, and the product is isolated by extraction and purified by chromatography. A yield of 93% was reported for this specific reaction.[15]
Caption: A typical workflow for a Grignard-based synthesis.
Conclusion and Future Perspectives
While this compound remains a valuable and widely used reagent, a thorough understanding of the available alternatives empowers synthetic chemists to devise more efficient, cost-effective, and elegant synthetic routes. For routine applications where cost is not a primary driver, the bromo-derivative offers a reliable balance of reactivity and availability. In large-scale campaigns, the economic advantage of 4-chloro-3-methylanisole becomes a compelling factor, provided the appropriate catalytic system is employed. For delicate substrates requiring mild conditions, 4-iodo-3-methylanisole or the corresponding triflate are superior choices. Finally, the use of (4-methoxy-2-methylphenyl)boronic acid provides an invaluable strategic alternative, enabling the coupling with a diverse range of electrophilic partners.
The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of less reactive aryl chlorides, making them even more attractive alternatives in the future. As the field of organic synthesis evolves, a strategic and informed selection of reagents will remain a cornerstone of innovation and success.
References
- Wikipedia.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Lira, R., & Wolfe, J. P. (2004). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 126(41), 13491–13500. [Link]
- PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). [Link]
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... [Link]
- Soares, L. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 215-220. [Link]
- Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link]
- ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
- Walborsky, H. M., & Topolski, M. (1992). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. The Journal of Organic Chemistry, 57(1), 37-41. [Link]
- AdiChemistry.
- Google Patents. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
- ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... [Link]
- National Institutes of Health. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
- ResearchGate. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
- ResearchGate. Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole.. [Link]
- ARKAT USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- ChemRxiv.
- University of Groningen.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... [Link]
- MDPI.
- Royal Society of Chemistry. Supporting Information - A general and efficient copper-catalyzed N-arylation of alkylamines with aryl bromides and iodides. [Link]
- MDPI.
- eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. [Link]
- Royal Society of Chemistry. Supporting Information - Iron-Catalyzed Biaryl Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents. [Link]
- National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
- Fiveable. 4-methoxyphenylmagnesium bromide Definition. [Link]
- Chegg. Solved OH H 1.) CH:MgBr, THF (dry) 2.) H30 CH benzaldehyde. [Link]
- ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
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A Researcher's Guide to Regioselectivity in Bromo-Methylanisole Isomers: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, mastering the functionalization of substituted aromatic rings is paramount. The bromo-methylanisole scaffold is a common structural motif and a versatile synthetic intermediate. However, the isomeric arrangement of the bromo, methyl, and methoxy substituents dramatically alters the electron distribution and steric environment of the aromatic ring, thereby dictating the regiochemical outcome of subsequent transformations.
This guide provides an in-depth comparison of the regioselectivity of common bromo-methylanisole isomers. We will move beyond simple textbook rules to explore the nuanced interplay of electronic and steric effects, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic design.
Part 1: The Foundational Principles of Aromatic Substitution
The regioselectivity of any reaction on a substituted benzene ring is governed by the electronic nature and steric bulk of the substituents already present. Three key players are at work in bromo-methylanisoles: the methoxy group (-OCH₃), the methyl group (-CH₃), and the bromine atom (-Br).
-
Electronic Effects : Substituents influence the rate and position of electrophilic attack by donating or withdrawing electron density, through either resonance (mesomeric, M) or inductive (I) effects.[1][2]
-
Methoxy Group (-OCH₃) : A powerful activating group. Its strong positive resonance effect (+M) from the oxygen's lone pairs far outweighs its negative inductive effect (-I), enriching the ortho and para positions with electron density.[2]
-
Methyl Group (-CH₃) : A weakly activating group. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation, making it an ortho, para-director.[1][3]
-
Bromo Group (-Br) : A deactivating yet ortho, para-directing group. Its strong electronegativity withdraws electron density via the inductive effect (-I), slowing the reaction rate. However, its lone pairs can participate in resonance (+M), directing incoming electrophiles to the ortho and para positions.[1][4]
-
-
Steric Effects : The physical size of substituents can hinder the approach of a reagent to adjacent positions.[5] This steric hindrance often leads to a preference for substitution at the less crowded para position over the ortho position, even when both are electronically activated.[1][6]
When multiple substituents are present, their directing effects can be either cooperative (reinforcing substitution at the same positions) or antagonistic (directing to different positions).[7] In cases of conflict, the most powerful activating group typically dictates the regiochemical outcome.[7]
Caption: Reactivity map for this compound.
Isomer 2: 2-Bromo-5-methylanisole
In this isomer, the substituents are more dispersed, leading to a different set of cooperative effects.
-
Electrophilic Aromatic Substitution (EAS):
-
The -OCH₃ group at C1 activates C2 (blocked), C4, and C6.
-
The -CH₃ group at C5 activates C4, C6, and C2 (blocked).
-
The directing effects are again cooperative , pointing towards C4 and C6 .
-
Both positions are sterically accessible, often leading to a mixture of C4 and C6 substituted products. The precise ratio depends on the steric bulk of the incoming electrophile.
-
-
Directed ortho-Metalation (DoM):
-
The -OCH₃ DMG directs lithiation to the ortho positions.
-
C2 is blocked by the bromine atom.
-
Therefore, lithiation occurs with high regioselectivity at the C6 position .
-
Caption: Reactivity map for 2-Bromo-5-methylanisole.
Isomer 3: 3-Bromo-4-methylanisole
Here, the methoxy and methyl groups are para to each other, creating a different activation pattern.
-
Electrophilic Aromatic Substitution (EAS):
-
The -OCH₃ group at C1 activates C2, C6, and C4 (blocked).
-
The -CH₃ group at C4 activates C3 (blocked) and C5.
-
The strongest activating group, -OCH₃, directs towards C2 and C6 . The bromo group at C3 also directs towards C2 and C6.
-
The methyl group's influence at C5 is weaker. Therefore, substitution is strongly favored at C2 and C6.
-
C2 is adjacent to the bromo substituent, while C6 is unhindered, suggesting a likely preference for C6 .
-
-
Directed ortho-Metalation (DoM):
-
The -OCH₃ DMG at C1 directs lithiation to C2 or C6.
-
Both positions are sterically unhindered by adjacent groups (H atoms).
-
However, the C2 position is electronically deactivated by the adjacent electron-withdrawing bromine at C3.
-
Therefore, metalation is expected to favor the more electron-rich C6 position .
-
Caption: Reactivity map for 3-Bromo-4-methylanisole.
Part 3: Comparative Data and Experimental Protocols
The following tables summarize the predicted regiochemical outcomes. While exhaustive experimental data for every reaction on every isomer is not always published, the predictions are grounded in well-established principles of physical organic chemistry. [1][2][3][7]
Data Summary Tables
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Isomer | Primary Site(s) | Secondary Site(s) | Rationale |
| This compound | C6 | C2 | Cooperative directing effects of -OCH₃ and -CH₃. C6 is sterically favored. |
| 2-Bromo-5-methylanisole | C4, C6 | — | Cooperative directing effects of -OCH₃ and -CH₃ to two accessible positions. |
| 3-Bromo-4-methylanisole | C6 | C2 | Dominant -OCH₃ directs to C2/C6. C6 is sterically and electronically preferred over C2. |
Table 2: Predicted Regioselectivity in Directed ortho-Metalation (DoM)
| Isomer | Predicted Lithiation Site | Rationale |
| This compound | C6 | -OCH₃ is the DMG. C6 is sterically accessible; C2 is hindered by the C3-methyl group. |
| 2-Bromo-5-methylanisole | C6 | -OCH₃ is the DMG. C2 is blocked by bromine. |
| 3-Bromo-4-methylanisole | C6 | -OCH₃ is the DMG. C6 is electronically richer than the bromine-adjacent C2. |
Experimental Protocols
The following protocols are representative procedures. Causality : The choice of reagents and conditions is critical. For instance, in nitration, a mixture of nitric and sulfuric acid is used to generate the highly reactive nitronium ion (NO₂⁺) electrophile. In DoM, anhydrous conditions and an inert atmosphere are essential as organolithium reagents are extremely reactive towards water and oxygen. For cross-coupling, degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 1: Electrophilic Nitration of this compound
This protocol is based on established procedures for the nitration of substituted anisoles. [8] Objective: To regioselectively introduce a nitro group, primarily at the C6 position.
Materials:
-
This compound (1.0 mmol, 201 mg)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (2 mL)
-
Concentrated Nitric Acid (HNO₃, 70%) (1 mL)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ice-water bath
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound in 5 mL of DCM.
-
Cool the flask in an ice-water bath to 0 °C with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1 mL of nitric acid to 2 mL of sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the anisole over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour. Monitor progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over 20 g of crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the 4-bromo-3-methyl-6-nitroanisole isomer.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methylanisole
This is a general and robust protocol for C-C bond formation, leveraging the C-Br bond as a synthetic handle. [9][10][11] Objective: To couple an arylboronic acid with 2-bromo-5-methylanisole at the C2 position.
Materials:
-
2-Bromo-5-methylanisole (1.0 mmol, 201 mg)
-
Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL) and Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-5-methylanisole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvents (5 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (a biaryl) by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-4-methylanisole
This protocol facilitates the formation of a C-N bond, a critical transformation in pharmaceutical chemistry. [12][13] Objective: To couple a primary or secondary amine with 3-bromo-4-methylanisole at the C3 position.
Materials:
-
3-Bromo-4-methylanisole (1.0 mmol, 201 mg)
-
Amine (e.g., Morpholine, 1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Outside the glovebox, add 3-bromo-4-methylanisole and anhydrous toluene under an inert atmosphere.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 6-24 hours. Monitor progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting aryl amine product by flash column chromatography.
Conclusion and Strategic Recommendations
The regioselectivity of bromo-methylanisole isomers is a predictable outcome based on the interplay of substituent directing effects. The strongly activating -OCH₃ group is the primary determinant in both electrophilic substitution and directed metalation reactions.
-
For functionalization ortho to the methoxy group , Directed ortho-Metalation (DoM) is the superior strategy, offering near-perfect regiocontrol. All isomers studied provide a predictable route to a single ortho-lithiated species, with This compound and 2-bromo-5-methylanisole being particularly useful for accessing the C6 position.
-
For electrophilic substitution , the outcomes are also dominated by the methoxy group, but mixtures of ortho and para (relative to -OCH₃) products are more common, especially when multiple positions are activated and sterically accessible, as in 2-bromo-5-methylanisole .
-
For reactions at the bromine-bearing carbon , palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig provide a reliable method for C-C and C-N bond formation, respectively. The utility here is less about regioselectivity on the ring and more about using the C-Br bond as a reliable connection point, a strategy applicable to all isomers.
By understanding these guiding principles and leveraging the specific reactivity of each isomer, researchers can strategically design synthetic routes to access desired substitution patterns with high precision and efficiency.
References
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- ChemTalk. (n.d.). Directing Effects.
- Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II.
- Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.
- Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
- ChemTalk. (n.d.). Electrophilic Aromatic Substitution.
- Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(9), 2390-2396.
- YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Wikipedia. (n.d.). Directed ortho metalation.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to Validating Theoretical Models for 4-Bromo-3-methylanisole Reactivity
For researchers, scientists, and professionals in drug development, the predictable and selective functionalization of aromatic scaffolds is paramount. 4-Bromo-3-methylanisole is a versatile building block, offering multiple sites for chemical modification. The ability to accurately predict its reactivity through theoretical models is crucial for designing efficient and regioselective synthetic routes. This guide provides an in-depth comparison of theoretical predictions with experimental outcomes for the reactivity of this compound, offering a framework for model validation in synthetic planning.
Part 1: Theoretical Framework for Predicting Reactivity
The reactivity of a substituted benzene derivative like this compound is governed by the electronic and steric effects of its substituents. Several theoretical models provide a predictive framework for understanding how the bromo, methyl, and methoxy groups influence the molecule's behavior in various chemical transformations.
Hammett Plots: Quantifying Substituent Effects
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic influence of substituents on the rate (k) or equilibrium constant of a reaction compared to a reference reaction (k₀)[1]. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects[1].
For this compound, the key substituents are:
-
-OCH₃ (methoxy): A strong electron-donating group (-M, +I) with a negative σ value, indicating it activates the ring towards electrophilic attack and stabilizes positive charge in the transition state.
-
-CH₃ (methyl): A weak electron-donating group (+I) with a slightly negative σ value.
-
-Br (bromo): An electron-withdrawing group (-I) but also a weak π-donor (+M), resulting in a net deactivating effect for electrophilic substitution, with a positive σ value.
The overall reactivity will be a composite of these effects, influencing the electron density at different positions on the aromatic ring.
Frontier Molecular Orbital (FMO) Theory: Visualizing Reactivity
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other[2][3].
-
For electrophilic reactions, the HOMO of this compound will dictate the site of attack. The regions of the molecule with the highest HOMO density are the most nucleophilic and therefore most susceptible to attack by an electrophile.
-
For nucleophilic reactions or cross-coupling, the LUMO distribution on the aromatic ring can indicate the most electrophilic sites.
A qualitative prediction for this compound suggests that the electron-donating methoxy and methyl groups will increase the energy of the HOMO, making the molecule reactive towards electrophiles. The precise location of the highest HOMO density will determine the regioselectivity.
Density Functional Theory (DFT): A Deeper Computational Insight
Density Functional Theory (DFT) calculations can provide a more detailed and quantitative picture of the electronic structure of this compound. Key parameters that can be calculated include:
-
Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
HOMO and LUMO Energy and Distribution: DFT can precisely calculate the energies and spatial distribution of the frontier orbitals, offering a more refined prediction of reactivity than qualitative FMO theory.
-
Calculated NMR Spectra: Correlation between calculated and experimental NMR shifts can validate the accuracy of the computed electronic structure.
Part 2: Experimental Validation of Reactivity Predictions
The true test of any theoretical model lies in its ability to predict real-world experimental outcomes. Here, we examine the reactivity of this compound in key reaction classes and compare the results with theoretical expectations.
Electrophilic Aromatic Substitution: The Case of Bromination and Nitration
Theoretical Prediction: The powerful electron-donating methoxy group is the dominant directing group, strongly activating the positions ortho and para to it. The methyl group provides weaker activation. The bromine atom is a deactivator but also an ortho, para-director. In this compound, the position para to the methoxy group is occupied by the bromine. The two ortho positions are C2 and C6. C2 is also ortho to the methyl group and meta to the bromine. C6 is meta to both the methyl and bromo groups. Therefore, electrophilic attack is predicted to occur predominantly at the C2 and C6 positions, with a potential preference for C2 due to the additional activation from the methyl group.
Experimental Evidence (Bromination of 3-methylanisole): A study on the bromination of 3-methylanisole, the direct precursor to this compound, shows that the reaction gives this compound as the major product[4]. This indicates that the position para to the strongly activating methoxy group is the most reactive site, which aligns with theoretical predictions.
Experimental Evidence (Nitration of substituted 4-methylanisoles): Research on the nitration of substituted 4-methylanisoles has shown that the directing effects of the substituents play a crucial role in determining the regioselectivity[5]. For this compound, nitration is expected to be directed by the powerful methoxy group to the available ortho positions.
Protocol for Electrophilic Nitration:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetic anhydride at 0 °C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) (1.1 eq) while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Theoretical Prediction: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination is primarily dependent on the C-X bond strength, following the general trend I > Br > Cl > F[6][7]. As an aryl bromide, this compound is expected to be a moderately reactive substrate, requiring standard catalytic systems to achieve efficient coupling.
Experimental Evidence (Suzuki Coupling): While specific data for this compound is not abundant, general protocols for the Suzuki coupling of bromoanisoles are well-established and demonstrate good to excellent yields with a variety of boronic acids[8][9][10]. The presence of the electron-donating methoxy and methyl groups is not expected to significantly hinder the oxidative addition step.
Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture with stirring to a temperature between 80-100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Experimental Evidence (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for C-N bond formation[11][12][13]. Aryl bromides are common substrates, and the reaction is generally tolerant of a wide range of functional groups. The electronic nature of the substituents on the aryl bromide can influence the reaction rate, but successful couplings are expected with appropriate ligand and base selection.
Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Stir for the designated time, monitoring for completion by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting arylamine by column chromatography.
Metallation: Directed ortho-Metallation and Lithium-Halogen Exchange
Theoretical Prediction: The methoxy group is a well-known directed ortho-metallation (DoM) group. However, in the presence of a bromine atom, lithium-halogen exchange is often a much faster process. Therefore, treatment of this compound with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures is expected to result in rapid lithium-halogen exchange at the C4 position.
Protocol for Lithium-Halogen Exchange and Trapping:
-
Dissolve this compound (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of an organolithium reagent (e.g., n-BuLi, 1.1 eq) dropwise.
-
Stir the mixture at -78 °C for a short period (e.g., 30-60 minutes) to allow for complete lithium-halogen exchange.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by chromatography.
Part 3: Comparative Analysis and Data Summary
The following tables summarize the predicted versus experimentally observed reactivity of this compound.
Table 1: Electrophilic Aromatic Substitution
| Reaction | Theoretical Prediction (Major Product) | Experimental Observation (or Analogue) | Reference |
| Bromination | Attack at C2 or C6 | Bromination of 3-methylanisole yields the 4-bromo isomer, indicating high reactivity at the position para to the methoxy group. | [4] |
| Nitration | Attack at C2 or C6 | Nitration of related substituted anisoles is directed by the strongest activating group. | [5] |
Table 2: Cross-Coupling and Metallation Reactions
| Reaction | Theoretical Prediction | Experimental Expectation | Reference |
| Suzuki-Miyaura Coupling | Moderately reactive substrate. | Good to excellent yields with standard Pd catalysts. | [8][9][10] |
| Buchwald-Hartwig Amination | Moderately reactive substrate. | Efficient C-N bond formation with appropriate ligand/base combination. | [11][12][13] |
| Lithiation | Rapid lithium-halogen exchange at C4. | Formation of the 4-lithio species. | [14][15][16] |
Part 4: Workflow for Model Validation
The validation of theoretical models for predicting the reactivity of a novel or sparsely studied substrate like this compound can be systematized into a clear workflow.
Caption: Workflow for validating theoretical models against experimental data.
Conclusion
This guide demonstrates a synergistic approach to understanding the reactivity of this compound, integrating theoretical predictions with experimental validation. While theoretical models like Hammett analysis, FMO theory, and DFT calculations provide a strong predictive foundation, their accuracy must be rigorously tested against experimental results. For this compound, the available data on analogous systems strongly supports the theoretical predictions for its behavior in electrophilic substitution, cross-coupling, and metallation reactions. This integrated workflow empowers researchers to design more efficient and selective synthetic strategies for this and other complex aromatic building blocks.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Hammett, L. P. (n.d.). Hammett equation. Wikipedia.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
- (n.d.). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Carreño, M. C., García Ruano, J. L., & Urbano, A. (1996). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 61(15), 5030–5035.
- (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- (n.d.). Predict the major products of the following reactions. (f) p-methylanisole + Br2, light. Pearson.
- Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 31(9), 1005–1009.
- Semidalas, E., & Danovich, D. (2022). A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m. Journal of Physical Organic Chemistry, 36(2), e4426.
- (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(8), 2314–2319.
- (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Li, J., & Li, B. (2010).
- Salor-Arca, M. J. (2012). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. Computational and Structural Biotechnology Journal, 1(1), e201204004.
- (n.d.). Suzuki reaction. Wikipedia.
- (2016, June 6). Solved 1. Reaction of 3-methyl anisole with bromine. Chegg.com.
- Ali, M. A., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Mondal, J., et al. (2021). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Scientific Reports, 11(1), 1–12.
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(35), 11842–11853.
- Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12516–12586.
- Mitchell, D., & Nair, S. K. (2000). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Tetrahedron Letters, 41(43), 8345–8349.
- (2018, August 20). Regioselectivity of bromination of alkenes. Chemistry Stack Exchange.
- (n.d.). HOMO and LUMO diagrams for studied compounds 1–4. ResearchGate.
- Zhang, Z., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 144(35), 16076–16085.
- (2013, April 24). HOMO LUMO Examples. [Video]. YouTube.
- Al-Hamdani, A. A. S., et al. (2021). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide. Moroccan Journal of Chemistry, 9(1), 232–240.
- (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. Reddit.
- Bedford, R. B., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- (n.d.). Constrained-DFT method for accurate energy level alignment of metal/molecule interfaces. ResearchGate.
- Kulyk, K. V., et al. (2022). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 11(2), 163–170.
- (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org.
- (2021, March 16). HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. [Video]. YouTube.
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A Comparative Guide to Catalyst Performance with Bromoanisole Isomers in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalytic system is paramount for the successful synthesis of complex molecules. Bromoanisole isomers serve as versatile building blocks in these synthetic endeavors, yet their reactivity in widely-used cross-coupling reactions is significantly influenced by the position of the methoxy group. This guide provides an in-depth comparative analysis of catalyst performance with ortho-, meta-, and para-bromoanisole substrates in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. By elucidating the interplay of steric and electronic effects, this document aims to empower chemists to make informed decisions in catalyst selection and reaction optimization.
The Influence of Isomerism on Reactivity: Steric and Electronic Effects
The reactivity of bromoanisole isomers in palladium-catalyzed cross-coupling reactions is a direct consequence of the electronic and steric environment imposed by the methoxy group (-OCH₃) relative to the bromine atom.
Electronic Effects: The methoxy group is a potent electron-donating group through resonance, increasing the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions.[1] This increased electron density can impact the rate-determining oxidative addition step of the catalytic cycle. For electron-rich aryl bromides like bromoanisoles, this step can be slower compared to their electron-deficient counterparts.[2]
Steric Effects: The steric bulk of the methoxy group at the ortho position presents a significant hindrance around the carbon-bromine bond. This steric congestion can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step and negatively impacting the overall reaction rate and yield.[3] The meta and para isomers are considerably less affected by steric hindrance.
This interplay of electronic and steric factors results in a general reactivity trend across the isomers, which will be explored in the context of specific cross-coupling reactions.
Comparative Catalyst Performance
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of bromoanisole isomers in this reaction generally follows the trend: para > meta > ortho .
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [4] |
| m-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 | [4] |
| o-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 110 | 24 | 45 | [4] |
Note: The data presented is collated from a comparative study on nitrophenylboronic acids reacting with different aryl halides, and serves as a representative trend.
The high yield for p-bromoanisole can be attributed to the favorable electronic effect of the methoxy group and the absence of steric hindrance. The meta isomer shows slightly lower reactivity, as the electronic influence is less direct. The significantly lower yield for the o-bromoanisole, even with a longer reaction time, highlights the dominant negative impact of steric hindrance.[4]
Heck Reaction
The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki-Miyaura coupling, the reactivity of bromoanisole isomers is sensitive to the substituent position. While comprehensive comparative data is scarce, available information suggests that p-bromoanisole is a more amenable substrate than its isomers.
| Isomer | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 140 | 16-20 | ~85-95 (implied) |
| o-Bromoanisole | Acrylic acid | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 140 | 24 | Moderate (implied) |
| m-Bromoanisole | Acrylic acid | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 140 | 24 | Moderate (implied) |
Note: The yields are inferred from studies on similar substrates, as direct comparative data under identical conditions is limited.[5][6]
The deactivating effect of the electron-donating methoxy group can make the oxidative addition step in the Heck reaction more challenging.[7] The steric bulk of the ortho-methoxy group further exacerbates this issue, often requiring more forcing conditions or specialized catalyst systems to achieve reasonable yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of ligand is crucial for achieving high efficiency, especially with challenging substrates.[8] The general reactivity trend for bromoanisole isomers is again influenced by steric and electronic factors.
| Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Bromoanisole | Morpholine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 4 | >99 |
| m-Bromoanisole | Benzylamine | Pd(OAc)₂ / XantPhos | NaOtBu | Toluene | 100 | 2-24 | High (implied) |
| o-Bromoanisole | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 81 |
Note: The data is compiled from different sources with varying reaction partners and conditions, reflecting the general feasibility for each isomer.[9][10]
For the Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), is often necessary to overcome the challenges associated with electron-rich aryl halides and to facilitate the reductive elimination step.[10] While high yields can be achieved for all isomers, the ortho isomer often requires more specialized ligands to overcome steric hindrance.
Experimental Protocols and Methodologies
To facilitate the practical application of the concepts discussed, detailed experimental protocols for representative cross-coupling reactions are provided below.
Suzuki-Miyaura Coupling of p-Bromoanisole with Phenylboronic Acid
Materials:
-
p-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add p-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction of p-Bromoanisole with n-Butyl Acrylate
Materials:
-
p-Bromoanisole (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine p-bromoanisole, n-butyl acrylate, Pd(OAc)₂, PPh₃, and Et₃N in anhydrous DMF.
-
Seal the tube and heat to 140 °C for 16-20 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[5]
Buchwald-Hartwig Amination of m-Bromoanisole with Benzylamine
Materials:
-
m-Bromoanisole (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XantPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XantPhos, and NaOtBu.
-
Add toluene, followed by m-bromoanisole and benzylamine.
-
Heat the mixture to 100 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[9]
Mechanistic Insights and Workflow Visualization
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the general catalytic cycles and experimental workflows.
Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The choice of bromoanisole isomer has a profound impact on the efficiency of palladium-catalyzed cross-coupling reactions. The general reactivity trend of para > meta > ortho is a direct consequence of the interplay between the electron-donating nature of the methoxy group and the steric hindrance it imposes. While the para and meta isomers are generally reliable substrates, the ortho isomer often necessitates careful selection of a highly active and sterically tailored catalyst system to achieve satisfactory results. This guide provides a framework for understanding these substrate-dependent variations and offers practical protocols to aid in the successful implementation of these critical synthetic transformations.
References
- Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α - ResearchGate.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling - NIH.
- Test reactions for catalyst screening. | Download Scientific Diagram - ResearchGate.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI.
- Buchwald–Hartwig amination - Wikipedia.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI.
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI.
- Heck coupling reaction between bromo/iodoanisoles and acrylates. - ResearchGate.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
- Competing and comparison reactions a The reaction with aryl halides... - ResearchGate.
- Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - NIH.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate.
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments.
- (PDF) Factorizing Yields in Buchwald-Hartwig Amination - ResearchGate.
- The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate.
- Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. - ResearchGate.
- Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... - ResearchGate.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate.
- When o-bromoanisole is treated with NaNH_(2)//liq. NH_(3) , the main product obtained is.
- Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions - ResearchGate.
- Intro to Organometallics: The Heck Reaction - Odinity.
- Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate.
- Intramolecular Heck Reaction of Unactivated Alkyl Halides - ResearchGate.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
- COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE - IRJET.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
- Heck Reaction—State of the Art - MDPI.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
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The Methyl Group's Positional Power: A Guide to Navigating Reaction Outcomes
For researchers, scientists, and professionals in drug development, understanding the subtle yet profound influence of a methyl group's position on a molecule's reactivity is paramount. This guide provides an in-depth comparison of how the seemingly simple placement of a methyl group can dramatically alter the course of chemical reactions, dictating product distributions and reaction rates. We will explore this through the lens of two fundamental reaction types: electrophilic aromatic substitution and nucleophilic substitution, supported by experimental data and detailed protocols.
The Dual Influence of the Methyl Group: Electronic and Steric Effects
The methyl group, though small, exerts a significant influence on a molecule's reactivity through a combination of electronic and steric effects. Understanding these two pillars is crucial to predicting and controlling reaction outcomes.
-
Electronic Effects: The methyl group is an electron-donating group (EDG) through two primary mechanisms:
-
Inductive Effect (+I): The carbon atom of the methyl group is more electronegative than the hydrogen atoms attached to it. This slight polarization of the C-H bonds allows the methyl group to "push" electron density towards an adjacent atom or system, such as an aromatic ring or an electrophilic carbon center.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital. This delocalization further increases electron density at specific positions, influencing the regioselectivity of reactions.
-
-
Steric Effects: This refers to the physical bulk of the methyl group and how it can hinder the approach of a reagent to a nearby reaction site. This "steric hindrance" can slow down or even prevent a reaction from occurring at a particular position.
The interplay between these electronic and steric effects is what ultimately determines the outcome of a reaction.
Case Study 1: Electrophilic Aromatic Substitution - The Nitration of Toluene and Xylenes
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis. The position of a methyl group on an aromatic ring plays a critical role in directing the incoming electrophile.
The Directing Influence of a Single Methyl Group: Nitration of Toluene
The nitration of toluene provides a classic example of the methyl group's directing power. The electron-donating nature of the methyl group activates the benzene ring towards electrophilic attack and directs the incoming nitronium ion (NO₂⁺) primarily to the ortho and para positions.
The mechanism involves the attack of the π-electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack.
Caption: Mechanism of Toluene Nitration.
Experimental data from the nitration of toluene consistently show a strong preference for the formation of ortho and para isomers.[1]
| Isomer | Product Distribution (%) |
| ortho-Nitrotoluene | ~57% |
| meta-Nitrotoluene | ~5% |
| para-Nitrotoluene | ~38% |
The higher stability of the ortho and para intermediates, where a resonance structure places the positive charge adjacent to the methyl group, allowing for stabilization through hyperconjugation, explains this product distribution.
The Cumulative Effect of Multiple Methyl Groups: Nitration of Xylenes
When a second methyl group is present, as in the case of xylenes, the directing effects become more complex, and steric hindrance plays a more significant role.
| Substrate | Product(s) | Isomer Distribution (%) | Rationale |
| o-Xylene | 3-Nitro-o-xylene | 63-79.7% | Both methyl groups direct to this position; less sterically hindered than the other ortho position. |
| 4-Nitro-o-xylene | 20.3-37% | Directed by both methyl groups. | |
| m-Xylene | 4-Nitro-m-xylene | 78-85.4% | Both methyl groups strongly direct to this position; the alternative ortho position is sterically hindered. |
| 2-Nitro-m-xylene | 9-17.8% | Directed by both methyl groups, but sterically hindered by the adjacent methyl groups. | |
| p-Xylene | 2-Nitro-p-xylene | 96-100% | All positions are equivalent and activated by both methyl groups. |
Data compiled from multiple sources under various reaction conditions.[2]
As the data indicates, the positions of the methyl groups have a predictable and significant impact on the product distribution. In m-xylene, for instance, the overwhelming formation of 4-nitro-m-xylene is a consequence of the synergistic directing effects of both methyl groups to a sterically accessible position.
Experimental Protocols: Nitration and Analysis
Protocol 1: Synthesis of Nitrotoluene
This protocol describes the nitration of toluene using a mixture of nitric and sulfuric acids.[3]
Materials:
-
Toluene (1.0 mL)
-
Concentrated Nitric Acid (1.0 mL)
-
Concentrated Sulfuric Acid (1.0 mL)
-
Diethyl ether
-
10% Sodium Bicarbonate solution
-
Water
-
Anhydrous Sodium Sulfate
-
5 mL conical vial with spin vane
-
Stirrer
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Place the 5 mL conical vial in an ice-water bath on a stirrer.
-
Carefully add 1.0 mL of concentrated nitric acid to the vial.
-
While stirring, slowly add 1.0 mL of concentrated sulfuric acid.
-
Dropwise, add 1.0 mL of toluene over 5 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir and warm to room temperature for 5 minutes.
-
Transfer the reaction mixture to a separatory funnel containing 10 mL of water.
-
Rinse the vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.
-
Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the ether solution and evaporate the solvent to obtain the nitrotoluene product mixture.
Protocol 2: GC-MS Analysis of Nitrotoluene Isomers
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for separating and quantifying the isomeric products of the nitration reaction.
Caption: GC-MS Workflow for Isomer Analysis.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split/Splitless.
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Electron Ionization (EI) source.
-
Analysis Mode: Full scan or Selected Ion Monitoring (SIM).
Procedure:
-
Prepare a dilute solution of the nitrotoluene product mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
The isomers will separate based on their boiling points, with o-nitrotoluene typically eluting first, followed by m-nitrotoluene, and then p-nitrotoluene.[1]
-
The mass spectrometer will generate a mass spectrum for each eluting peak, confirming the identity of the nitrotoluene isomers (M+ at m/z 137).
-
The relative percentage of each isomer is determined by integrating the area under each peak in the chromatogram.[1]
Case Study 2: Nucleophilic Substitution (Sₙ2) - The Impact of Steric Hindrance
In bimolecular nucleophilic substitution (Sₙ2) reactions, the position of a methyl group relative to the reaction center has a profound effect on the reaction rate due to steric hindrance.
The Sₙ2 Mechanism and Steric Hindrance
The Sₙ2 reaction is a one-step process where a nucleophile attacks an electrophilic carbon from the backside, simultaneously displacing a leaving group.
Caption: The Concerted Sₙ2 Mechanism.
The transition state involves a pentacoordinate carbon, which is highly sensitive to the size of the groups attached to it. Methyl groups, being bulkier than hydrogen atoms, can sterically hinder the approach of the nucleophile, thereby increasing the activation energy and slowing down the reaction.
Comparing Reaction Rates: The Effect of Methyl Substitution
The effect of methyl group position on Sₙ2 reaction rates is clearly demonstrated by comparing the reactivity of a series of alkyl bromides.
| Substrate | Classification | Relative Sₙ2 Reaction Rate | Rationale |
| Methyl bromide | Methyl | Very Fast (~30) | Least sterically hindered. |
| 1-Bromopropane | Primary | Fast (1) | Minimal steric hindrance. |
| 2-Bromopropane | Secondary | Slow (~0.02) | Increased steric hindrance from the additional methyl group on the alpha-carbon. |
| 2-Bromo-2-methylpropane | Tertiary | Extremely Slow (Essentially no reaction) | The three methyl groups completely block the backside attack of the nucleophile. |
Relative rates are approximate and can vary with the nucleophile and solvent.[4][5]
As the data illustrates, each additional methyl group at or near the reaction center significantly decreases the rate of the Sₙ2 reaction. The transition from a primary to a secondary alkyl halide can decrease the reaction rate by a factor of approximately 50.[6] Tertiary alkyl halides are so sterically hindered that they do not undergo Sₙ2 reactions.[5]
Conclusion
The position of a methyl group is a critical determinant of reaction outcomes. Its electron-donating properties govern the regioselectivity of electrophilic aromatic substitutions, favoring the formation of ortho and para products. In contrast, its steric bulk dictates the rate of Sₙ2 reactions, with increasing methyl substitution leading to a dramatic decrease in reactivity. For the practicing chemist, a thorough understanding of these principles, supported by the experimental data and protocols presented in this guide, is essential for the rational design of synthetic routes and the prediction of product formation.
References
- "Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene." Organic Chemistry 335, October 3, 2001.
- "Nitration of Toluene (Electrophilic Aromatic Substitution)." Department of Chemistry, University of Missouri-St. Louis. [Link]
- Kulkarni, M. G., et al. "Process for the nitration of xylene isomers using zeolite beta catalyst." U.S.
- Olah, G. A., et al. "Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent." Proceedings of the National Academy of Sciences 75.2 (1978): 545-548. [Link]
- "SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity." Chemistry Notes Info, May 10, 2021. [Link]
- "SN2 Substitution Reactions and Alkyl Moiety." Chemistry LibreTexts, January 22, 2023. [Link]
- "Product Distribution in the Nitration of Toluene." The Catalyst: A Journal of Undergraduate Research in the Chemical Sciences. [Link]
- "Toluene Nitr
- "11.4: Characteristics of the SN2 Reaction." Chemistry LibreTexts, July 30, 2024. [Link]
- Maksimowski, P., Nastała, A., & Tomaszewski, W. "Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts." Journal of Chemistry 2022 (2022).
- Ashenhurst, J. "The SN2 Reaction Mechanism." Master Organic Chemistry, July 4, 2012. [Link]
- Quora. "Which compound will react faster to an SN2 reaction, 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane?" [Link]
- Olah, G. A., et al. "Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent." Proceedings of the National Academy of Sciences 75.2 (1978): 545-548. [Link]
- "4.5: Factors affecting the SN2 Reaction." Chemistry LibreTexts, May 24, 2021. [Link]
- "High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
- "SN2 Reactions of Alkyl Halides." WebAssign. [Link]
- "Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity." Proceedings of the National Academy of Sciences 118.38 (2021). [Link]
- "SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides." Pharmaguideline. [Link]
- "The product distribution in toluene nitration with various zeolites and...
- Quora. "Which compound will react faster to an SN2 reaction, 1-Bromo-2, 2-dimethyl-propane, or 1-Bromo-2-methylpropane?" [Link]
- "11.3: Characteristics of the SN2 Reaction." Chemistry LibreTexts, March 17, 2024. [Link]
- "Binding selectivity and separation for p-functionalized toluene with metallo cavitand in water.
- Olah, G. A., et al. "Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent." Proceedings of the National Academy of Sciences 75.2 (1978): 545-548. [Link]
- "Electrophilic arom
- "151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions." YouTube, February 19, 2021. [Link]
- "Proton NMR for p-Nitrotoluene.
- "UV & NMR Spectroscopy Part 18/Interpretation of NMR Spectrum/Toluene/p-Nitrotoluene/BSc Chemistry." YouTube, October 11, 2020. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Bromo-3-methylanisole
For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. In the realm of immunoassays, understanding the potential for cross-reactivity is not merely a component of assay validation; it is the bedrock upon which the reliability of your data is built. This guide provides an in-depth technical exploration of how to approach cross-reactivity studies for the small molecule 4-Bromo-3-methylanisole. While specific immunoassays for this compound are not widely documented in publicly available literature, this guide will leverage established principles and data from structurally analogous compounds to provide a robust framework for such a study.
The core of this guide is a detailed examination of the experimental workflow required to develop a specific antibody and subsequently test its cross-reactivity profile. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Principle of Specificity and Cross-Reactivity
At its heart, an immunoassay's specificity is dictated by the binding affinity between an antibody's paratope and the epitope of an antigen.[1] For small molecules like this compound, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[2] These small molecules are referred to as haptens.[3]
Cross-reactivity occurs when the antibody binds to molecules other than the intended analyte.[4] This is often due to structural similarities between the target analyte and the cross-reacting compound.[5] Understanding and quantifying this cross-reactivity is a critical step in the validation of any immunoassay.[6]
Part 1: The Experimental Workflow: From Hapten to Validated Assay
The journey to understanding the cross-reactivity of this compound begins with the development of a specific antibody. This is a multi-step process that requires careful planning and execution.
Hapten Synthesis: Designing the Immunogenic Trigger
To generate antibodies against this compound, it must first be chemically modified to create a hapten that can be conjugated to a carrier protein. A common strategy for small aromatic molecules is to introduce a linker arm with a terminal reactive group, such as a carboxylic acid.[7]
Proposed Synthesis of a this compound Hapten:
A plausible approach involves the introduction of a carboxymethyl group to the phenolic oxygen after demethylation, or more directly, by functionalizing the aromatic ring. However, a more common and often more successful strategy for generating specific antibodies is to attach the linker at a position that is less critical for antibody recognition. For this compound, the methyl and bromo groups are key distinguishing features. Therefore, attaching a linker at a different position on the ring would be ideal, though synthetically challenging. A more practical approach is to introduce a linker arm that distances the hapten from the carrier protein, minimizing steric hindrance and promoting the generation of antibodies against the hapten itself.
A common method is to introduce a spacer arm containing a carboxyl group, which can then be activated for conjugation. For instance, a reaction with an ω-haloalkanoate ester followed by hydrolysis can yield the desired hapten.
Step-by-Step Protocol for Hapten Synthesis (Illustrative):
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable aprotic solvent, such as acetone.
-
Addition of Reagents: Add ethyl 2-bromoacetate and anhydrous potassium carbonate to the solution.[8] The potassium carbonate acts as a base to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, filter the solid potassium carbonate and evaporate the solvent. The resulting crude product can be purified by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a methanolic solution and add a hydrazine hydrate to yield a hydrazide derivative, which can then be readily conjugated to a carrier protein.[8]
-
Characterization: Confirm the structure of the synthesized hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Hapten-Carrier Protein Conjugation: Creating the Immunogen
The synthesized hapten is then covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen in an ELISA and Keyhole Limpet Hemocyanin (KLH) for immunization, as KLH is more immunogenic.[3] The carbodiimide reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used method for this purpose.[9]
Step-by-Step Protocol for EDC/NHS Conjugation:
-
Protein Preparation: Dissolve the carrier protein (e.g., KLH) in a suitable buffer, such as 0.1 M MES buffer (pH 4.5-5.0).[10]
-
Hapten Activation: In a separate tube, dissolve the hapten, EDC, and NHS. The EDC activates the carboxyl group of the hapten, and NHS stabilizes the active intermediate.[9]
-
Conjugation Reaction: Add the activated hapten solution to the carrier protein solution. Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature with gentle stirring.
-
Purification: Remove the unreacted hapten and byproducts by dialysis or using a desalting column.
-
Characterization: Determine the hapten-to-protein conjugation ratio. This is a critical parameter, as a high hapten density can sometimes lead to a less specific immune response.[3] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for this purpose, as it can measure the mass increase of the protein after conjugation.[11]
Antibody Production and Purification
The hapten-KLH conjugate is used to immunize animals (typically rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. The resulting antibodies are then purified from the serum.
Development of a Competitive ELISA
A competitive ELISA is the most suitable format for detecting small molecules like this compound.[12] In this format, the free analyte in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites.
Step-by-Step Protocol for an Indirect Competitive ELISA:
-
Plate Coating: Coat the wells of a microtiter plate with the hapten-BSA conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of the antibody.
-
Competitive Reaction: Add a mixture of the sample (or standard) and a fixed concentration of the primary antibody to the wells. Incubate to allow competition between the free analyte and the coated antigen for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and analyte.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB for HRP-conjugated secondary antibodies). The enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.
Assay Validation: Quantifying Cross-Reactivity
Assay validation is essential to ensure the reliability of the results.[6] According to FDA and ICH guidelines, validation should assess parameters such as specificity, linearity, accuracy, and precision.[13][14][15] For this guide, we will focus on specificity, which is determined by cross-reactivity studies.
Cross-Reactivity Calculation:
Cross-reactivity is typically determined by measuring the concentration of the cross-reacting compound that causes 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte.[16]
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Part 2: Comparative Analysis of Cross-Reactivity
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Hypothetical Target) | [Image of this compound structure] | (Hypothetical) | 100 |
| 2,4,6-Trichlorophenol (TCP) | [Image of 2,4,6-Trichlorophenol structure] | 25 | 100 |
| 2,4,6-Tribromophenol | [Image of 2,4,6-Tribromophenol structure] | 10 | 250 |
| 2,4-Dichlorophenol | [Image of 2,4-Dichlorophenol structure] | 1,000 | 2.5 |
| Pentachlorophenol | [Image of Pentachlorophenol structure] | 50 | 50 |
| Phenol | [Image of Phenol structure] | >10,000 | <0.25 |
| o-Cresol | [Image of o-Cresol structure] | >10,000 | <0.25 |
| p-Cresol | [Image of p-Cresol structure] | >10,000 | <0.25 |
This data is illustrative and based on a representative immunoassay for 2,4,6-trichlorophenol for comparative purposes.[17]
Interpretation of the Data:
This illustrative data demonstrates several key principles of antibody-hapten recognition:
-
High Specificity for the Immunizing Hapten's Core Structure: The antibody shows the highest affinity for compounds that closely resemble the immunizing hapten (in this case, TCP).
-
Influence of Halogen Substitution: The antibody exhibits significant cross-reactivity with the brominated analog (tribromophenol), even higher than the target analyte. This suggests that the size and electronegativity of the halogen at those positions are critical for antibody binding.
-
Importance of Substituent Position: The reduced cross-reactivity with 2,4-dichlorophenol indicates that the presence of a third halogen is important for strong binding.
-
Effect of Additional Substituents: The cross-reactivity with pentachlorophenol is lower than with TCP, suggesting that the additional chlorine atoms may cause steric hindrance in the antibody's binding pocket.
-
Minimal Recognition of the Parent Molecule and Simple Analogs: The very low cross-reactivity with phenol and cresols demonstrates that the halogen substitutions are the primary epitopes recognized by the antibody.
For a study on this compound, one would expect to see cross-reactivity with other brominated and methylated anisoles and phenols, with the degree of cross-reactivity depending on the specific substitution patterns.
Part 3: Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity studies.
Caption: Conceptual diagram of antibody specificity and cross-reactivity.
Conclusion: A Framework for Rigorous Analysis
This guide has outlined a comprehensive, scientifically grounded approach to conducting cross-reactivity studies for this compound. By following a logical progression from hapten design and synthesis to the development and rigorous validation of a competitive immunoassay, researchers can generate reliable and defensible data. The causality behind each experimental choice has been explained to empower scientists to not only follow protocols but also to understand and troubleshoot them.
The provided illustrative data from a related compound underscores the critical importance of evaluating a panel of structurally similar molecules to fully characterize the specificity of an antibody. While the development of a novel immunoassay is a significant undertaking, the principles and protocols detailed herein provide a clear roadmap for success. For any application where the accurate detection of this compound is crucial, a thorough understanding of its potential cross-reactivities is not just good science—it is essential.
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A Comparative Benchmarking Guide to 4-Bromo-3-methylanisole for Synthetic Chemistry Applications
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of an appropriate aryl halide building block is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Aryl bromides, prized for their balance of reactivity and stability, are mainstays in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 4-Bromo-3-methylanisole, benchmarking its performance against a curated selection of structurally relevant aryl bromides in cornerstone C-C and C-N bond-forming reactions.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the "why" behind experimental choices and observed reactivity trends, grounding its claims in established mechanistic principles and providing validated, step-by-step protocols for reproducibility.
Introduction to the Contenders: A Panel of Aryl Bromides
The utility of an aryl bromide is defined by the electronic and steric influences of its substituents. To provide a comprehensive performance context for this compound, we have selected four benchmark compounds, each chosen to isolate and highlight the effect of specific functional groups.
-
This compound: The subject of our guide. It features two electron-donating groups (EDGs): a strong methoxy group (para to the bromine) and a weak methyl group (meta to the bromine).
-
Bromobenzene: The parent compound. It serves as the baseline, lacking any electronic or significant steric influence.[1][2]
-
4-Bromoanisole: Isolates the effect of the strongly electron-donating para-methoxy group.[3][4]
-
3-Bromotoluene: Isolates the effect of the weakly electron-donating meta-methyl group.[5][6][7]
-
2-Bromotoluene: Introduces a steric challenge with a methyl group positioned ortho to the reactive C-Br bond.
Physicochemical Properties
The fundamental physical properties of these reagents influence practical aspects of reaction setup, including solvent selection and purification methods.
| Compound | Structure | Mol. Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | 201.06[8] | 111-112 (at 15 mmHg) | 16.5[9] | 1.424 (at 25°C) | |
| Bromobenzene | 157.01[10] | 156[1][11] | -30.8[1][10] | 1.491 (at 25°C)[11] | |
| 4-Bromoanisole | 187.03[4] | 223[3][4] | 9-10[12][13] | 1.494 (at 25°C)[12] | |
| 3-Bromotoluene | 171.04[5] | 183.7[6] | -39.8[6] | 1.410 (at 20°C)[6] | |
| 2-Bromotoluene | 171.04 | 181.7 | -27.8 | 1.431 (at 20°C) |
Benchmarking in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of an aryl bromide's utility is its performance in transformative reactions. We will now benchmark these compounds in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling, the Heck-Mizoroki Coupling, and the Buchwald-Hartwig Amination.
A. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages. Its mechanism hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the aryl bromide substrate critically influences the rate-determining oxidative addition step.
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A Strategic Guide to Selecting Bromo-methylanisole Isomers in Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery, the judicious selection of molecular building blocks is a cornerstone of success. This guide provides a comprehensive comparison of bromo-methylanisole isomers, offering critical insights for medicinal chemists. By examining the nuanced differences in their chemical properties and reactivity, this document serves as a practical resource for optimizing synthetic strategies and accelerating the development of novel therapeutics.
The Critical Impact of Isomeric Choice
The arrangement of bromo, methyl, and methoxy groups on the anisole ring dictates the isomer's steric and electronic properties. These seemingly minor structural variations have profound implications for a molecule's reactivity in key synthetic transformations, its metabolic stability, and its ultimate interaction with biological targets.[1][2] An informed decision at the outset can prevent costly downstream failures and streamline the path to a viable drug candidate.
Comparative Analysis of Key Bromo-methylanisole Isomers
This guide focuses on three commercially significant isomers: 2-bromo-5-methylanisole, 3-bromo-4-methylanisole, and 4-bromo-3-methylanisole. Each possesses a unique profile that renders it suitable for specific applications.
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of these isomers is presented below, providing a foundational understanding of their characteristics.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| 2-Bromo-5-methylanisole | C8H9BrO | 201.06 | Not available | 95740-49-1[3] |
| 3-Bromo-4-methylanisole | C8H9BrO | 201.06 | Not available | 36942-56-0[4] |
| This compound | C8H9BrO | 201.06 | 111-112 °C/15 mmHg[5] | 27060-75-9[5] |
Synthetic Utility and Reactivity Profiles
The true value of these isomers is revealed in their performance in widely used synthetic reactions.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are fundamental to modern drug synthesis.[6][7] The reactivity of the bromo-methylanisole isomers in these transformations is heavily influenced by the substitution pattern.[6]
-
This compound: This isomer is often the preferred choice for Suzuki and Heck couplings due to the para-position of the bromine atom relative to the electron-donating methoxy group, which facilitates oxidative addition to the palladium catalyst.[8]
-
3-Bromo-4-methylanisole: This isomer also demonstrates good reactivity in cross-coupling reactions.[9]
-
2-Bromo-4-methylanisole: The steric hindrance from the adjacent methyl group can sometimes lead to lower reactivity or require more specialized catalytic systems.[10]
Workflow for Isomer Selection in Synthesis
Caption: A streamlined workflow for the rational selection of bromo-methylanisole isomers in a drug discovery project.
Impact on Biological Properties and Metabolism
The choice of isomer can have a significant impact on the ultimate biological activity and pharmacokinetic profile of a drug candidate.
-
Target Binding: The three-dimensional arrangement of the substituents can influence how a molecule fits into the binding pocket of a target protein, affecting potency and selectivity.[11][12][13]
-
Metabolic Stability: The methoxy group is a potential site for metabolism by cytochrome P450 enzymes.[14] The steric environment around the methoxy group, dictated by the position of the bromine and methyl groups, can influence the rate of metabolic degradation.[15][16][17] Modifying the isomeric backbone can be a strategy to enhance metabolic stability.[18]
Conceptual Representation of Isomer-Target Interaction
Caption: A simplified diagram illustrating how different isomers can exhibit varied binding affinities for a biological target.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To provide a tangible framework for evaluation, the following protocol outlines a comparative study of the Suzuki-Miyaura coupling reaction for the different bromo-methylanisole isomers.
Objective: To determine the relative reactivity of 2-bromo-5-methylanisole, 3-bromo-4-methylanisole, and this compound in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
Bromo-methylanisole isomers (e.g., from Sigma-Aldrich, AChemBlock)[4][5]
-
Phenylboronic acid
-
[Pd(PPh3)4] (tetrakis(triphenylphosphine)palladium(0))
-
2M Sodium carbonate solution
-
Toluene
-
Ethanol
-
Reaction tubes
-
Magnetic stirrer/hotplate
-
Analytical balance
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for analysis
Procedure:
-
To three separate reaction tubes, add the respective bromo-methylanisole isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and [Pd(PPh3)4] (0.03 mmol, 3 mol%).
-
To each tube, add toluene (5 mL), ethanol (1 mL), and 2M sodium carbonate solution (2 mL).
-
Seal the tubes and heat the mixtures to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Upon completion (as determined by the disappearance of the starting material), cool the reaction mixtures to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or HPLC to determine the conversion and relative yield of the biphenyl product for each isomer.
Data Interpretation:
The expected outcome is that this compound will show the highest conversion and yield in the shortest reaction time, followed by 3-bromo-4-methylanisole, with 2-bromo-5-methylanisole likely being the least reactive. This data provides a quantitative basis for selecting the most efficient isomer for a given synthetic target.
Conclusion
The selection of a bromo-methylanisole isomer is a strategic decision with far-reaching implications in drug discovery. A comprehensive evaluation of their reactivity, potential for metabolic liabilities, and impact on target engagement is paramount. This guide provides a foundational framework to aid researchers in making data-driven decisions, ultimately contributing to the more efficient and successful development of novel therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-methylanisole
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-3-methylanisole, a halogenated aromatic ether commonly used in organic synthesis and as a pharmaceutical intermediate.[1][2] The protocols herein are designed to be self-validating, explaining the causal logic behind each step to empower researchers with a deep, actionable understanding of safe chemical handling.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is a combustible liquid that poses several health risks. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes skin irritation (Category 2). Therefore, all procedures must be designed to mitigate exposure via ingestion and dermal contact.
A summary of its key chemical and safety properties is provided below for immediate reference.
| Property | Value | Source |
| CAS Number | 27060-75-9 | [1] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [2] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][3] |
| Boiling Point | 108.5 °C @ 12 Torr; 111-112 °C @ 15 mmHg | [1] |
| Density | 1.424 g/mL at 25 °C | |
| Flash Point | > 230 °F (> 110 °C) | [1] |
| Hazards | Harmful if swallowed, Causes skin irritation | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, the selection of appropriate PPE is the first line of defense. The goal is to create an impermeable barrier between the researcher and the chemical.
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles. This is to protect against accidental splashes that could cause serious eye irritation.[4]
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for breakthrough times specific to halogenated aromatic compounds. Always inspect gloves for tears or punctures before use.[4] Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors.[5] If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator may be necessary.
Waste Segregation and Containerization: The Core of Safe Disposal
Proper segregation is the most critical step in chemical waste management. Mixing incompatible chemicals can lead to violent reactions, while cross-contaminating waste streams complicates and increases the cost of disposal.[6][7] this compound is a halogenated organic compound due to the presence of bromine.[8]
Step-by-Step Segregation and Storage Protocol:
-
Identify the Correct Waste Stream: All waste containing this compound (neat chemical, contaminated solutions, rinsate) must be collected in a container designated for "Halogenated Organic Liquid Waste." [8] Do not mix this with non-halogenated waste streams (e.g., acetone, hexane, methanol).[9][10]
-
Select a Compatible Container: The waste container must be made of a material compatible with the chemical. The original manufacturer's container is often the best choice for unused or expired chemicals.[10][11] For liquid waste mixtures, use a high-density polyethylene (HDPE) or glass container that is in good condition, free of leaks, and has a secure, screw-top cap.[7][11]
-
Proper Labeling: All hazardous waste containers must be clearly labeled.[6][12] The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name(s) of all constituents (no abbreviations or formulas).
-
The approximate percentage of each constituent.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Safe Storage Practices:
-
Keep waste containers closed at all times except when adding waste.[11] This prevents the release of vapors and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Ensure the waste container is kept in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.[11][13]
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[9][10]
-
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste generated from experiments involving this compound.
Caption: Waste segregation decision workflow.
Spill Management Protocol
Even with meticulous care, spills can occur. Being prepared with a clear, rehearsed plan is essential to mitigate the hazard effectively. The response depends on the size of the spill.
Minor Spill (Contained, < 1 Liter, No immediate respiratory hazard):
-
Alert & Isolate: Immediately alert personnel in the vicinity and cordon off the spill area.[14][15]
-
Don PPE: Put on the required PPE as detailed in Section 2.[14]
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[14][16]
-
Absorption: Gently apply the absorbent material, working from the outside of the spill inward to minimize splashing.[17][18]
-
Collection: Once the liquid is fully absorbed, use spark-proof tools to carefully scoop the contaminated absorbent into a designated hazardous waste bag or container.[15][17]
-
Decontaminate: Wipe the spill surface with a cloth or paper towels soaked in a mild detergent solution.[17] Collect all cleaning materials as hazardous waste.
-
Package & Label: Seal the container holding the spill debris and label it clearly as "Hazardous Waste - Spill Debris containing this compound."
-
Report: Inform your laboratory supervisor and/or Environmental Health and Safety (EHS) department about the incident.
Major Spill (> 1 Liter, high vapor concentration, or fire):
-
EVACUATE: Immediately alert everyone and evacuate the area.
-
ISOLATE: If safe to do so, close the laboratory doors to contain vapors.
-
ALARM: Activate the nearest fire alarm.
-
NOTIFY: Call your institution's emergency number or 911. Provide the exact location, the name of the chemical, and the estimated quantity spilled. Do not re-enter the area until cleared by emergency responders.
Spill Response Workflow
Caption: Differentiated spill response workflow.
Final Disposal and Decontamination Procedures
Waste Pickup and Disposal
Once your hazardous waste container is nearly full (90% capacity) or has reached your institution's storage time limit, it must be prepared for collection.
-
Finalize Labeling: Ensure the waste label is complete, accurate, and legible.
-
Request Pickup: Submit a chemical waste collection request through your institution’s EHS portal or designated procedure.[11]
-
Prepare for Transport: Ensure the container exterior is clean and free of contamination. Move it to the designated pickup location as instructed by EHS.
Under the Resource Conservation and Recovery Act (RCRA), halogenated solvents are often classified under "F-codes" (wastes from non-specific sources).[19][20][21] While this compound itself is not explicitly listed, waste streams containing it alongside listed solvents (like methylene chloride) would carry these codes.[19][21] Your EHS department will make the final waste code determination.
Decontamination of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated organic liquid waste. [11] Do not pour it down the drain.
-
Container Disposal: Once triple-rinsed, deface or remove the original chemical label.[11] The container can now typically be disposed of in regular laboratory glass or plastic recycling, per your institution's policy.
By adhering to these rigorous, well-reasoned procedures, you actively contribute to a culture of safety, ensure compliance with environmental regulations, and protect yourself, your colleagues, and the wider community.
References
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Best Practices for Managing Laboratory Waste. Republic Services. (2025, October 23).
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Mastering the Safe Handling of 4-Bromo-3-methylanisole: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
Handling 4-Bromo-3-methylanisole, a key reagent in organic synthesis, demands a rigorous and informed approach to safety. This guide provides essential, in-depth procedural guidance on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans to ensure the well-being of laboratory personnel and environmental compliance. By understanding the causality behind each safety measure, you can build a self-validating system of protocols that fosters a secure research environment.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No: 27060-75-9) is classified with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][2]
-
Skin Irritation : Causes skin irritation.
-
Serious Eye Irritation : Causes serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation.
The GHS07 "Exclamation mark" pictogram is used to signify these hazards.[1][2] Adherence to the safety protocols outlined below is crucial to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile or Neoprene gloves (double-gloving recommended) | Fully buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Fully buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles and face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Fully buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Fully buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges may be necessary depending on spill size and location |
Causality of PPE Choices:
-
Eye and Face Protection : Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face.
-
Hand Protection : As a halogenated aromatic hydrocarbon, this compound can be absorbed through the skin. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[3] For extended contact or during spill cleanup, more robust gloves like neoprene or butyl rubber are recommended.[4] Double-gloving is a best practice to provide an additional layer of protection against potential pinholes or degradation.[1] Always inspect gloves for any signs of damage before use and remove them promptly and properly after handling the chemical.
-
Body Protection : A standard, fully buttoned laboratory coat is required to protect against minor spills and contamination of personal clothing. For situations with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1] If work outside of a fume hood is unavoidable and there is a risk of vapor exposure, a risk assessment must be conducted to determine the need for respiratory protection, such as an air-purifying respirator with organic vapor cartridges.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
Pre-experiment Preparation:
-
Designated Area : All work with this compound should be performed in a designated area within a certified chemical fume hood.
-
Gather Materials : Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before starting work.
-
Review Safety Data Sheet (SDS) : Always review the SDS for this compound before use to re-familiarize yourself with its hazards and emergency procedures.[5]
Caption: PPE selection workflow for handling this compound.
Spill Management: A Calm and Coordinated Response
Even with meticulous planning, spills can occur. A prepared and swift response is key to mitigating the hazard.
Small Spills (less than 100 mL) within a Chemical Fume Hood:
-
Alert Personnel : Immediately notify others in the laboratory.
-
Containment : If safe to do so, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[6][7]
-
Absorption : Cover the spill with the absorbent material, working from the outside in.[7][8]
-
Collection : Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[8]
-
Decontamination : Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Disposal : Seal and label the waste container for disposal according to your institution's hazardous waste procedures.
Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate : Immediately evacuate the immediate area and alert all personnel to leave the laboratory.
-
Isolate : Close the laboratory doors to contain the vapors.
-
Emergency Response : Contact your institution's emergency response team (e.g., Environmental Health and Safety) and inform them of the nature and scale of the spill. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental stewardship.
Waste Segregation:
-
Halogenated Organic Waste : this compound waste should be collected in a designated "Halogenated Organic Waste" container.[1][9][10] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[10]
-
Solid Waste : Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.
Waste Container and Labeling:
-
Container Selection : Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Labeling : Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.[9] Attach the label to the container before adding any waste.
Caption: Waste disposal workflow for this compound.
Decontamination of Non-Disposable Equipment:
Glassware and other non-disposable equipment that has come into contact with this compound should be decontaminated before reuse or storage.
-
Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse solvent as halogenated organic waste.
-
Wash : Wash the equipment thoroughly with soap and warm water.
-
Final Rinse : Rinse with deionized water.
-
Drying : Allow the equipment to dry completely before reuse or storage.
By integrating these detailed safety and handling protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors, ensuring a culture of safety and scientific excellence.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
- ChemSafety. 8 Steps to Handling a Lab Chemical Spill. [Link]
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- Temple University.
- The University of Tennessee, Knoxville.
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- University of Colorado Colorado Springs. Glove Selection. [Link]
- University of Oslo. Chemical and Hazardous Waste Guide. [Link]
- University of Texas at Dallas.
- The University of British Columbia.
- Aport. Decontamination Protocols for Lab Equipment. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
